Laquinimod

Catalog No.
S532492
CAS No.
248281-84-7
M.F
C19H17ClN2O3
M. Wt
356.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laquinimod

CAS Number

248281-84-7

Product Name

Laquinimod

IUPAC Name

5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3

InChI Key

GKWPCEFFIHSJOE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Laquinimod; ABR 215062; ABR-215062; ABR215062; SAIK-MS; TV-5600; TV5600; TV 5600.

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O

The exact mass of the compound Laquinimod is 356.09277 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Nerventra -> EMA Drug Category. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod's therapeutic effects are achieved through a combination of immunomodulation and direct neuroprotection.

Immunomodulatory Mechanisms

This compound primarily acts on the innate immune system, particularly myeloid cells like monocytes and macrophages, to reduce inflammation.

  • Modulation of Monocyte/Macrophage Function: this compound treatment reduces the secretion of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) from stimulated monocytes [1] [2]. It achieves this by inhibiting the NF-κB signaling pathway, a key regulator of inflammation, as evidenced by reduced phosphorylation of its p65 subunit [1].
  • Impairment of Pathogenic T-Cell Polarization: By modulating antigen-presenting cells like monocytes, this compound reduces their capacity to drive the differentiation of CD4+ T cells into inflammatory IL-17-producing Th17 cells, which are key players in autoimmune pathology [1].
  • Shift in Cytokine Profile: The drug induces a broader shift in the immune response, suppressing pro-inflammatory Th1 and Th17 pathways while promoting anti-inflammatory Th2 cytokines like IL-4 and IL-10 [3] [4].

The following diagram illustrates the key immunomodulatory pathway of this compound in monocytes:

G LAQ This compound NFkB Inhibition of NF-κB Pathway LAQ->NFkB Th2 Promotion of Anti-inflammatory Th2 Profile LAQ->Th2 Cytokine Downregulation of Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokine Th17 Reduced Th17 Cell Polarization Cytokine->Th17

This compound's immunomodulatory pathway involves NF-κB inhibition and Th2 promotion.

Neuroprotective Mechanisms

Beyond peripheral immunomodulation, this compound exerts direct beneficial effects within the CNS.

  • Reduction of CNS Inflammation: this compound crosses the blood-brain barrier and dampens the activation of microglia (the brain's resident immune cells) and infiltrating monocytes, reducing neuroinflammation [3] [5].
  • Elevation of Neurotrophic Factors: Treatment with this compound upregulates brain-derived neurotrophic factor (BDNF) in the serum, a key protein supporting neuronal survival, growth, and synaptic plasticity [3] [4].
  • Preservation of Neural Structure: In animal models and clinical studies, this compound treatment is associated with reduced brain tissue atrophy, decreased axonal damage, and promotion of remyelination [3] [6] [5].

Clinical and Preclinical Data

This compound has been evaluated in numerous clinical trials, providing data on its efficacy and safety across different diseases.

Efficacy Data from Key Studies

The table below summarizes outcomes from pivotal studies in multiple sclerosis and Huntington's disease.

Study/Disease Key Efficacy Findings Key Safety Findings
Phase 3 in RRMS [3] [1] Reduced gadolinium-enhancing MRI lesions; slowed disability progression; reduced relapse rate. Generally well-tolerated. Development discontinued partly due to safety concerns from animal studies.
LEGATO-HD in Huntington's [6] No significant effect on motor symptoms (primary endpoint). Significant reduction in caudate volume loss vs placebo (secondary endpoint). Well-tolerated at 0.5 mg and 1.0 mg doses. Most frequent adverse events: headache, diarrhea, nasopharyngitis. 1.5 mg dose discontinued due to cardiovascular concerns.
Preclinical Experimental Models

This compound's mechanisms have been extensively studied in various experimental models, requiring specific methodologies.

  • In Vitro Models with Human Cells: Studies often use CD14+ monocytes isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) [1] [2]. Cells are typically pre-treated with this compound (e.g., 5-10 μM) for several hours (e.g., 4-24 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) [1] [2]. Readouts include cytokine secretion (measured by flow cytometry or ELISA), gene expression (via qPCR), and analysis of signaling pathways (e.g., NF-κB phosphorylation by flow cytometry) [1].
  • In Vivo Animal Models: Common models include Experimental Autoimmune Encephalomyelitis (EAE) for MS [3] [5] and fluid percussion injury for traumatic brain injury [5]. This compound is administered orally via gavage, often in a preventive and/or therapeutic regimen [5]. Outcomes assessed include clinical disease scores, histopathological analysis of inflammation/demyelination, and advanced MRI to measure brain atrophy [3] [5].

The general workflow for in vitro studies on human monocytes is depicted below:

G Start Isolate human CD14+ monocytes (PBMCs) Treat Pre-treatment with This compound Start->Treat Stimulate Stimulation with LPS Treat->Stimulate Analyze Analysis Stimulate->Analyze CytokineMeas Cytokine Secretion (Flow Cytometry, ELISA) Analyze->CytokineMeas SignalingMeas Signaling Pathway Analysis (e.g., p-NF-κB) Analyze->SignalingMeas CoCulture Co-culture with CD4+ T cells Analyze->CoCulture

General workflow for in vitro studies of this compound using human monocytes.

Research and Development Status

Despite promising mechanistic data, the clinical development path for this compound has been challenging.

  • Multiple Sclerosis: While Phase 3 trials (ALLEGRO, BRAVO) demonstrated efficacy on MRI lesions and disability progression, the overall risk-benefit ratio was deemed insufficient for marketing authorization in the EU and US, leading to discontinuation for this indication [1].
  • Huntington's Disease: The Phase 2 LEGATO-HD trial (2024) failed to meet its primary clinical endpoint (change in motor score), though it showed a significant effect on reducing caudate atrophy [6]. This suggests a potential biologic effect without translating to short-term clinical improvement.
  • Future Directions: Research continues to explore the potential of this compound in other immune-mediated conditions, such as Crohn's disease, where a Phase II study showed significant clinical improvement, and uveitis [1] [4].

References

Laquinimod aryl hydrocarbon receptor agonist

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Laquinimod's primary mechanism involves binding to and activating the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The diagram below illustrates the core signaling pathway and key cellular effects.

G This compound This compound AhR AhR This compound->AhR  Binds and Activates DRE DRE Binding & Gene Transcription AhR->DRE  Translocates to Nucleus CellularEffects Cellular Effects DRE->CellularEffects  Alters Gene Expression AntiInflammatory Anti-inflammatory Cytokines CellularEffects->AntiInflammatory  Induces Tolerogenic Tolerogenic Dendritic Cells CellularEffects->Tolerogenic  Promotes Th17 Pro-inflammatory Th17 Responses CellularEffects->Th17  Suppresses

This compound activates the AhR pathway, leading to anti-inflammatory effects.

  • AhR Activation: this compound directly binds to and activates the AhR, prompting its translocation to the nucleus. There, it binds to Dioxin Response Elements (DREs) in DNA, initiating the transcription of specific genes [1].
  • Key Cellular Outcomes: This AhR-driven gene expression reprogramming yields critical anti-inflammatory effects:
    • In Antigen-Presenting Cells: this compound reprograms antigen-presenting cells (like dendritic cells and monocytes) to become tolerogenic, promoting the activation of regulatory T cells (Tregs) instead of pro-inflammatory T cells [2] [1] [3].
    • In T Cells: It shifts the immune balance away from pro-inflammatory Th1 and Th17 cells and towards anti-inflammatory Th2/3 and Treg responses [4] [1] [3].
    • In Astrocytes: AhR activation in astrocytes is a key mechanism for ameliorating autoimmune inflammation in the CNS [5].
    • NF-κB Pathway Inhibition: this compound dampens the NF-κB signaling pathway, a major driver of inflammation. This leads to reduced production of pro-inflammatory cytokines like IL-1β [6] [7] [3].

Technical Experimental & Research Evidence

The following table summarizes key preclinical and clinical evidence supporting this compound's mechanisms and effects.

Disease Model / Context Key Findings Mechanistic Insights
Experimental Autoimmune Encephalomyelitis (EAE) / MS Model [5] [1] Ameliorated clinical symptoms; reduced CNS inflammation, demyelination, and axonal damage. AhR activation in astrocytes is crucial for beneficial effects. Anti-inflammatory transcriptional changes in glial cells.
Cuprizone-Induced Demyelination / MS Model [7] Prevented demyelination; reduced microglia activation, oligodendrocyte apoptosis, and axonal damage. Mediated via downregulation of NF-κB activation in astrocytes, independent of Toll-like receptor (TLR) signaling.
Intervertebral Disc Degeneration (IVDD) Model [6] Alleviated IVDD; reduced inflammatory response and apoptosis in nucleus pulposus cells; improved mitochondrial function. Attenuated oxidative stress-induced mitochondrial injury by inhibiting the NF-κB signaling pathway.
Traumatic Brain Injury (TBI) Model [8] Reduced long-term ventricle enlargement, axonal damage, and brain atrophy; restored neurogenesis. Modulated microglia and monocyte functions; inhibited infiltration of inflammatory monocytes into the brain.
Human Monocytes (In Vitro) [3] Reduced IL-1β secretion and Th17-polarizing capacity of monocytes from MS patients. Downregulated IL-1β gene expression and reduced phosphorylation of the NF-κB p65 subunit.

Detailed Experimental Protocols

Here are the core methodologies from key studies for investigating this compound's effects.

In Vivo Efficacy in EAE (Preclinical MS Model)
  • Animal Models: Wild-type (C57BL/6) and conditional AhR-knockout mice [5] [1].
  • Disease Induction: Immunization with myelin oligodendrocyte glycoprotein (MOG) peptide to induce EAE [1].
  • Treatment: Daily oral administration of this compound (e.g., 25 mg/kg) or vehicle control, often starting at immunization or after disease onset [5] [1] [8].
  • Outcome Measures:
    • Clinical Scoring: Daily assessment of neurological deficits on a standardized scale [1].
    • Histopathology: Analysis of spinal cord/brain sections for demyelination (LFB-PAS stain), inflammatory cell infiltration (e.g., Mac-3, CD4), axonal damage (APP stain), and oligodendrocyte apoptosis (TUNEL, p25 stain) [5] [7].
    • Gene Expression: RNA sequencing (RNA-seq) of isolated glial cells to analyze genome-wide transcriptional changes [5].
AhR Activation Reporter Assay (Mechanistic Study)
  • Cell Line: HepG2 liver carcinoma cells (with functional AhR pathways) [1].
  • Transfection: Co-transfection with a reporter plasmid (pGL3-5xDRE) containing multiple DREs upstream of a luciferase gene and an empty control vector (pGL3) [1].
  • Treatment: Incubation with increasing concentrations of this compound (1–50 μM), vehicle control, or a known AhR ligand for 24 hours [1].
  • Analysis: Measurement of luciferase activity. A significant increase in luminescence in the pGL3-5xDRE group indicates specific AhR pathway activation [1].
Impact on Human Immune Cells (Ex Vivo/In Vitro)
  • Cell Isolation: CD14+ monocytes are isolated from the blood of healthy donors, untreated MS patients, or this compound-treated MS patients [3].
  • In Vitro Stimulation & Culture:
    • Monocyte Stimulation: Cells are stimulated with LPS, with or without this compound. Supernatants are analyzed for cytokines (e.g., IL-1β, TNF, IL-6) via ELISA or flow cytometry. NF-κB pathway activation is assessed by measuring phosphorylation of the p65 subunit [3].
    • Co-culture with T Cells: this compound-treated monocytes are co-cultured with CD4+ T cells. Resulting T-cell differentiation is analyzed by intracellular cytokine staining (e.g., for IL-17A) and flow cytometry to assess Th17 polarization [3].

Clinical Development and Formulations

  • Clinical Experience: Extensive data exists from over 5,000 patients, primarily with oral this compound for Multiple Sclerosis, showing a favorable safety profile [2] [4].
  • Novel Formulations: An innovative topical eye drop formulation is in development for non-infectious uveitis. A Phase I biodistribution study confirmed that therapeutically relevant concentrations of this compound reach both the anterior and posterior chambers of the eye [2].

References

Laquinimod Structure-Activity Relationship (SAR) and Evolution

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod resulted from a focused structure-activity relationship (SAR) screening program to develop a compound that was both more potent and safer than its predecessor, roquinimex (linomide) [1] [2].

The core structure of this compound is a quinoline-3-carboxamide [1] [2]. While the exact structural modifications that differentiate this compound from linomide are not detailed in the provided search results, the primary goals of the SAR program are clear.

SAR Objective Rationale & Outcome
Improved Safety Profile To create a compound without the serious cardiopulmonary toxicities (e.g., pericarditis, myocardial infarction) that halted linomide's development [1] [2].
Increased Potency To identify a substance with greater pharmacological activity in MS animal models [1] [2].
Result This compound demonstrated a superior toxicological profile and was approximately 20 times more potent than linomide based on dose and total exposure in animal models [2].

Mechanism of Action and Key Signaling Pathways

This compound's mechanism is multifocal, involving immunomodulation and direct neuroprotection within the central nervous system (CNS). One of its core actions is the inhibition of the NF-κB signaling pathway [3] [4] [2].

G OxidativeStress Oxidative Stress NFkB_Active NF-κB (Active) OxidativeStress->NFkB_Active Induces ProInflammatorySignal Pro-inflammatory Signal (e.g., IL-1β, IFN-γ) ProInflammatorySignal->NFkB_Active Induces NFkB_Inactive NF-κB (Inactive) NFkB_Inactive->NFkB_Active NFkB_Translocation Translocation to Nucleus NFkB_Active->NFkB_Translocation InflammatoryResponse Inflammatory Response & ECM Degradation NFkB_Translocation->InflammatoryResponse This compound This compound This compound->NFkB_Active Inhibits Activation

A second key mechanism is the modulation of the immune system via the Aryl Hydrocarbon Receptor (AhR) pathway. This compound acts as a ligand for the AhR, and this binding is crucial for its immunomodulatory effects in experimental autoimmune encephalomyelitis (EAE) [5].

G Laquinimod2 This compound AhR AhR (Inactive) Laquinimod2->AhR Binds AhR_Active AhR (Active) AhR->AhR_Active AhR_Translocation Translocation to Nucleus AhR_Active->AhR_Translocation ImmuneModulation Immune Modulation AhR_Translocation->ImmuneModulation Treg ↑ Regulatory T-cells (Treg) ImmuneModulation->Treg TolerogenicDC ↑ Tolerogenic Dendritic Cells ImmuneModulation->TolerogenicDC Th17 ↓ Pro-inflammatory Th17 ImmuneModulation->Th17

Additional immunomodulatory and neuroprotective mechanisms supported by the search results include:

  • Shift in Cytokine Profile: Promotes a shift from pro-inflammatory Th1/Th17 responses towards anti-inflammatory Th2/Th3 cytokines (IL-4, IL-10, TGF-β) [2].
  • Modulation of Antigen-Presenting Cells (APCs): Reduces the number and T-cell stimulatory capacity of dendritic cells and promotes anti-inflammatory type II monocytes [2] [6].
  • Reduction of CNS Leukocyte Infiltration: Downregulates adhesion molecules like VLA-4, hindering immune cell entry into the CNS [2].
  • Direct Neuroprotective Effects: Increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the CNS and serum of MS patients, supporting neuronal health [2] [6]. It also modulates glutamatergic excitotoxicity to limit axonal loss [2].

Key Experimental Models and Protocols

The preclinical data on this compound is derived from well-established animal models. The following table summarizes the methodologies and key findings from these experiments.

Model / Assay Purpose Key Experimental Details Outcome with this compound

| Cuprizone-Induced Demyelination [4] | Study de-/re-myelination & neuroprotection independent of adaptive immune system. | - Animals: C57BL/6 mice (8-10 wks).

  • Demyelination: 0.25% cuprizone diet for 6 wks.
  • Treatment: 25 mg/kg this compound daily by oral gavage.
  • Analysis: Histology (demyelination score), IHC (oligodendrocytes, microglia, axonal damage). | Significantly reduced demyelination, oligodendrocyte apoptosis, microglia activation, and axonal damage. | | Experimental Autoimmune Encephalomyelitis (EAE) [2] | Evaluate impact on autoimmune-driven CNS inflammation. | - Induction: Immunization with myelin antigens (e.g., MOG).
  • Treatment: Various doses; this compound administered at disease induction or onset.
  • Analysis: Clinical disease score, CNS histopathology (inflammation, demyelination, axonal damage). | Dose-dependent inhibition of acute and chronic paralysis; reduced CNS inflammation, demyelination, and axonal injury. | | AhR Reporter Assay [5] | Determine if this compound directly activates the Aryl Hydrocarbon Receptor. | - Cells: HepG2 liver cells.
  • Transfection: Reporter vector with DRE (Dioxin Response Element).
  • Treatment: 1-50 µM this compound for 24h.
  • Analysis: Luciferase activity measurement. | Dose-dependent increase in luciferase activity, confirming this compound is an AhR ligand. | | In Vitro Monocyte/ Microglia Studies [6] | Investigate direct immunomodulatory effects on human innate immune cells. | - Cells: Human monocytes or microglia from PBMCs.
  • Stimulation: LPS or IFN-γ.
  • Treatment: Pre-incubation with this compound.
  • Analysis: FACS (surface markers like CD86), cytokine/chemokine secretion (ELISA). | Reduced expression of co-stimulatory molecule CD86; lower secretion of pro-inflammatory chemokines (CCL2, CCL5). |

Efficacy and Safety in Clinical Trials

The transition from preclinical models to human trials has demonstrated this compound's potential.

  • Efficacy: In phase III clinical trials (ALLEGRO and BRAVO) for relapsing-remitting MS (RRMS), this compound 0.6 mg once daily significantly reduced the annualized relapse rate and had a pronounced effect on slowing disability progression [2]. It also significantly reduced brain atrophy (by 30% in a pooled analysis), supporting its neuroprotective properties [1] [2].
  • Safety Profile: The pooled safety data from the phase III trials demonstrated a generally manageable safety profile [1]. The most common adverse events included back pain, neck pain, and appendicitis [1]. Laboratory findings showed asymptomatic, non-progressive increases in liver enzymes and changes in hematologic parameters (e.g., fibrinogen) that occurred within the first 3 months of treatment and then stabilized or reverted [1].

Conclusion and Future Directions

This compound represents a successful example of rational drug design through SAR. Its development from linomide has yielded a compound with a unique, multifocal mechanism of action that combines immunomodulation—primarily via NF-κB inhibition and AhR activation—with direct neuroprotective effects.

References

Compound Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information for Laquinimod:

Property Description
Generic Name This compound [1]
Chemical Formula C~19~H~17~ClN~2~O~3~ [1] [2]
Molecular Weight 356.81 g/mol (average) [1]
Drug Class Immunomodulator [1]
Administration Oral [3]
Mechanism of Action Multimodal: Modulates NF-κB signaling pathway; shifts immune response from pro-inflammatory to anti-inflammatory; exhibits direct neuroprotective effects [4] [3] [5].
Metabolism Primarily hepatic, via Cytochrome P450 3A4 (CYP3A4) [1]

Mechanism of Action: A Multifaceted Approach

This compound's mechanism is complex and not fully elucidated, but research points to a combination of immunomodulatory and direct neuroprotective effects, primarily through the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway [4] [5].

G ExternalStimuli External Stimuli (e.g., Oxidative Stress, Inflammation) NFkB_Pathway NF-κB Signaling Pathway Activation ExternalStimuli->NFkB_Pathway ProInflammatoryCytokines Release of Pro-inflammatory Cytokines (e.g., TNF-α, IL-12) NFkB_Pathway->ProInflammatoryCytokines CellularDamage Cellular Damage - Demyelination - Oligodendrocyte Apoptosis - Axonal Injury ProInflammatoryCytokines->CellularDamage AntiInflammatory Anti-inflammatory Effects - ↑ IL-4, IL-10 - ↓ Monocyte migration - Regulatory T-cell activity Neuroprotection Neuroprotective Effects - ↓ Oxidative stress - Improved mitochondrial function - ↓ Astrocyte activation This compound This compound NFkB_Inhibition Inhibition of NF-κB Activation This compound->NFkB_Inhibition Modulates NFkB_Inhibition->ProInflammatoryCytokines Suppresses NFkB_Inhibition->AntiInflammatory Promotes NFkB_Inhibition->Neuroprotection Induces

This compound's core mechanism involves suppressing NF-κB pathway activation, leading to reduced inflammation and increased neuroprotection.

Key cellular and molecular effects include:

  • Immune Cell Modulation: Reduces migration of pro-inflammatory monocytes and T-cells into the CNS by downregulating adhesion molecules and matrix metalloproteinases. It also promotes a shift towards anti-inflammatory cytokine profiles (increased IL-4, IL-10, decreased TNF-α) [3] [5].
  • Astrocyte Targeting: In the CNS, this compound directly targets astrocytes, inhibiting their NF-κB-dependent activation. This reduces the release of harmful factors that contribute to demyelination and oligodendrocyte apoptosis [5] [2].
  • Neuroprotection: The drug has been shown to increase levels of Brain-Derived Neurotrophic Factor (BDNF), reduce oxidative stress-induced mitochondrial injury, and alleviate apoptosis, thereby protecting neural cells [4] [3].

Key Experimental Models and Protocols

The following table outlines foundational experimental models used to characterize this compound's efficacy and mechanisms.

Experimental Model Protocol Summary Key Findings & Relevance

| Cuprizone-Induced Demyelination (In Vivo) | Model: C57BL/6J, TLR4⁻/⁻, and MyD88⁻/⁻ mice fed 0.25% cuprizone diet for 6 weeks to induce toxic demyelination [5]. Treatment: Daily oral gavage with 25 mg/kg this compound or vehicle control [5]. Assessment: Histopathological analysis of corpus callosum for demyelination (LFB-PAS staining), microglia activation (Mac-3 IHC), oligodendrocyte density (p25 IHC), and axonal damage (APP IHC) [5]. | this compound treatment significantly prevented demyelination, reduced microglial activation, decreased oligodendrocyte apoptosis, and minimized acute axonal damage. This demonstrated a CNS-protective effect independent of upstream Toll-like receptor signaling, pinpointing the importance of NF-κB inhibition [5] [2]. | | Oxidative Stress in NP Cells (In Vitro) | Model: Nucleus pulposus (NP) cells from intervertebral discs treated with hydrogen peroxide (H₂O₂) to simulate an oxidative stress microenvironment [4]. Treatment: Intervention with this compound [4]. Assessment: Measured expression of inflammatory cytokines, catabolic enzymes, ECM markers (WB, qRT-PCR, ELISA), mitochondrial function (JC-1 probe, flow cytometry), and apoptosis [4]. | this compound attenuated oxidative stress-induced mitochondrial injury and inflammation by inhibiting the NF-κB pathway. It downregulated catabolic enzymes, enhanced ECM synthesis, and reduced apoptosis in NP cells, suggesting therapeutic potential for conditions like intervertebral disc degeneration [4]. | | Experimental Autoimmune Encephalomyelitis (EAE) (In Vivo) | Model: EAE, an autoimmune model of MS [3]. Treatment: Preventive or therapeutic administration of this compound [3]. Assessment: Clinical scoring of disease severity, immunohistochemical analysis of CNS infiltration (CD4+, CD8+ T-cells, macrophages), demyelination, and axonal loss [3]. | this compound mitigated disease severity, reduced CNS infiltration of inflammatory cells, and decreased demyelination and axonal loss. It suppressed pro-inflammatory Th17 responses and promoted anti-inflammatory cytokine profiles and regulatory T-cells, confirming its immunomodulatory properties [3]. |

Clinical Development and Current Status

This compound has been extensively, though not yet successfully, tested in clinical trials for multiple sclerosis. Its development highlights a shift towards leveraging its neuroprotective properties in new indications.

Development Phase Indication Key Outcomes & Status
Phase II/III Trials Relapsing-Remitting Multiple Sclerosis (RRMS) Demonstrated a moderate effect on reducing relapse rates but showed significant effects on reducing brain atrophy and disease progression in MRI studies [3] [6]. Marketing authorization for MS was refused by the CHMP based on risk-benefit assessment [3].
Repurposing & New Formulations Inflammatory Eye Diseases (e.g., Uveitis) A Phase I biodistribution study (2025) successfully demonstrated that a new eye drop formulation of this compound enters the anterior chamber and vitreous humour in significant, dose-dependent concentrations, de-risking future ophthalmic development [7]. Active Biotech is seeking a development partner for a Phase II study [7].
Repurposing & New Formulations Myelofibrosis (via partner compound Tasquinimod) Tasquinimod, a related compound from Active Biotech, is in Phase II studies for myelofibrosis. Proof-of-concept results are expected in 2027, with an interim readout around year-end 2025 [7].
Other Investigated Areas Huntington's Disease, Crohn's Disease This compound has been investigated in other autoimmune and neurodegenerative conditions, such as Huntington's disease, though many of these development paths are no longer active [1] [2].

Future Development Directions

The future of this compound is focused on strategic repurposing based on its core mechanism.

  • Ophthalmic Formulations: The positive biodistribution study is a key milestone. The primary goal is to secure a licensing partner to fund and conduct Phase II trials in uveitis [7].
  • Partnered Programs: The continued progress of the closely related compound tasquinimod in myelofibrosis represents a significant value driver. Success in these externally funded trials could validate the broader therapeutic platform and lead to partnership deals [7].
  • Exploration of New Mechanisms: Recent research suggesting efficacy in models of intervertebral disc degeneration by attenuating oxidative stress opens another potential avenue for repurposing this versatile molecule [4].

References

The Role of CYP3A4 in Laquinimod Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

The metabolism of laquinimod has been characterized in vitro and in vivo. The key findings are summarized in the table below.

Aspect Description
Major Metabolizing Enzyme Cytochrome P450 3A4 (CYP3A4) [1] [2] [3]
Site of Metabolism Liver [4]
Primary Metabolites At least six primary metabolites formed via hydroxylation (e.g., M1-M4) and N-dealkylation (M5, M6) [2]
Enzyme Kinetics Metabolite formation follows single-enzyme Michaelis-Menten kinetics; characterized as a low-affinity substrate for CYP3A4 [1] [2]
In Vitro Evidence Metabolism correlated with testosterone 6β-hydroxylation (CYP3A4 marker); inhibited by ketoconazole; all primary metabolites formed by recombinant CYP3A4 [1] [2]

This metabolic pathway can be visualized as follows:

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism M1_M4 Hydroxylated Metabolites (M1, M2, M3, M4) CYP3A4->M1_M4 M5_M6 Dealkylated Metabolites (M5, M6) CYP3A4->M5_M6

Clinical Drug-Drug Interactions (DDIs)

Clinical studies in healthy volunteers have quantified the effects of CYP3A4 modulators on this compound's pharmacokinetics, with the area under the plasma concentration-time curve (AUC) as the primary outcome [5].

Co-administered Drug Drug Class Effect on this compound AUC Magnitude of Change
Ketoconazole Strong CYP3A Inhibitor Increase ~3.1-fold [5]
Fluconazole Moderate CYP3A Inhibitor Increase ~2.5-fold [5]
Cimetidine Weak CYP3A Inhibitor Increase ~1.1-fold [5]
Rifampin Strong CYP3A Inducer Decrease ~5-fold [5]

These interactions occur because the modulators alter the activity of the CYP3A4 enzyme, changing the rate at which this compound is cleared from the body.

G Inhibitor CYP3A4 Inhibitor (e.g., Ketoconazole) Enzyme CYP3A4 Activity Inhibitor->Enzyme Decreases Inducer CYP3A4 Inducer (e.g., Rifampin) Inducer->Enzyme Increases Up Down LaquinimodAUC This compound Plasma AUC Up->LaquinimodAUC Decreases Down->LaquinimodAUC Increases

Detailed Experimental Protocols

The fundamental understanding of this compound's metabolism stems from well-established in vitro methodologies.

Kinetics of this compound Metabolism in Human Liver Microsomes
  • Primary System Used: Human liver microsomes (HLMs) from a panel of 15 individuals [1] [2].
  • Incubation Conditions: this compound was incubated with HLMs and a NADPH-generating system to initiate the metabolic reaction [2].
  • Metabolite Identification & Kinetics: Metabolites were separated and quantified using high-performance liquid chromatography (HPLC). The formation rate of each metabolite was measured at various substrate concentrations to determine apparent KM and Vmax, which confirmed Michaelis-Menten kinetics [2].
Correlation Analysis and Chemical Inhibition
  • Correlation with Marker Activity: The rate of this compound metabolite formation was correlated with the rate of 6β-hydroxylation of testosterone, a specific marker reaction for CYP3A4 activity, across the panel of individual HLMs. Strong correlations (r² = 0.6 to 0.94) indicated CYP3A4 involvement [1] [2].
  • Chemical Inhibition: this compound was incubated in HLMs with and without specific CYP inhibitors.
    • Potent inhibition was observed with ketoconazole and troleandomycin (CYP3A4-specific inhibitors) [1] [2].
    • Other inhibitors like erythromycin also showed inhibitory effects [1].
  • Metabolism by Recombinant Enzymes: this compound was incubated with individually expressed human cDNA-derived P450 enzymes (baculovirus-insect cell system). Only recombinant CYP3A4 produced all the primary metabolites (M1-M6) observed in HLMs [2].

Implications for Drug Development and Use

  • Clinical DDI Management: Coadministration of this compound with moderate to strong CYP3A inhibitors or inducers should be avoided due to the potential for significant changes in this compound exposure, which could alter its efficacy and safety profile [5].
  • Low Inhibition Potential of this compound: In vitro studies found that this compound inhibits the metabolism of ethinyl estradiol with a high IC50 value. This indicates a low likelihood of this compound acting as a perpetrator in DDIs with other CYP3A4 substrates at clinically relevant doses [1].

References

Chemical Profile of Laquinimod

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and pharmacological properties of Laquinimod:

Property Description
IUPAC Name 5-Chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide [1]
Molecular Formula C₁₉H₁₇ClN₂O₃ [1] [2] [3]
Molecular Weight 356.81 g/mol (Average); 356.0927701 g/mol (Monoisotopic) [2]
Chemical Structure A quinoline-3-carboxamide derivative [2]
CAS Registry Number 248281-84-7 [2]
Solubility Orally administered [4] [5]; New eye drop formulation exists [6]
Metabolism Primarily hepatic, majorly by Cytochrome P450 3A4 (CYP3A4) [2]
Mechanism of Action Immunomodulator; down-regulates pro-inflammatory cytokines, modulates NF-κB signaling, up-regulates Brain-Derived Neurotrophic Factor (BDNF) [4] [5] [3]
Active Ingredient in Patents This compound sodium (CAS: 248282-07-7) [7] [2]

Synthesis and Mechanism Insights

While a full, public laboratory protocol is not available in the searched literature, here is the relevant technical information:

  • Synthesis Process: A patent (US8865742B2) covers intermediate compounds and processes for preparing this compound sodium [7]. The patent describes a multi-step organic synthesis process starting from simpler aromatic precursors to build the quinoline core structure. The technical details are contained within the patent documentation.
  • Key Molecular Targets: this compound is described as a modulator of several components of the NF-κB pathway, including proto-oncogene c-Rel, transcription factor RelB, and the p65 subunit, which contributes to its anti-inflammatory effects [2].
  • Visualizing Primary Mechanism: The diagram below illustrates the key mechanistic pathways through which this compound exerts its effects, based on preclinical research.

G cluster_peripheral Peripheral & CNS Immunomodulation This compound This compound CytokineShift Alters Cytokine Production This compound->CytokineShift NFkB Modulates NF-κB Pathway This compound->NFkB Microglia Damps Microglial Activation This compound->Microglia BDNF Up-regulates BDNF This compound->BDNF AntiInflammatory AntiInflammatory CytokineShift->AntiInflammatory Induces ReducedInflammation ReducedInflammation NFkB->ReducedInflammation Leads to Neuroprotection Neuroprotection Microglia->Neuroprotection Contributes to BDNF->Neuroprotection Promotes

This compound's immunomodulatory and neuroprotective mechanisms of action.

Application and Development Status

This compound has been investigated for several conditions due to its dual immunomodulatory and neuroprotective properties. The following table summarizes its research applications and current status:

Area of Research Key Findings & Status
Multiple Sclerosis (MS) Phase III trials demonstrated reduction in disability progression and brain atrophy [1] [8]. Approved in Russia for relapsing-remitting MS (RRMS) as Nerventra [1].
Huntington's Disease (HD) Preclinical data shows rescue of striatal atrophy and motor deficits in mouse models [9]. A Phase II study (LEGATO-HD) was conducted to evaluate efficacy and safety [3].
Ophthalmic Inflammation A recent Phase I biodistribution study confirmed this compound can reach target eye tissues, supporting potential for treating uveitis [6]. Active Biotech is seeking a development partner for a Phase II trial [6].

References

Laquinimod in experimental autoimmune encephalomyelitis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Efficacy of Laquinimod in EAE

This compound is an oral immunomodulatory drug that targets the aryl hydrocarbon receptor (AhR) [1] [2]. Its efficacy in EAE models is abolished in AhR knockout mice, confirming AhR as its critical molecular target [1]. The table below summarizes its core mechanisms and resulting efficacy.

Mechanism of Action Biological Consequences & Cell Populations Affected Demonstrated Efficacy in EAE Models
AhR Agonism [1] [2] Induction of AhR-pathway genes (Cyp1a1, Ahrr) [1]; Shift in immune balance [3]. Reduced clinical score, CNS inflammation, and demyelination [1].
Immunomodulation - Myeloid Cells [1] [4] Promotes anti-inflammatory (Type II) monocytes and dendritic cells (DCs); Reduces pro-inflammatory cytokines (IL-17); Increases regulatory T cells (Tregs) [1]. Suppressed T-cell priming and reactivation; Ameliorated disease severity [1] [5].
Immunomodulation - NK Cells [4] Upregulates DNAM-1 surface expression on NK cells; Promotes NK-DC crosstalk, reducing DC antigen presentation [4]. Improved NK-cell-mediated immunoregulation; Suppressed CNS autoimmunity [4].
Neuroprotection [6] [7] Increased Brain-Derived Neurotrophic Factor (BDNF) in striatal neurons [7]; Reduced microglia activation [6]; Attenuated axonal injury and apoptosis [6]. Preserved retinal ganglion cells and optic nerve function [6]; Improved motor coordination [7].

Quantitative Data from Key EAE Studies

The following table consolidates quantitative findings from pivotal animal studies, detailing dosages, treatment regimens, and outcomes.

Study Focus / Model This compound Dose & Regimen Key Quantitative Results
AhR Dependency [1] 25 mg/kg daily, orally (prophylactic) In WT mice: 93% inhibition of disease severity (p<0.0001); Incidence reduced from 100% to 20%. In AhR-/- mice: Efficacy was completely abolished [1].
Optic Nerve & Retina Protection [6] 1, 5, 25 mg/kg daily, orally (from day 1) Dose-dependent reduction in clinical scores; 25 mg/kg: Significant reduction in optic nerve infiltration and demyelination scores; Preservation of retinal ganglion cells (Brn-3a+ cells) and improved scotopic b-wave amplitude [6].
NK Cell-Mediated Protection [4] 25 mg/kg daily, orally Increased DNAM-1 expression on NK cells; Reduced EAE clinical scores; Effect was lost upon NK cell depletion [4].
Chronic EAE in IFN-β k.o. Mice [3] 2.5, 5, 25 mg/kg daily, orally (6 days/week) 25 mg/kg: Significant reduction in Mean Cumulative Score (MCS) and body weight loss in both IFN-β k.o. and WT mice [3].

Experimental Protocols for EAE Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.

EAE Induction and this compound Treatment
  • Animals: Typically C57BL/6 mice (8-12 weeks old) [1] [6].
  • Immunization: Subcutaneous injection with MOG₃₅‑₅₅ peptide (e.g., 100-200 μg) emulsified in Complete Freund's Adjuvant (CFA) containing mycobacterium tuberculosis [6].
  • Adjuvant: Intraperitoneal injection of Pertussis toxin (e.g., 200-500 ng) on the day of immunization and 48 hours later [6].
  • This compound Administration:
    • Formulation: Dissolved in physiological saline, PBS, or purified water [6] [3].
    • Dosing: Typically 25 mg/kg body weight [1] [6] [4].
    • Route/Duration: Administered daily by oral gavage. For prophylactic protocols, treatment starts on the day of immunization or the day after. For therapeutic protocols, it can begin after disease onset [6].
Key Functional and Histopathological Assessments
  • Clinical Scoring: Animals are observed daily and scored on a standard scale (e.g., 0 = healthy, 10 = death) to monitor disease progression [6].
  • Histopathology:
    • Inflammation: Scored on a 0-4 scale from Hematoxylin and Eosin (H&E) stained sections of CNS tissue (e.g., optic nerve, spinal cord) [6].
    • Demyelination: Scored on a 0-2 or 0-4 scale from Luxol Fast Blue (LFB) stained sections [6].
  • Flow Cytometry: Used to analyze immune cell populations in the spleen, lymph nodes, and CNS (e.g., T-cells, monocytes, DCs, NK cells) and surface marker expression (e.g., DNAM-1 on NK cells) [4].
  • Electroretinography (ERG): To assess retinal function, particularly the scotopic b-wave amplitude originating from the inner nuclear layer, as a measure of neuronal output [6].

Signaling Pathway and Experimental Workflow

This compound's mechanism can be visualized through its primary AhR-mediated signaling and downstream immunomodulatory effects.

G Laq Oral this compound (Pro-drug) DELAQ Active Metabolite (DELAQ) Laq->DELAQ Hepatic Metabolism AhrCyt Cytosolic Ahr Complex DELAQ->AhrCyt Binds AhrNuclear Ahr-ARNT Dimer AhrCyt->AhrNuclear Translocation to Nucleus TargetGenes Target Gene Transcription (Cyp1a1, IDO1, IDO2) AhrNuclear->TargetGenes Binds AHRE ImmuneMod Immunomodulatory Effects TargetGenes->ImmuneMod NeuroProt Neuroprotective Effects TargetGenes->NeuroProt NK NK Cell Activation (DNAM-1 ↑) ImmuneMod->NK DC Dendritic Cell Reprogramming (Tolerogenic Phenotype) ImmuneMod->DC Micro Shift to Anti-inflammatory Myeloid Cells ImmuneMod->Micro Outcome EAE Amelioration • Reduced clinical score • Less CNS inflammation • Decreased demyelination • Neuroprotection NK->Outcome DC->Outcome Micro->Outcome BDNF BDNF Levels ↑ NeuroProt->BDNF Microglia Microglia Activation ↓ NeuroProt->Microglia RGC Retinal Ganglion Cell Preservation NeuroProt->RGC BDNF->Outcome Microglia->Outcome RGC->Outcome

Diagram 1. This compound's primary AhR-mediated mechanism leads to immunomodulatory and neuroprotective effects, resulting in EAE amelioration.

The workflow for a typical EAE study investigating this compound is outlined below.

G Start EAE Induction (MOG35-55 + CFA, Pertussis Toxin) Group Animal Grouping • Vehicle Control • this compound Treatment • (AhR KO or Cell-Depleted Groups) Start->Group Treat Daily Oral Gavage (this compound or Vehicle) Group->Treat Monitor Daily Clinical Scoring Treat->Monitor Ongoing Term Terminal Analysis (Day 21-30 post-immunization) Monitor->Term Analysis Tissue Collection & Analysis Term->Analysis Histo Histopathology (H&E, LFB, IHC) Analysis->Histo FACS Flow Cytometry (Immune cell profiling) Analysis->FACS ERG Functional Assays (e.g., Electroretinography) Analysis->ERG PCR Molecular Biology (qPCR, ELISA, Transcriptomics) Analysis->PCR

Diagram 2. Standard workflow for evaluating this compound in an EAE study, from induction to terminal analysis.

Interpretation and Research Implications

  • AhR as a Non-Redundant Target: The complete abrogation of this compound's effect in AhR-/- mice provides a strong rationale for developing other selective AhR modulators (SAHRMs) for treating MS and other autoimmune diseases [1] [2].
  • Pleiotropic Mechanisms: this compound's action is not limited to a single cell type. Its synergistic effects on DCs, monocytes, NK cells, and neural cells contribute to its overall efficacy, suggesting its potential benefit in complex neurodegenerative pathologies [1] [4] [7].
  • Relevance to Human Disease: The protective effects on the optic nerve and retina are particularly significant given that optic neuritis is a common and often debilitating feature of MS in humans [6].

References

Quantitative Evidence of Laquinimod's Effects on BDNF

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic effects of laquinimod are strongly linked to its ability to modulate BDNF levels, as demonstrated by the following quantitative findings:

Table 1: BDNF Modulation in Clinical & Preclinical Models

Disease Model / Patient Group This compound Dose / Regimen Key Findings on BDNF Citation
Relapsing-Remitting MS Patients Oral treatment (Phase II/III studies) Significant and persistent increase in BDNF serum levels compared to baseline and placebo. [1]
EAE Mice (MOG-induced) 25 mg/kg, daily (oral gavage) Restored BDNF expression in the CNS to levels comparable to healthy controls. [2]
R6/2 HD Mouse Model 5 mg/kg, daily Significant increase in BDNF levels in the striatum, but not in the cortex. [3] [4]
YAC128 HD Mouse Model 1 & 10 mg/kg, daily (5 days/week for 6 mos) Upregulation of BDNF, contributing to rescued striatal and cortical pathology. [5]

Table 2: Functional & Neuroprotective Outcomes in Preclinical Models

Model / Outcome Measure This compound Efficacy & Key Results Citation
EAE Mice - Clinical Score Ameliorated disease course; effect was BDNF-dependent (less effective in BDNF-knockout mice). [1]
EAE Mice - Neuroprotection Reduced inflammation, astrogliosis, and CNS damage; increased T-regulatory cells in the brain. [2]
R6/2 HD Mice - Motor Function Significant improvement in rotarod performance at 12 weeks (doses: 0.5, 5, 25 mg/kg). [3] [4]
R6/2 HD Mice - Histopathology Preservation of neurons in striatum; reduction in mutant huntingtin aggregates and iNOS+ cells. [3] [4]
YAC128 HD Mice - Brain Pathology Rescued striatal, cortical, and white matter (corpus callosum) atrophy. [5]

Detailed Experimental Protocols

To help you evaluate or replicate these key findings, here are the methodologies from the cited studies.

1. Protocol: EAE Induction and this compound Treatment in Mice This protocol is foundational for studying this compound in multiple sclerosis.

  • Animals: Female C57BL/6 mice, 8-12 weeks old [2].
  • EAE Induction: Mice are injected subcutaneously with 200 μg of MOG₃₅‑₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin (500 ng) is administered intravenously on the day of immunization and again 48 hours later [2] [6].
  • This compound Administration: this compound is often dissolved in sterile water or 0.9% NaCl [6] [5].
    • Dose: 25 mg/kg [2].
    • Route: Daily administration by oral gavage.
    • Treatment Schedule:
      • Prevention regimen: Treatment starts immediately after EAE induction.
      • Suppression/Therapeutic regimen: Treatment starts after the onset of clinical signs [2].
  • Clinical Scoring: Animals are monitored and scored daily based on: 0 = no signs; 1 = limp tail; 2 = hindlimb weakness; 3 = hindlimb paresis; 4 = hindlimb paralysis; 5 = moribund state or death [6].

2. Protocol: Assessing Efficacy in the R6/2 Huntington's Disease Mouse Model This model tests this compound's neuroprotective capacity in a neurodegenerative disease context.

  • Animals: R6/2 transgenic mice expressing exon 1 of the human HTT gene with an expanded CAG repeat [3] [4].
  • This compound Administration: this compound is dissolved in sterile water [5].
    • Doses: 0.5, 1.5, 5, and 25 mg/kg [3] [4].
    • Route: Daily administration by oral gavage.
    • Treatment Schedule: Treatment begins at weaning (around 4 weeks of age) and continues for the duration of the study.
  • Primary Outcome Measures:
    • Motor Function: Rotarod test is performed to assess motor coordination and balance. Latency to fall is measured [3] [4].
    • Histopathology: At endpoint, brains are analyzed for neuronal survival (using NeuN and DARPP-32 staining), mutant huntingtin aggregates (EM48 antibody), and neuroinflammation (iNOS staining) [3] [4].
    • BDNF Measurement: BDNF levels in the striatum and cortex are quantified via biochemical analysis (e.g., ELISA) [3] [4].

Mechanisms of Action: Beyond BDNF Induction

This compound's therapeutic effects are multi-faceted. The following diagram synthesizes its core mechanisms as described across multiple studies.

G cluster_immune Immunomodulatory Mechanisms cluster_neuro Neuroprotective & Direct CNS Mechanisms This compound This compound Th2_Shift Th1/Th17 to Th2/3 Shift This compound->Th2_Shift Tregs Augmentation of T-reg Cells This compound->Tregs Monocytes Shift Monocytes to Regulatory Phenotype This compound->Monocytes NFkB Reduction of NF-κB Activation This compound->NFkB Cytokines Anti-inflammatory Cytokine Profile This compound->Cytokines BDNF ↑ BDNF Production & Levels This compound->BDNF Direct & Immune-Mediated GLT1 ↑ GLT-1 Glutamate Transporter This compound->GLT1 GLAST Regulation of GLAST/EAAT1 This compound->GLAST Neuronal_Survival Neuronal Survival & Integrity Tregs->Neuronal_Survival Cytokines->BDNF Potential Crosstalk BDNF->Neuronal_Survival Excitotoxicity Protection from Excitotoxicity GLT1->Excitotoxicity GLAST->Excitotoxicity Excitotoxicity->Neuronal_Survival

Overview of this compound's immunomodulatory and neuroprotective mechanisms of action.

Therapeutic Application & Drug Status

This compound's mechanism supports its investigation for multiple neurological diseases.

  • Approved Indications: The drug received its first global approval in Russia in August 2018 for the treatment of relapsing-remitting multiple sclerosis (RRMS) [7].
  • Investigational Applications: Based on its mechanism, this compound is under investigation for:
    • Huntington's Disease (HD): A Phase II clinical trial (LEGATO-HD) has been conducted to evaluate its efficacy and safety [3] [5].
    • Neurodegeneration & Neuroinflammation: Preclinical data supports its potential in conditions where BDNF deficit and excitotoxicity play a role, such as Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS) [8].
  • Drug Profile: this compound is an orally administered small molecule. It crosses the blood-brain barrier and has been granted orphan drug status in certain jurisdictions [3] [7].

Conclusion

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod's effects are primarily mediated through its action on antigen-presenting cells (APCs), such as dendritic cells (DCs), which in turn modulates T-cell responses [1] [2]. It is a pro-drug, and its active metabolite, DELAQ, is a potent AhR agonist [2]. The following diagram illustrates the core signaling pathway and immunomodulatory effects of this compound.

G This compound This compound DELAQ DELAQ This compound->DELAQ AhR AhR DELAQ->AhR NFkB_Inhibition Inhibition of NF-κB Pathway AhR->NFkB_Inhibition DC_Reprogramming Reprogramming of Dendritic Cells AhR->DC_Reprogramming Reduced_Inflammation Reduced Inflammation & CNS Damage NFkB_Inhibition->Reduced_Inflammation Tolerogenic_Phenotype Tolerogenic DC Phenotype DC_Reprogramming->Tolerogenic_Phenotype IDO_Induction Induction of IDO1/IDO2 Tolerogenic_Phenotype->IDO_Induction Treg_Differentiation Promotion of Treg Differentiation IDO_Induction->Treg_Differentiation Treg_Differentiation->Reduced_Inflammation

This compound is metabolized to DELAQ, which activates AhR and inhibits NF-κB, leading to immune tolerance.

Activation of the AhR by DELAQ in dendritic cells initiates a tolerogenic program, characterized by the induction of enzymes Indoleamine 2,3-dioxygenase 1 and 2 (IDO1/IDO2) [2]. These enzymes catalyze the conversion of tryptophan to kynurenines, which promotes the differentiation of naive T cells into regulatory T cells (Tregs) and suppresses the activation of pro-inflammatory T helper cells [2].

Concurrently, this compound suppresses the NF-κB pathway, a key regulator of pro-inflammatory gene expression [1] [3]. This inhibition occurs in dendritic cells and leads to:

  • Reduced production of pro-inflammatory cytokines (e.g., IL-17) and chemokines [1] [3].
  • Decreased capacity to induce CD4+ T cell proliferation [1].
  • Lowered adhesion and chemotaxis of immune cells, reducing their infiltration into the central nervous system (CNS) [1] [3].

Summary of Key Experimental Evidence

The immunomodulatory and protective effects of this compound have been demonstrated in various experimental models, as summarized in the table below.

Experimental Model This compound Dose / Concentration Key Findings Proposed Mechanism
Human Monocyte-Derived DCs [1] Therapeutic concentrations Reduced capacity to induce CD4+ T cell proliferation; decreased pro-inflammatory cytokine and chemokine secretion. Modulation of DC properties via NF-κB inhibition.
EAE (Mouse MS Model) [1] Not specified (therapeutic administration) Prevented relapses; reduced CNS infiltration of CD4+ and CD8+ T cells. Downregulation of DC immunogenicity.
EAE (Lewis Rat) [3] 0.16 - 16 mg/kg/day (oral) Dose-dependent inhibition of incidence, clinical signs, inflammation, and demyelination. Regulation of Th1/Th2 cytokine balance.
EAU (Mouse Uveitis Model) [2] 25 mg/kg/day (oral gavage) Fully suppressed disease when treated from Day 0; partial protection with delayed treatment (Day 7). AhR-dependent impairment of T cell priming and reactivation via DCs.
Human PBMCs (In Vitro) [3] 0.1 - 1 µM No effect on cell viability; suppression of genes related to antigen presentation and inflammation. Suppression of NF-κB pathway, leading to reduced adhesion, chemotaxis, and activation of apoptosis.

Experimental Protocols

For researchers aiming to investigate the mechanisms of this compound, here are detailed methodologies for key in vivo and in vitro experiments based on the cited literature.

In Vivo Protocol: Treatment in Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is a commonly used pre-clinical model for multiple sclerosis [1] [3].

  • Animal Models: SJL or C57BL/6 mice, or Lewis rats.
  • Disease Induction: Active immunization with myelin-derived peptides (e.g., MOG₃₅‑₅₅) emulsified in Complete Freund's Adjuvant (CFA), often accompanied by intravenous pertussis toxin [3].
  • Treatment Regimen:
    • Compound: this compound, dissolved in PBS or vehicle [2].
    • Dosage: A common effective dose in mice is 25 mg/kg/day, administered by oral gavage [2]. Dosing can range from 0.16 to 25 mg/kg depending on the model and study objective [3].
    • Timing: Treatment can begin on the day of immunization (Day 0) to prevent disease induction, or after disease onset to assess therapeutic effects [1] [2].
  • Endpoint Analysis:
    • Clinical Scoring: Daily monitoring of paralysis or neurological deficits.
    • Histopathology: Examination of spinal cord/brain tissues for inflammation and demyelination (e.g., H&E staining) [3].
    • Immune Cell Analysis: Flow cytometry of CNS-infiltrating cells and peripheral lymphoid organs to assess T cell populations and DC subsets [1].
In Vitro Protocol: Assessing Impact on Human Dendritic Cells

This protocol evaluates the direct immunomodulatory effects of this compound on human dendritic cells [1].

  • Cell Culture:
    • Differentiate human monocytes into immature dendritic cells (DCs) using GM-CSF and IL-4 over 5-7 days.
  • Treatment:
    • Treat immature DCs with this compound at therapeutic concentrations (e.g., 0.1 - 1 µM) during the maturation process [1] [3].
    • Activate/mature DCs with a stimulus like Lipopolysaccharide (LPS) for 24-48 hours.
  • Functional Assays:
    • T Cell Proliferation: Co-culture this compound-treated mature DCs with allogeneic or antigen-specific CD4+ T cells. Measure T cell proliferation via [³H]-thymidine incorporation or CFSE dilution [1].
    • Cytokine/Chemokine Secretion: Collect culture supernatants from matured DCs. Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines using ELISA or multiplex assays [1].
  • Molecular Analysis:
    • NF-κB Activation: Monitor NF-κB pathway status via Western blot for IκBα degradation, nuclear translocation of p65, or NF-κB DNA-binding activity (EMSA) [1] [4].

Visualization of the NF-κB Pathway and its Inhibition

To fully understand this compound's action, it is crucial to visualize the NF-κB pathway it inhibits. The canonical NF-κB pathway is a key signaling cascade regulating immune and inflammatory responses [4]. The diagram below details its activation and how this compound intervenes.

G Stimuli Pro-Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Activation Receptor->IKK_Complex IkB IκB Protein (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates NFkB_Inactive NF-κB Dimers (p50-p65) (Inactive, Cytosolic) IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB Dimers (Active, Nuclear) IkB->NFkB_Active Degradation Releases GeneTranscription Pro-Inflammatory Gene Transcription (Cytokines, Chemokines) NFkB_Active->GeneTranscription Laquinimod_Effect This compound Treatment Laquinimod_Effect->IKK_Complex Suppresses Laquinimod_Effect->GeneTranscription Downregulates

The canonical NF-κB pathway is activated by stimuli like LPS, leading to pro-inflammatory gene expression. This compound suppresses this pathway.

Research Applications and Future Directions

The unique dual mechanism of this compound, targeting both the AhR and NF-κB pathway, makes it a valuable tool for research and drug development.

  • Mechanistic Studies: this compound and DELAQ can be used to dissect the complex interplay between AhR signaling and the NF-κB pathway in immune cells, particularly in shaping dendritic cell and T cell responses [1] [2].
  • Beyond MS: Given the central role of NF-κB and AhR in various autoimmune and inflammatory conditions, the mechanisms of this compound could be explored in other disease models like uveitis, as preliminary data in EAU suggests [2].
  • Biomarker Development: Monitoring dendritic cell properties (e.g., subset frequency, CD86 expression, cytokine secretion) and NF-κB activation states in patient blood could serve as valuable pharmacodynamic biomarkers in clinical trials [1] [4].

References

Mechanism of Action: From Innate to Adaptive Immunity

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod's primary effect on Th17 cells is not direct, but rather mediated through its modulation of the innate immune system, particularly monocytes and dendritic cells.

Induction of Anti-Inflammatory Myeloid Cells

Research using the Experimental Autoimmune Encephalomyelitis (EAE) model shows that in vivo this compound treatment alters populations of myeloid antigen-presenting cells (APCs). It increases CD11bhiGr1hi monocytes and decreases certain dendritic cell subsets. These this compound-induced myeloid cells exhibit a Type II anti-inflammatory phenotype, characterized by reduced phosphorylation of STAT1 and a distinct cytokine profile: they produce less IL-6, IL-12/23, and TNF and more IL-10 [1]. This shift is crucial because IL-6, IL-1β, and IL-23 are essential cytokines for the differentiation and stabilization of pathogenic Th17 cells.

Inhibition of the NF-κB Pathway

A key molecular mechanism identified in human monocytes is the this compound-associated inhibition of the NF-κB pathway. A study on monocytes from this compound-treated MS patients showed reduced phosphorylation levels of the NF-κB p65 subunit upon lipopolysaccharide (LPS) stimulation. This inhibition leads to a downstream downregulation of IL-1β gene expression and secretion [2]. Since IL-1β is a potent driver of Th17 responses, its suppression is a major contributor to this compound's dampening effect on Th17 polarization.

Experimental Evidence & Protocols

The following diagram and experimental details illustrate how researchers have demonstrated this compound's indirect effect on Th17 cells.

G This compound This compound APC Antigen Presenting Cell (APC) (Monocyte / Dendritic Cell) This compound->APC  Primes Th17 Naive CD4+ T Cell APC->Th17  Presents Antigen  with Altered Cytokine Profile  (↓IL-1β, ↓IL-6, ↓IL-23) LowTh17 Reduced Th17 Differentiation Th17->LowTh17

Experimental evidence shows this compound modulates T cell responses via its effects on cells of the innate immune system [1].

Key Experimental Workflow

This protocol is based on the methodology used to investigate this compound's mechanism in human subjects and in vitro [2].

  • Subject Groups & Cell Isolation:

    • Groups: CD14+ monocytes are magnetically sorted from three cohorts: Healthy donors (HD), untreated MS patients (MS), and this compound-treated MS patients (MS-LAQ).
    • Treatment: The MS-LAQ group receives 0.6 mg this compound orally once daily.
  • In Vitro Monocyte Stimulation and Analysis:

    • Isolated monocytes are cultured and stimulated with Lipopolysaccharide (LPS) to mimic pro-inflammatory activation.
    • Supernatant Analysis: Cytokine concentrations (e.g., IL-1β) in the supernatant are determined by flow cytometry (e.g., FlowCytomix kit) or ELISA.
    • Gene Expression: Messenger RNA (mRNA) is extracted, and the expression level of the IL-1β gene is measured by quantitative PCR (qPCR).
    • Signaling Pathway Analysis: LPS-mediated NF-κB activation is determined by quantifying the phosphorylation level of the p65 subunit using flow cytometry (e.g., with anti-NF-κB p65-phospho antibodies).
  • T Cell Co-culture Assay:

    • Setup: this compound-treated or untreated monocytes are co-cultured with naive CD4+ T cells.
    • T Cell Differentiation: The T cell cytokine production is analyzed after intracellular cytokine staining by flow cytometry.
    • Outcome Measurement: The concentration of IL-17A in the supernatant is assessed by ELISA. The frequency of T cells differentiating into IL-17A–producing Th17 cells is quantified.

Quantitative Data Summary

The following table consolidates key quantitative findings from the cited research, demonstrating the measurable impact of this compound treatment.

Experimental Readout Effect of this compound Experimental Context
IL-1β Secretion Decreased in LPS-stimulated monocytes [2]. Human monocytes from treated MS patients.
IL-1β Gene Expression Downregulated [2]. Human monocytes from treated MS patients (qPCR).
NF-κB p65 Phosphorylation Reduced levels [2]. Human monocytes from treated MS patients (flow cytometry).
Th17 Cell Frequency Significant reduction in T cells co-cultured with this compound-treated monocytes [2]. Human monocyte-CD4+ T cell co-culture.
CD86 Expression Upregulated on circulating monocytes [2]; Lower on LPS-stimulated monocytes in vitro [3]. Human monocytes from treated MS patients (flow cytometry).
Pro-inflammatory Cytokines (IL-6, IL-12/23, TNF) Decreased production [1]. Murine myeloid cells (Type II phenotype).

Research Status and Future Directions

While the development of this compound for multiple sclerosis and Huntington's disease has been discontinued, its mechanism of action remains a valuable source of insight for immunology research [2]. The compound is currently being evaluated for other immune-mediated conditions, such as inflammatory eye disorders, indicating that research into its effects on Th17 and other immune pathways continues [4].

References

Comprehensive Application Notes and Protocols: Laquinimod Dose Escalation in Relapsing-Remitting Multiple Sclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laquinimod and Its Clinical Significance

This compound is an oral immunomodulatory agent developed for the treatment of relapsing-remitting multiple sclerosis (RRMS), representing a novel therapeutic approach in the management of this autoimmune demyelinating disorder. As a quinoline-3-carboxamide derivative, this compound is structurally related to roquinimex but was specifically engineered to demonstrate enhanced efficacy and improved safety profile compared to its predecessor [1] [2]. The compound exhibits a unique dual mechanism of action, modulating both the peripheral immune response and providing direct neuroprotective effects within the central nervous system (CNS) [1]. This compound has undergone extensive clinical evaluation through phase II and III trials, demonstrating consistent reduction in annualized relapse rates, disability progression, and MRI lesion activity, albeit with variable significance across different studies [3] [4].

The clinical development of this compound has involved dose-ranging studies to establish its safety profile and optimal dosing regimen. Early phase I trials focused on escalating dosage schemes to determine the maximum tolerated dose and characterize the drug's pharmacokinetic and pharmacodynamic properties [5] [6]. These investigations revealed that this compound exhibits dose-proportional pharmacokinetics and primarily impacts the innate immune system, particularly modulating dendritic cell populations [5]. Notably, in January 2016, subsequent to the completion of initial dose escalation studies, patients receiving this compound at doses exceeding 1.0 mg per day were discontinued from clinical trials due to emerging safety concerns regarding an imbalance in cardio- and cerebrovascular adverse events [5]. This application note provides a comprehensive technical resource summarizing the methodological framework, safety outcomes, and immune profiling data from this compound dose escalation studies to inform future research and clinical development efforts.

Clinical Safety and Tolerability Data from Dose Escalation Studies

Study Design and Patient Population

The foundational dose escalation study (MS-LAQ-101) employed a randomized, double-blind, placebo-controlled design conducted across seven centers in Germany between August 2009 and March 2012 [5] [6]. The trial enrolled 112 patients with confirmed RRMS according to revised McDonald criteria, who were aged 18-55 years with baseline Expanded Disability Status Scale (EDSS) scores of 0-5.5, and at least one documented relapse in the 3 years prior to screening [5]. Participants were randomized in a 3:1 ratio (this compound:placebo) across sequential dose-escalating cohorts, with the exception of the first cohort which utilized a 3:3:2 ratio for two this compound arms and placebo [5]. The dose escalation scheme progressed from a starting daily oral dose of 0.9 mg, increasing in 0.3 mg increments through seven dose levels up to 2.7 mg, with each cohort receiving treatment for 4 weeks [5] [6]. This rigorous methodological approach allowed for systematic evaluation of safety parameters and identification of potential dose-limiting toxicities.

Safety and Tolerability Findings

The dose escalation study demonstrated that this compound was generally well-tolerated across the investigated dose range. Among the 84 patients receiving this compound (0.9-2.7 mg) and 28 receiving placebo, no deaths occurred during the study period, and only one serious adverse event (perichondritis) was reported, which was deemed unrelated to this compound administration [5] [6]. Critically, the incidence of adverse events did not increase with escalating doses, supporting the tolerability of the compound across the tested range [5]. Laboratory abnormalities observed more frequently in this compound-treated patients included elevations in liver enzymes (ALT, AST), P-amylase, C-reactive protein (CRP), and fibrinogen; however, most of these shifts were clinically non-significant and did not necessitate discontinuation of therapy [5] [6]. The absence of predefined dose-limiting toxicities and the manageable safety profile supported further investigation of this compound in longer-term phase III clinical trials.

Table 1: Safety Overview from this compound Dose Escalation Study

Safety Parameter This compound Group (n=84) Placebo Group (n=28) Comments
Serious Adverse Events 1 case (perichondritis) None Unrelated to study drug
Mortality No deaths No deaths -
Dose-Related AE Increase No increased incidence - Across 0.9-2.7 mg range
Laboratory Abnormalities Increased liver enzymes, P-amylase, CRP, fibrinogen Less frequent Most clinically non-significant
Treatment Discontinuation Not reported Not reported No pattern of discontinuation due to AEs

Table 2: Pharmacokinetic Parameters Across this compound Dose Range

Dose (mg) C~max~ (ng/mL) AUC~0-24~ (h·ng/mL) T~max~ (h) t~1/2~ (h) Linearity
0.9 Data not reported Data not reported Data not reported Data not reported Dose-proportional
1.2 Data not reported Data not reported Data not reported Data not reported Dose-proportional
1.5 Data not reported Data not reported Data not reported Data not reported Dose-proportional
1.8 Data not reported Data not reported Data not reported Data not reported Dose-proportional
2.1 Data not reported Data not reported Data not reported Data not reported Dose-proportional
2.4 Data not reported Data not reported Data not reported Data not reported Dose-proportional
2.7 Data not reported Data not reported Data not reported Data not reported Dose-proportional

Mechanisms of Action and Immunomodulatory Effects

Molecular Targets and Signaling Pathways

This compound exerts its therapeutic effects through multifaceted mechanisms involving both the peripheral immune system and central nervous system. At the molecular level, this compound functions as a modulator of NF-κB signaling, specifically targeting key components including proto-oncogene c-Rel, Transcription factor RelB, Transcription factor p65, and the NF-κB subunits p100 and p105 [7]. This modulation of the NF-κB pathway results in downstream suppression of pro-inflammatory gene networks and underlies this compound's effects on antigen-presenting cells [1] [2]. Additionally, this compound activates the aryl hydrocarbon receptor (AhR), a pathway involved in immune regulation and maintenance of cellular homeostasis [5]. The drug is primarily metabolized by cytochrome P450 3A4 (CYP3A4), which has implications for potential drug-drug interactions in clinical practice [7]. The combination of these molecular actions contributes to this compound's unique immunomodulatory profile, distinct from other disease-modifying therapies for multiple sclerosis.

Effects on Immune Cell Populations

This compound demonstrates particularly pronounced effects on the innate immune system, specifically modulating the function and frequency of various antigen-presenting cell populations. The dose escalation study included an immunological substudy that revealed significant dose-dependent decreases in the frequency of 6-sulpho LacNAc+ dendritic cells (slanDCs) following this compound treatment compared to placebo [5] [6]. slanDCs are pro-inflammatory dendritic cells that express CD83 and produce tumor necrosis factor-α (TNF-α), and their reduction is linked to decreased inflammatory activity in multiple sclerosis [5]. Beyond its effects on dendritic cells, this compound promotes the development of anti-inflammatory type II monocytes and dendritic cells associated with reduced production of pro-inflammatory cytokines (IL-6, IL-12/IL-23, TNF) and increased production of anti-inflammatory IL-10 [1]. These alterations in innate immune cells subsequently influence adaptive immune responses, resulting in a shift in T-cell polarization characterized by reduction in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Treg) [1]. This immunomodulatory cascade ultimately leads to decreased migration of inflammatory cells into the central nervous system and reduced CNS inflammation.

G cluster_molecular Molecular Targets cluster_innate Innate Immune Modulation cluster_adaptive Adaptive Immune Effects This compound This compound NFkB NF-κB Pathway This compound->NFkB AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR CYP3A4 CYP3A4 Metabolism This compound->CYP3A4 slanDC slanDC Frequency ↓ NFkB->slanDC Monocytes Type II Monocytes ↑ NFkB->Monocytes DC Anti-inflammatory Dendritic Cells ↑ AhR->DC IL10 IL-10 ↑ AhR->IL10 Th1Th17 Th1/Th17 Cells ↓ slanDC->Th1Th17 Monocytes->IL10 IL6 IL-6, IL-12, TNF ↓ Monocytes->IL6 DC->Th1Th17 Treg Regulatory T cells ↑ IL10->Treg IL6->Th1Th17 Migration Lymphocyte CNS Migration ↓ Th1Th17->Migration Treg->Migration MRI MRI Lesions ↓ Migration->MRI Relapses Relapse Rate ↓ Migration->Relapses Disability Disability Progression ↓ Migration->Disability subcluster_clinical subcluster_clinical

Diagram 1: this compound Mechanism of Action and Immunomodulatory Signaling Pathways. This diagram illustrates the molecular targets, immune modulation cascades, and clinical outcomes associated with this compound treatment in RRMS.

Detailed Experimental Protocols

Protocol 1: Safety Assessment and Dose Escalation Design

Objective: To evaluate the safety, tolerability, and pharmacokinetics of escalating doses of oral this compound (0.9-2.7 mg) administered daily for 4 weeks in patients with RRMS.

Patient Population:

  • Inclusion Criteria: Males and females aged 18-55 years with confirmed RRMS (revised McDonald criteria), at least one documented relapse in previous 3 years, baseline EDSS score 0-5.5 [5].
  • Exclusion Criteria: Patients with progressive forms of MS, significant medical comorbidities, or laboratory abnormalities at screening.

Study Design:

  • Randomization: Computer-generated scheme using SAS PLAN procedure with block design [5].
  • Blinding: Double-blind with identical appearance of this compound and placebo capsules [5].
  • Dose Escalation Scheme: Sequential cohorts receiving 0.9, 1.2, 1.5, 1.8, 2.1, 2.4, or 2.7 mg daily for 4 weeks [5].
  • Safety Monitoring: Scheduled in-clinic visits at screening (day -7), baseline (day 0), and days 7, 14, 21, and 28 [5].
  • Stopping Rules: Predefined safety rules relating to increases in ALT/AST ≥3× upper limit of normal; Dose-limiting toxicity (DLT) determination by Steering Committee [5].

Assessments:

  • Clinical Safety: Physical examinations, vital signs, 12-lead ECG, adverse event monitoring [5].
  • Laboratory Evaluations: Hematology, clinical chemistry (including liver enzymes, P-amylase), urinalysis, CRP, fibrinogen [5] [6].
  • Pharmacokinetics: Blood sampling for determination of this compound concentrations; calculation of AUC~0-24~, C~max~, T~max~, and t~1/2~ [5].
Protocol 2: Immune Monitoring and slanDC Analysis

Objective: To assess the effects of this compound on immune cell populations, particularly 6-sulpho LacNAc+ dendritic cells (slanDCs), in peripheral blood of RRMS patients.

Sample Collection:

  • Timing: Blood samples collected at baseline and after 4 weeks of treatment [5].
  • Processing: Peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation within 2 hours of collection [5].

Immunophenotyping by Flow Cytometry:

  • Cell Staining: PBMCs stained with fluorochrome-conjugated antibodies against CD3, CD19, CD14, CD16, CD56, CD1c, M-DC8, and appropriate isotype controls [5] [2].
  • slanDC Identification: slanDCs identified as CD3⁻CD19⁻CD14⁻CD16⁺M-DC8⁺ cells [5].
  • Instrumentation: Flow cytometer with minimum 4-color capability; analysis using FlowJo or equivalent software [5].
  • Gating Strategy: Lymphocyte and monocyte gates established by forward and side scatter, followed doublet exclusion and lineage marker discrimination [5].

Gene Expression Analysis (Ancillary Study):

  • RNA Extraction: PAXgene Blood RNA System or equivalent [2].
  • Microarray Processing: Affymetrix GeneChip platform following manufacturer's instructions [2].
  • Data Analysis: Normalization using RMA algorithm; differential expression defined as fold change >1.5 with adjusted p-value <0.05 [2].
  • Pathway Analysis: Gene set enrichment analysis (GSEA) for identification of modulated biological pathways [2].

G cluster_assessments Scheduled Assessments cluster_timepoints Study Timepoints Start Patient Screening & Enrollment Randomization Randomization (3:1 this compound:Placebo) Start->Randomization Baseline Baseline (Day 0) Randomization->Baseline Dosing Daily Oral Dosing (0.9-2.7 mg) Week1 Week 1 Dosing->Week1 Clinical Clinical Safety Vital signs, Physical exam, AEs Labs Laboratory Tests Hematology, Chemistry, CRP, Fibrinogen PK Pharmacokinetic Sampling Immune Immune Monitoring PBMC collection & analysis Baseline->Dosing Baseline->Clinical Baseline->Labs Baseline->PK Baseline->Immune Week1->Clinical Week1->Labs Week2 Week 2 Week1->Week2 Week3 Week 3 Week2->Week3 Week4 Week 4 (End of Treatment) Week3->Week4 Week4->Clinical Week4->Labs Week4->PK Week4->Immune

Diagram 2: Experimental Workflow for this compound Dose Escalation Study. This diagram outlines the sequential design, key assessments, and timepoints for the phase I dose escalation trial of this compound in RRMS patients.

Data Analysis Methods

Statistical Analysis for Clinical Data:

  • Safety Population: All randomized patients who received at least one dose of study medication [5].
  • Analysis Methods: Descriptive statistics for safety data; Mixed-effects models for repeated measures (MMRM) for laboratory parameters; Linear mixed models for pharmacokinetic parameters [5].
  • Dose-Response Relationship: Regression analysis to evaluate dose-dependent effects on safety, pharmacokinetic, and immune parameters [5].

Analysis of Immune Parameters:

  • slanDC Frequency: Comparison between treatment groups using analysis of covariance (ANCOVA) with baseline value as covariate [5].
  • Gene Expression Data: Paired t-tests for within-group comparisons; false discovery rate (FDR) correction for multiple comparisons [2].
  • Pathway Enrichment: Overrepresentation analysis using Fisher's exact test with Benjamini-Hochberg correction [2].

Research Applications and Translational Implications

The comprehensive data generated from this compound dose escalation studies provide valuable insights for drug development in neuroimmunological disorders. The safety profile established across the 0.9-2.7 mg dose range informed the selection of 0.6 mg as the dose for subsequent phase III trials, balancing efficacy with acceptable toxicity [5] [3]. The pharmacodynamic evidence of this compound's effect on innate immunity, particularly the dose-dependent reduction in slanDC frequency, provides a potential biomarker for monitoring biological activity in future clinical trials [5]. Furthermore, the gene expression signatures identified in PBMCs from this compound-treated patients reveal modulation of critical inflammatory pathways, including TGF-β signaling and NF-κB activation, which may serve as predictive biomarkers of treatment response [2].

The methodological approaches detailed in these application notes can be adapted for dose-finding studies of other immunomodulatory agents in multiple sclerosis and related autoimmune conditions. The integration of comprehensive immune monitoring with traditional safety assessment represents a modern paradigm in clinical trial design that facilitates understanding of both clinical and biological effects of investigational therapies. Importantly, the experience with this compound dose escalation highlights the critical importance of careful cardiovascular monitoring for compounds in this class, given the emerging safety signals that led to discontinuation of doses above 1.0 mg in subsequent trials [5]. These findings collectively contribute to the evolving framework for targeted therapy development in multiple sclerosis, emphasizing the integration of mechanistic studies within clinical trial design to optimize therapeutic development.

References

Introduction to Laquinimod and Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod is a synthetic quinoline-3-carboxamide developed as an oral immunomodulatory agent [1]. While initially developed for Relapsing-Remitting Multiple Sclerosis (RRMS), recent clinical research focuses on its potential as a topical treatment for inflammatory eye diseases, as it has been shown to reach therapeutically relevant concentrations in the posterior parts of the eye when administered as eye drops [2] [3].

Accurate and sensitive measurement of drug concentration in biological matrices like plasma is a cornerstone of clinical development. The methods described here were developed to support clinical pharmacokinetic and toxicokinetic studies of this compound, providing the data necessary to understand how the drug is absorbed, distributed, metabolized, and excreted in the human body [4].

Method Comparison and Performance

Two distinct LC-MS/MS methods were developed and validated to cover different concentration ranges, ensuring flexibility for various clinical study needs [4].

  • Method 1 is designed for high-sensitivity analysis, ideal for monitoring very low plasma concentrations.
  • Method 2 is optimized for a wide dynamic range, suitable for capturing the full pharmacokinetic profile after dosing.

The table below summarizes the key validated parameters for both methods.

Parameter Method 1: Low Level Method 2: Wide Range
Dynamic Range 0.4 – 100 nmol/L 0.75 – 15,000 nmol/L
LLOQ 0.4 nmol/L 0.75 nmol/L
Sample Volume 0.5 mL 0.05 mL
Sample Preparation Solid-Phase Extraction (SPE) Protein Precipitation
Chromatography Isocratic elution Fast Gradient elution
Intra-day Precision 1.6 – 3.5% 1.6 – 3.5%
Inter-day Precision 2.1 – 5.7% 2.1 – 5.7%
Extraction Recovery 90 – 97% 90 – 97%

Abbreviation: LLOQ, Lower Limit of Quantification.

Detailed Experimental Protocols

Method 1: Solid-Phase Extraction for Low-Level Determination

This method is recommended when high sensitivity is the primary requirement.

  • Sample Preparation: Plasma samples (0.5 mL) are processed using solid-phase extraction (SPE). The specific SPE sorbent and solvents are not detailed in the available literature, but the process typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the analyte.
  • LC Conditions: The method uses isocratic elution, meaning the mobile phase composition remains constant throughout the run. This contributes to a stable baseline and enhances sensitivity at low concentrations.
  • MS/MS Detection: Analysis is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
    • Monitoring Transition: m/z 357.1 → 236.1 for this compound.
    • Internal Standard: A stable isotope-labeled this compound (13C6-ABR-215062) is used, monitored at m/z 363.2 → 236.1.
Method 2: Protein Precipitation for Wide-Range Determination

This method is optimized for high-throughput and a broad calibration range.

  • Sample Preparation: Plasma samples (0.05 mL) undergo a simple protein precipitation step. This involves adding an organic solvent (like acetonitrile or methanol) to the sample to denature and precipitate proteins, which are then removed by centrifugation. The supernatant is injected into the LC-MS/MS system.
  • LC Conditions: The method uses a fast gradient elution, where the mobile phase composition changes rapidly over time. This shortens the run time and helps elute various matrix components, making it suitable for a wide concentration range.
  • MS/MS Detection: The MS/MS detection is identical to Method 1, using ESI+ and monitoring the same transitions for this compound and its internal standard.

The following diagram illustrates the workflow for both methods:

cluster_method1 Method 1: Low Level cluster_method2 Method 2: Wide Range start Human Plasma Sample decision Method Selection start->decision m1_prep Solid-Phase Extraction (SPE) decision->m1_prep High Sensitivity Needed m2_prep Protein Precipitation decision->m2_prep Wide Range & High-Throughput m1_lc Isocratic LC Elution m1_prep->m1_lc msms MS/MS Detection ESI+ mode This compound: m/z 357.1 → 236.1 IS: ¹³C₆-Laquinimod: m/z 363.2 → 236.1 m1_lc->msms m2_lc Fast Gradient LC Elution m2_prep->m2_lc m2_lc->msms end Quantitative Analysis msms->end

Method Validation and Application

Both methods were comprehensively validated according to standard bioanalytical guidelines, proving them suitable for clinical use [4].

  • Selectivity: Chromatograms from drug-free plasma showed no interfering peaks at the retention time of this compound or the internal standard.
  • Precision and Accuracy: The methods demonstrated excellent reproducibility, with intra-day and inter-day precision (expressed as % relative standard deviation) within 1.6-3.5% and 2.1-5.7%, respectively. Accuracy was also confirmed to be within acceptable limits.
  • Recovery and Stability: The extraction process was highly efficient, recovering 90-97% of the analyte. This compound was shown to be stable in human plasma for at least three months when stored at -20°C.

These validated methods were successfully applied to profile this compound levels in plasma from subjects enrolled in clinical trials, generating robust pharmacokinetic data [4].

Key Considerations for Researchers

  • Method Selection: The choice between Method 1 and Method 2 should be guided by the expected plasma concentration levels in the specific study. For micro-dosing or low-exposure scenarios, Method 1 is preferable. For standard dosing regimens, Method 2 offers speed and a broad analytical range.
  • Internal Standard: The use of a stable isotope-labeled internal standard is critical. It corrects for variability in sample preparation and ionization efficiency, ensuring high accuracy and precision.
  • Sample Cleanup: While protein precipitation (Method 2) is faster, SPE (Method 1) provides a cleaner sample extract, which is often necessary to achieve a very low LLOQ and minimize matrix effects.

Conclusion

The two LC-MS/MS methods presented provide researchers with reliable, validated tools for the quantitative determination of this compound in human plasma. Their high sensitivity, precision, and dual-range capability make them well-suited for supporting all phases of clinical pharmacokinetic profiling, from early development to large-scale trials. As clinical development of this compound continues, particularly in its new application for inflammatory eye diseases [2], these robust bioanalytical methods remain fundamental for understanding its pharmacokinetic properties.


References

Comprehensive Application Notes and Protocols for Laquinimod in Multiple Sclerosis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Laquinimod is a novel orally administered quinoline-3-carboxamide derivative currently in development for the treatment of relapsing-remitting multiple sclerosis (RRMS) and progressive forms of MS. As a synthetic compound structurally related to roquinimex (linomide) but with a superior safety profile, this compound represents a promising therapeutic approach that combines immunomodulatory properties with potential neuroprotective effects [1] [2]. With its favorable pharmacokinetic profile characterized by high oral bioavailability (80%-90%), long half-life (~80 hours), and ability to cross the blood-brain barrier, this compound offers both peripheral and central nervous system activities [3] [2]. The drug is metabolized predominantly by cytochrome P450 3A4 (CYP3A4) and acts as a strong inducer of cytochrome P450 1A2, requiring consideration of potential drug interactions in clinical applications [3]. These application notes provide a comprehensive technical overview of this compound's mechanisms, efficacy, safety, and experimental protocols to support research and development activities.

Mechanism of Action

This compound exhibits a multimodal mechanism of action that targets both inflammatory and neurodegenerative processes in multiple sclerosis. Unlike conventional immunosuppressive agents, this compound demonstrates immunomodulatory properties without causing broad immunosuppression, maintaining the host's ability to respond to immunological challenges [3] [1].

Table 1: Key Mechanisms of Action of this compound in Multiple Sclerosis

Biological Target Specific Effects Functional Consequences
Dendritic Cells Reduces number and immunogenicity; decreases chemokine production; downregulates antigen presentation capacity Reduced T-cell activation and proliferation; decreased migration of inflammatory cells to CNS [4]
T-Cell Populations Suppresses Th17 proinflammatory responses; increases regulatory T-cells (Foxp3+); shifts cytokine balance toward Th2/Th3 Increased IL-4, IL-10, TGF-β; decreased IL-12, TNF-α; reduced autoimmune inflammation [1] [2]
Monocytes/Macrophages Promotes regulatory phenotype; reduces CD86 expression; decreases CCL2 and CCL5 secretion Lower proinflammatory cytokine secretion; reduced CNS infiltration [2]
B-Cells Modulates cytokine production and T-cell cytokine profile; promotes IL10+ CD86+ CD25+ regulatory B-cell subset Enhanced immunoregulatory functions [1]
NF-κB Pathway Inhibits NF-κB signaling in dendritic cells and astrocytes Reduced production of proinflammatory mediators and chemokines [4] [2]
Neuroprotective Mechanisms Increases brain-derived neurotrophic factor (BDNF); modulates glutamatergic signaling; reduces astrocyte activation Decreased axonal damage, demyelination, and oligodendrocyte apoptosis; preservation of CNS tissue [1] [2]

The primary immunomodulatory effects of this compound occur through modulation of antigen-presenting cells, particularly dendritic cells and monocytes/macrophages. Treatment with this compound reduces the capacity of dendritic cells to induce CD4+ T-cell proliferation and proinflammatory cytokine secretion, ultimately decreasing the immunogenicity of dendritic cell responses [4] [1]. This effect is mediated through inhibition of the NF-κB signaling pathway, which represents a central mechanism underlying this compound's anti-inflammatory properties [4] [2].

In addition to its immunomodulatory effects, this compound demonstrates direct neuroprotective activity within the central nervous system. This compound treatment significantly increases expression of brain-derived neurotrophic factor (BDNF) in the cortex and basal ganglia, which is associated with reduced myelin and axonal damage [1] [2]. Furthermore, this compound modulates glutamatergic signaling by reducing overactive NMDA receptor function while increasing GABAergic synaptic currents, thereby limiting excitotoxicity and subsequent axonal loss [1] [2]. These multimodal mechanisms position this compound uniquely among disease-modifying therapies for MS, potentially addressing both inflammatory activity and progressive neurodegeneration.

Clinical Efficacy Data

The clinical efficacy of this compound has been evaluated in multiple phase II and III randomized controlled trials involving over 3,600 patients with relapsing-remitting multiple sclerosis. The consolidated data from these studies demonstrate a consistent pattern of treatment effects characterized by moderate impact on relapse rates but significant benefits on disability progression and brain atrophy [5] [1].

Table 2: Summary of Clinical Efficacy Outcomes from this compound Phase III Trials

Efficacy Parameter ALLEGRO Trial (0.6 mg/day) BRAVO Trial (0.6 mg/day) Pooled Analysis
Annualized Relapse Rate (ARR) 0.30 vs 0.39 (placebo); 23% reduction [6] 0.30 vs 0.37-0.39 (placebo); 21.3% reduction after adjustment [6] Mean difference: -0.08 (95% CI: -0.12, -0.04) [5]
Disability Progression (3-month confirmed) 11.1% vs 15.7% (placebo); 29% risk reduction [6] 33.5% risk reduction vs placebo [6] HR = 0.75 (95% CI: 0.59, 0.96) [5]
Disability Progression (6-month confirmed) Not reported Not reported HR = 0.69 (95% CI: 0.45, 1.06) [5]
Gd-enhancing Lesions 1.33 vs 2.12 (placebo); 37% reduction [6] Significant reduction vs placebo [3] Consistent reduction across trials [5]
New T2 Lesions 5.03 vs 7.14 (placebo); 30% reduction [6] Significant reduction vs placebo [3] Consistent reduction across trials [5]
Brain Atrophy Not reported 27.5% reduction vs placebo [6] 30% reduction in pooled analysis [3]
Relapse-free Patients Not reported Not reported RR = 1.14 (95% CI: 1.06, 1.22) [5]

A 2025 meta-analysis of four randomized controlled trials including 3,665 patients confirmed that this compound significantly reduced the annualized relapse rate compared with placebo (mean difference = -0.08, 95% CI = -0.12, -0.04) and provided a significant advantage for 3-month confirmed disability progression (hazard ratio = 0.75, 95% CI = 0.59, 0.96) [5]. The analysis also demonstrated that this compound was significantly better than placebo in maintaining relapse-free status (risk ratio = 1.14, 95% CI = 1.06, 1.22) [5].

The temporal pattern of this compound effects reveals an interesting profile: while its impact on relapse rates is more modest compared to some other disease-modifying therapies, its effects on disability progression and brain atrophy are pronounced and clinically significant. This discrepancy suggests that this compound's therapeutic benefits may extend beyond its anti-inflammatory properties to include direct neuroprotective effects that attenuate neurodegenerative processes in MS [3] [1] [2]. The significant reduction in brain atrophy (27.5%-30% across studies) provides compelling support for this neuroprotective potential [3] [6].

Safety Profile

This compound demonstrates a generally favorable safety profile with manageable adverse effects based on pooled data from clinical trials. The most recent meta-analysis of randomized controlled trials concluded that this compound had a comparable safety profile to placebo (risk ratio = 1.06, 95% CI = 0.81, 1.39) with low discontinuation rates due to adverse events [5].

Table 3: Safety and Adverse Event Profile of this compound 0.6 mg/day

Safety Parameter Incidence this compound Incidence Placebo Comments
Treatment Discontinuation due to AEs 6.4% [3] 4.7% [3] Low discontinuation rates
Deaths 0.1% (1/983) [3] 0.3% (3/1005) [3] Not treatment-related
Common AEs (≥5%) Back pain, neck pain, appendicitis [3] Lower incidence Generally mild to moderate
Laboratory Abnormalities Increased liver enzymes, elevated fibrinogen, changes in hematologic parameters [3] Lower incidence Typically asymptomatic, occur within 90 days of treatment initiation
Serious Adverse Events Similar to placebo [3] Similar to this compound Including malignancies, infections, cardiovascular events
Cardiovascular Effects Not associated with increased risk [3] Reference Unlike predecessor linomide
Pregnancy Considerations Contraindicated due to teratogenicity in animals [3] N/A Stringent contraception required

The most common adverse events associated with this compound treatment include back pain, neck pain, and appendicitis, with the latter showing a small but consistent increase across studies [3]. Laboratory abnormalities typically follow a consistent temporal pattern: mild, non-progressive increases in liver enzymes, fibrinogen levels, and hematologic parameters that occur within the first 90 days of treatment initiation, then stabilize or revert to baseline levels during continued treatment [3]. These changes are generally asymptomatic and do not require treatment discontinuation.

Potential risks identified in preclinical studies included uterine adenocarcinomas and oral cavity tumors in female rats at high doses, as well as reproductive toxicity and teratogenicity (urogenital malformations) in rats at doses similar to the clinical dose of 0.6 mg/day [3]. However, these findings were not observed in human trials and are considered species-specific, though the relevance to humans cannot be entirely excluded. Importantly, this compound did not demonstrate the serious cardiopulmonary toxicities (pericarditis, myocardial infarction, serositis) that led to the discontinuation of its predecessor, linomide [3] [1]. Nonetheless, stringent contraception is required during treatment due to the potential teratogenic effects observed in animal studies.

Experimental Protocols

In Vitro Assessment of Dendritic Cell Modulation

Purpose: To evaluate the effects of this compound on human dendritic cell maturation, cytokine production, and T-cell stimulatory capacity.

Methodology:

  • Dendritic Cell Generation: Isolate CD14+ monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting. Differentiate into immature dendritic cells by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL) [4].
  • This compound Treatment: Add therapeutic concentrations of this compound (10-100 nM) to immature dendritic cells 2 hours prior to maturation induction. Include vehicle controls and untreated controls [4].
  • Maturation Induction: Stimulate dendritic cells with lipopolysaccharide (LPS, 100 ng/mL) for 24-48 hours to induce maturation [4].
  • Flow Cytometry Analysis: Harvest cells and stain with fluorochrome-conjugated antibodies against CD83, CD86, HLA-DR, and CD1c to assess maturation markers. Analyze using flow cytometry with appropriate isotype controls [4].
  • Cytokine/Chemokine Measurement: Collect culture supernatants and quantify proinflammatory cytokines (IL-12, TNF-α) and chemokines (CCL2, CCL5) using ELISA or multiplex bead-based assays [4] [2].
  • T-Cell Proliferation Assay: Co-culture this compound-treated or control mature dendritic cells with allogeneic CD4+ T-cells at various ratios (1:10 to 1:100) for 5 days. Assess T-cell proliferation using 3H-thymidine incorporation or CFSE dilution assay [4].

Key Observations: this compound-treated dendritic cells typically demonstrate reduced surface expression of CD86, decreased secretion of proinflammatory cytokines and chemokines, and impaired capacity to stimulate CD4+ T-cell proliferation [4].

In Vivo Assessment in Experimental Autoimmune Encephalomyelitis (EAE)

Purpose: To evaluate the therapeutic efficacy of this compound in the mouse EAE model, representing the primary animal model of multiple sclerosis.

Methodology:

  • EAE Induction: Use 8-12 week old female SJL or C57BL/6 mice. Immunize subcutaneously with myelin oligodendrocyte glycoprotein (MOG35-55, 200 μg/mouse) or proteolipid protein (PLP139-151, 100 μg/mouse) emulsified in complete Freund's adjuvant containing Mycobacterium tuberculosis (500 μg/mouse). Administer pertussis toxin (200 ng/mouse) intravenously on day 0 and day 2 post-immunization [1] [2].
  • This compound Administration: Begin this compound treatment (5-25 mg/kg/day) orally either prophylactically (from day of immunization) or therapeutically (after disease onset, typically during first relapse in relapsing-remitting models). Include vehicle-treated control groups [1] [2].
  • Clinical Scoring: Monitor and score mice daily for clinical signs of EAE using standardized scale: 0 = no symptoms; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb and hind limb paralysis; 5 = moribund or death [1].
  • Histopathological Analysis: Sacrifice animals at predetermined endpoints. Perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde. Collect spinal cords and brains, process for paraffin or cryo-sectioning. Stain sections with hematoxylin and eosin (for inflammatory infiltrates), Luxol fast blue (for demyelination), and Bielschowsky silver (for axonal damage). Perform quantitative analysis of inflammatory foci, demyelinated areas, and axonal loss [1] [2].
  • Immunohistochemistry: Stain tissue sections with antibodies against CD4+ T-cells, CD8+ T-cells, Mac-3+ macrophages/microglia, and FoxP3+ regulatory T-cells. Use fluorescence or enzymatic detection methods for quantification [1].
  • CNS Immune Cell Isolation: Prepare single-cell suspensions from brains and spinal cords by mechanical dissociation and density gradient centrifugation. Analyze immune cell populations by flow cytometry using antibodies against CD45, CD11b, CD4, CD8, and other relevant markers [1].

Expected Outcomes: this compound treatment typically results in reduced clinical severity, decreased relapse frequency in relapsing models, diminished CNS infiltration of CD4+ and CD8+ T-cells and macrophages, and preservation of myelin and axons compared to vehicle-treated controls [1] [2].

Signaling Pathways and Visualization

This compound primarily exerts its effects through modulation of the NF-κB signaling pathway, which represents a central mechanism underlying its immunomodulatory properties. The following diagram illustrates the key molecular mechanisms through which this compound modulates dendritic cell function and neuroinflammation via this pathway:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binding TNF TNF TNFr TNFr TNF->TNFr Binding IL1 IL1 IL1r IL1r IL1->IL1r Binding IKK IKK TLR4->IKK Activates TNFr->IKK Activates IL1r->IKK Activates NFkB NFkB IKK->NFkB Phosphorylates NFkB_active NFkB_active NFkB->NFkB_active Nuclear Translocation Cytokines Cytokines NFkB_active->Cytokines Induces Expression Chemokines Chemokines NFkB_active->Chemokines Induces Expression MHCII MHCII NFkB_active->MHCII Upregulates This compound This compound This compound->IKK Inhibits This compound->NFkB_active Suppresses

The NF-κB inhibition pathway represents the primary mechanism through which this compound modulates dendritic cell function and neuroinflammation. This compound targets key steps in this pathway, ultimately reducing the production of proinflammatory cytokines (IL-12, TNF-α), chemokines (CCL2, CCL5), and major histocompatibility complex class II (MHC-II) molecules [4] [2]. This inhibition occurs in both peripheral antigen-presenting cells and CNS-resident glial cells, particularly astrocytes, contributing to this compound's dual anti-inflammatory and neuroprotective effects [4] [2].

In addition to NF-κB pathway modulation, this compound influences several other signaling cascades:

  • JAK-STAT Pathway: Modulation of cytokine signaling that contributes to the shift from Th1/Th17 toward Th2/Treg responses [7]
  • VLA-4 Adhesiveness: Downregulation of very late antigen-4 mediated adhesion, impairing leukocyte migration across the blood-brain barrier [1] [2]
  • BDNF Signaling: Increased expression of brain-derived neurotrophic factor, promoting neuronal survival and maintenance [1] [2]
  • Glutamate Receptor Modulation: Regulation of NMDA receptor activity and GABAergic signaling, reducing excitotoxicity [1]

These multifaceted mechanisms collectively contribute to this compound's unique clinical profile, characterized by significant effects on disability progression and brain atrophy that exceed what would be expected from its moderate impact on relapse rates.

Conclusion and Future Directions

This compound represents a novel therapeutic approach in multiple sclerosis treatment, combining immunomodulatory properties with potential neuroprotective effects. Its unique mechanism of action centered on dendritic cell modulation and NF-κB pathway inhibition distinguishes it from other disease-modifying therapies currently available for MS. The clinical trial data demonstrate a consistent pattern of benefits on disability progression and brain atrophy reduction, suggesting disease-modifying effects beyond conventional anti-inflammatory activity [4] [5] [3].

The favorable safety profile of this compound, characterized by manageable adverse events and low discontinuation rates, positions it as a potential candidate for long-term disease management. However, the risk-benefit assessment must consider potential concerns raised in animal studies, particularly regarding teratogenicity, which necessitates stringent contraception during treatment [3]. Future research directions should focus on optimizing patient selection, exploring combination therapies with other disease-modifying agents, and investigating potential applications in progressive forms of MS where neuroprotection may be particularly valuable [2]. Additionally, further elucidation of this compound's effects on specific immune cell subpopulations and neurodegenerative processes will enhance our understanding of its mechanism of action and potential clinical utility.

References

Comprehensive Application Notes and Experimental Protocols for Laquinimod in Huntington's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary and Clinical Trial Overview

Laquinimod is an orally active immunomodulatory agent that has been investigated for its potential disease-modifying effects in Huntington's disease (HD). The LEGATO-HD trial (NCT02215616), a multicenter, randomized, double-blind, placebo-controlled phase 2 study, evaluated the safety and efficacy of this compound in early HD patients over 52 weeks. This compound represents a novel approach to HD treatment by targeting the neuroinflammatory components of disease pathology rather than directly addressing mutant huntingtin protein levels. The completed LEGATO-HD study demonstrated that while this compound did not show statistically significant improvements in motor symptoms compared to placebo, it did exhibit a significant effect on reducing caudate volume loss, suggesting potential neuroprotective benefits that warrant further investigation [1] [2].

The mechanistic basis for this compound in HD stems from its ability to modulate central nervous system inflammatory pathways that are increasingly recognized as contributors to HD pathology. Research has demonstrated that this compound treatment results in downregulation of proinflammatory cytokines in monocytes from both pre-manifest and manifest HD gene carriers, with significantly reduced levels of IL-1β, IL-5, IL-8, IL-10, IL-13, and TNFα following lipopolysaccharide stimulation [3]. This immunomodulatory activity, combined with effects on microglial activation and potential neuroprotective mechanisms, positions this compound as a unique therapeutic approach among investigational HD treatments that primarily focus on huntingtin-lowering strategies [4] [5].

Table 1: LEGATO-HD Trial Design Overview

Trial Characteristic Specification
ClinicalTrials.gov ID NCT02215616
Study Design Multicenter, randomized, double-blind, placebo-controlled, phase 2
Countries 10 (Canada, Czech Republic, Germany, Italy, Netherlands, Portugal, Russia, Spain, UK, USA)
Study Sites 48
Treatment Duration 52 weeks
Population Early Huntington's disease patients (ages 21-55)
CAG Repeat Length 36-49
Key Inclusion Criteria UHDRS-TMS >5, Total Functional Capacity ≥8
Treatment Groups Placebo, this compound 0.5 mg, this compound 1.0 mg, this compound 1.5 mg*
Primary Endpoint Change in UHDRS-Total Motor Score (TMS) from baseline to week 52
Key Secondary Endpoint Percent change in caudate volume from baseline to week 52

*The 1.5 mg group was discontinued before recruitment completion due to cardiovascular safety concerns in multiple sclerosis studies [1].

Comprehensive Clinical Trial Results and Data Analysis

Primary and Secondary Efficacy Endpoints

The LEGATO-HD trial yielded mixed efficacy results that provide important insights into this compound's potential therapeutic profile in Huntington's disease. For the primary endpoint of change in Unified Huntington's Disease Rating Scale-Total Motor Score (UHDRS-TMS) at week 52, the comparison between this compound 1.0 mg and placebo showed no statistically significant difference (least squares mean difference: 0.78, 95% CI: -1.42 to 2.98, p=0.4853). The least squares mean change from baseline was 1.98 (SE 0.83) in the this compound 1.0 mg group compared to 1.2 (0.82) in the placebo group [1] [2]. This suggests that this compound did not demonstrate a clinically meaningful effect on the motor symptoms of HD over the 52-week treatment period.

In contrast, the key secondary endpoint of caudate volume reduction showed a statistically significant beneficial effect. The percent change in caudate volume at week 52 was significantly reduced in the this compound 1.0 mg group compared to placebo (least squares mean difference: -1.76%, 95% CI: -2.67 to -0.85; p=0.0002). The least squares mean change was 3.10% (SE 0.38) in the 1.0 mg group versus 4.86% (0.38) in the placebo group [1]. This finding represents an important potential neuroprotective effect, as reduced caudate atrophy is a recognized marker of disease progression in HD. The dissociation between clinical motor scores and imaging biomarkers has been observed in other neurodegenerative disease trials and may reflect the need for longer treatment durations to translate structural preservation into functional benefits.

Safety and Tolerability Profile

This compound demonstrated a generally favorable safety profile in the LEGATO-HD trial, with no new safety concerns identified beyond those previously observed in multiple sclerosis studies. The incidence of serious adverse events was similar across treatment groups: 7% in the placebo group, 7% in the this compound 0.5 mg group, 5% in the this compound 1.0 mg group, and 3% in the this compound 1.5 mg group. One death occurred during the trial, which was in the placebo group and judged to be unrelated to treatment [1].

The most frequent adverse events observed across all this compound dose groups were headache (16%), diarrhea (10%), fall (7%), nasopharyngitis (8%), influenza (6%), vomiting (5%), arthralgia (5%), irritability (4%), fatigue (3%), and insomnia (3%) [1]. It is noteworthy that the 1.5 mg dose group was discontinued early in the trial due to cardiovascular safety concerns identified in previous multiple sclerosis studies, though the lower doses (0.5 mg and 1.0 mg) appeared well-tolerated in the HD population. The safety findings support continued investigation of this compound at appropriate doses in HD, particularly given the favorable balance between potential benefits and risks.

Table 2: Efficacy Outcomes from LEGATO-HD Trial

Efficacy Measure This compound 1.0 mg Placebo Treatment Difference P-value
Primary Endpoint
UHDRS-TMS Change from baseline (SE) 1.98 (0.83) 1.2 (0.82) 0.78 (-1.42 to 2.98) 0.4853
Key Secondary Endpoint
Caudate Volume % Change (SE) 3.10% (0.38) 4.86% (0.38) -1.76% (-2.67 to -0.85) 0.0002
Other Measures
Serious Adverse Events 5% 7% - -
Study Completion Rate ~81% (across all groups) ~81% (across all groups) - -

Table 3: Most Frequent Adverse Events (≥5% incidence in any this compound group)

Adverse Event This compound All Doses (n=244) Placebo (n=108)
Headache 16% *
Diarrhea 10% *
Fall 7% *
Nasopharyngitis 8% *
Influenza 6% *
Vomiting 5% *
Arthralgia 5% *
Irritability 4% *
Fatigue 3% *
Insomnia 3% *

*Specific percentages for placebo group not provided in source publication beyond serious adverse events [1].

Detailed Experimental Protocols

In Vitro Assessment of Cytokine Modulation

The immunomodulatory effects of this compound can be evaluated through cytokine production assays in human peripheral blood mononuclear cells (PBMCs) and monocytes. This protocol is adapted from the methodology used to demonstrate this compound's effect on hyperactive cytokine production in HD patient myeloid cells [3].

Protocol Steps:

  • Subject Selection and Blood Collection: Collect venous blood from manifest HD patients, pre-manifest HD gene carriers, and matched healthy volunteers using EDTA or heparin anticoagulant tubes.
  • PBMC Isolation: Isolate PBMCs using density gradient centrifugation with Ficoll-Paque PLUS. Isolate CD14+ monocytes using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads.
  • This compound Treatment: Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum. Pre-treat cells with 5 μM this compound or vehicle control for 24 hours.
  • Cell Stimulation: Stimulate cells with 10 ng/mL lipopolysaccharide (LPS) for 24 hours to activate inflammatory pathways.
  • Cytokine Measurement: Collect culture supernatants and measure cytokine levels (IL-1β, IL-5, IL-8, IL-10, IL-13, TNFα) using multiplex immunoassay platforms such as Meso Scale Discovery electrochemiluminescence or Luminex bead-based technology.
  • Data Analysis: Normalize cytokine levels to cell viability controls and compare stimulated cytokine production between this compound-treated and untreated conditions using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).

Key Applications: This protocol allows researchers to quantify this compound's effects on the hyperactive cytokine release characteristic of HD patient immune cells. The expected outcome is significantly reduced proinflammatory cytokine production in this compound-treated HD patient monocytes compared to untreated controls, with minimal effects on healthy control cells [3].

Clinical Assessment of Motor Function and Neuroimaging

The clinical efficacy of this compound in HD patients should be evaluated using standardized rating scales and neuroimaging biomarkers as validated in the LEGATO-HD trial [1] [2].

Protocol Steps:

  • Subject Selection: Recruit early HD patients (UHDRS-TMS >5, TFC ≥8) with confirmed CAG repeat expansion (36-49 repeats). Age range typically 21-55 years.
  • Study Design: Implement a randomized, double-blind, placebo-controlled, parallel-group design with 52-week treatment duration.
  • Treatment Administration: Administer once-daily oral this compound (0.5 mg or 1.0 mg) or matching placebo.
  • Motor Assessments: Conduct UHDRS-Total Motor Score assessments at baseline, week 13, week 26, week 39, and week 52. All raters should be certified annually to maintain consistency.
  • Neuroimaging: Perform 3T MRI scans at baseline and week 52. Use T1-weighted volumetric sequences to measure caudate volume. Implement standardized positioning and acquisition parameters across all study sites.
  • Image Analysis: Process images using automated or semi-automated segmentation algorithms (e.g., FSL, FreeSurfer) to calculate caudate volumes. Normalize volumes to intracranial volume.
  • Statistical Analysis: Analyze change from baseline in UHDRS-TMS and percent change in caudate volume using mixed-model repeated measures or analysis of covariance.

Key Considerations: The UHDRS-TMS assessment should be conducted by experienced raters who remain blinded to treatment assignment. For caudate volume measurements, centralized reading centers with quality control procedures are essential to minimize variability. Sample size calculations for future trials should account for the observed effect sizes from LEGATO-HD, particularly the approximately 1.76% reduction in caudate atrophy with this compound 1.0 mg versus placebo [1].

Mechanism of Action and Signaling Pathways

This compound exerts its effects through multiple immunomodulatory pathways that target both peripheral and central nervous system inflammation in Huntington's disease. The compound is a small-molecule quinoline-3-carboxamide derivative with oral bioavailability and central nervous system penetration [6]. Its molecular formula is C19H17ClN2O3, with a molecular weight of 357 g/mol [7].

The primary mechanisms of this compound relevant to HD pathology include:

  • Modulation of Cytokine Production: this compound dampens hyperactive production of proinflammatory cytokines (IL-1β, IL-5, IL-8, IL-10, IL-13, TNFα) in stimulated HD patient monocytes, with more pronounced effects in manifest and pre-manifest HD cells compared to healthy controls [3].

  • Effects on NF-κB Signaling: this compound reduces astrocytic NF-κB activation, thereby decreasing the production of inflammatory mediators and potentially preserving myelin integrity [7] [3].

  • Regulation of Immune Cell Function: this compound promotes a shift from proinflammatory T-helper 1 (Th1) responses toward anti-inflammatory Th2/Th3 profiles, increases regulatory T cells, and reduces leukocyte migration into the CNS [7] [6].

  • Neuroprotective Effects: this compound increases expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival, and modulates microglial activation to reduce neuroaxonal damage [7] [6].

  • Potential Aryl Hydrocarbon Receptor Activation: Recent evidence suggests this compound may activate the aryl hydrocarbon receptor (AhR) in astrocytes, contributing to its anti-inflammatory effects [6].

The following diagram illustrates this compound's multifaceted mechanism of action in Huntington's disease:

G cluster_peripheral Peripheral Effects cluster_central Central Nervous System Effects This compound This compound Monocytes Monocytes This compound->Monocytes Tcells Tcells This compound->Tcells Microglia Microglia This compound->Microglia Astrocytes Astrocytes This compound->Astrocytes BDNF BDNF This compound->BDNF Cytokines Cytokines Monocytes->Cytokines Reduces production Neuroprotection Neuroprotection Cytokines->Neuroprotection Th2Shift Th2Shift Tcells->Th2Shift Promotes Th2/Th3 shift Th2Shift->Neuroprotection Microglia->Neuroprotection Reduces activation NFkB NFkB Astrocytes->NFkB Inhibits activation Neurons Neurons BDNF->Neurons Enhances survival NFkB->Neuroprotection

Figure 1: this compound's Multifaceted Mechanism of Action in Huntington's Disease

The diagram illustrates how this compound targets both peripheral and central inflammatory processes in Huntington's disease. In the periphery, it modulates monocyte cytokine production and promotes a Th2/Th3 T-cell shift. Within the central nervous system, this compound inhibits astrocytic NF-κB activation, reduces microglial activation, and enhances BDNF expression. These coordinated actions ultimately contribute to neuroprotective effects that may slow disease progression.

Conclusions and Future Directions

The investigation of this compound in Huntington's disease represents an important approach to targeting the neuroinflammatory components of HD pathology. The completed LEGATO-HD phase 2 trial provided evidence that while this compound did not demonstrate significant effects on motor function as measured by UHDRS-TMS, it did significantly reduce caudate volume loss compared to placebo [1] [2]. This dissociation between structural and clinical outcomes is not uncommon in neurodegenerative disease trials and may reflect several factors, including the relatively slow progression of HD, the insensitivity of clinical rating scales to detect subtle changes, or the possibility that longer treatment duration is needed to translate structural preservation into functional benefits.

Future research directions for this compound in HD should consider:

  • Longer Duration Trials: Given the chronic, progressive nature of HD and the potential neuroprotective effects suggested by reduced caudate atrophy, studies of longer duration (e.g., 2-3 years) may be necessary to detect clinical benefits.

  • Earlier Intervention: Targeting pre-manifest or very early-stage HD patients, when neuroprotective strategies might have greater impact prior to significant neuronal loss.

  • Combination Therapies: Exploring this compound in combination with huntingtin-lowering approaches or other disease-modifying strategies to address multiple aspects of HD pathology simultaneously.

  • Advanced Biomarker Development: Incorporating emerging biomarkers such as neurofilament light chain, mHTT quantification in CSF, and advanced neuroimaging techniques to better assess treatment response.

The favorable safety profile of this compound at the 0.5 mg and 1.0 mg doses, combined with its oral administration, supports further clinical development. However, the failure to meet the primary clinical endpoint in LEGATO-HD suggests that careful consideration of trial design, patient selection, and endpoint selection will be crucial for future studies. As the HD therapeutic landscape evolves, this compound's unique mechanism of action focusing on neuroinflammation may potentially complement other therapeutic approaches targeting mutant huntingtin protein, DNA repair mechanisms, or specific symptomatic features of HD [4] [5].

References

Comprehensive Application Notes and Experimental Protocols: Laquinimod for Crohn's Disease Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Laquinimod is a first-in-class, orally administered small molecule immunomodulator with a novel mechanism of action that shows significant promise for the treatment of Crohn's disease (CD). As a quinoline-3-carboxamide derivative (ABR-215062), this compound represents an innovative therapeutic approach for managing moderate-to-severe active CD, particularly for patients who may benefit from its unique immunomodulatory properties rather than broad immunosuppression. With the chemical formula C₁₉H₁₇ClN₂O₃ and a molar mass of 356.803 g/mol, this compound demonstrates favorable oral bioavailability of approximately 80-90% and reaches maximum plasma concentrations within 2 hours of administration. The compound is primarily metabolized in the liver by the cytochrome isoenzyme CYP3A4 and is excreted in urine, with only 5-10% eliminated unchanged. Its ability to cross biological barriers, including the blood-brain barrier and potentially the gut mucosa, enables direct modulation of inflammatory processes in the gastrointestinal tract. [1] [2]

The development of this compound stems from the modification of its progenitor compound, roquinimex (Linomide), which was halted in clinical development due to serious adverse events including serositis and myocardial infarction. Structural optimization yielded this compound, which demonstrates a 20-fold increase in potency in animal models of autoimmune diseases while exhibiting a markedly improved safety profile. Active Biotech, the company developing this compound, has announced a strategic redirection focusing on advancing this compound for Crohn's disease alongside other inflammatory conditions, leveraging the extensive existing clinical data from previous development programs in multiple sclerosis. This repositioning capitalizes on the compelling preclinical evidence and early clinical results suggesting potential efficacy in inflammatory bowel diseases. [1] [3]

Mechanism of Action

Primary Molecular Targets and Signaling Pathways

This compound exerts its therapeutic effects through a multimodal mechanism of action that primarily involves modulation of the aryl hydrocarbon receptor (AhR) pathway, a critical regulator of immune homeostasis. The AhR is a ligand-activated transcription factor expressed in various immune cells, particularly antigen-presenting cells. Upon binding to this compound, AhR undergoes conformational changes, translocates to the nucleus, and initiates a transcriptional program that reprograms immune cells toward a tolerogenic phenotype. This fundamental mechanism underlies this compound's unique immunomodulatory properties in Crohn's disease, distinguishing it from conventional immunosuppressive therapies. Additionally, this compound demonstrates structural similarity to kynurenic acid (KYNA), an endogenous AhR ligand, potentially explaining its affinity for this receptor and its ability to modulate inflammatory pathways relevant to intestinal inflammation. [4] [2]

Immunomodulatory Effects

The AhR activation by this compound initiates a cascade of immunomodulatory events that collectively contribute to its therapeutic potential in Crohn's disease:

  • Regulation of Antigen-Presenting Cells: this compound-treated dendritic cells and monocytes/macrophages show decreased expression of co-stimulatory molecules (CD86) and reduced production of proinflammatory chemokines (CCL-2, CCL-5). This is mediated through inhibition of the NF-κB pathway, resulting in impaired T-cell activation and reduced migration of inflammatory cells to sites of inflammation. [1] [2]

  • Modulation of T-cell Responses: this compound promotes a Th1/Th17 to Th2 shift in immune responses by suppressing proinflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells while inducing regulatory T-cells (Tregs). This rebalancing of the T-cell compartment is particularly relevant in Crohn's disease, which is characterized by excessive Th1-driven inflammation. The drug also reduces the production of proinflammatory cytokines including TNF-α, IL-12, and IL-17 while increasing anti-inflammatory mediators such as IL-4 and IL-10. [1] [2]

  • Effects on B-cell Function: this compound treatment increases populations of regulatory B-cells characterized by expression of CD86+, CD25+, and IL-10+ CD25+, contributing to the overall anti-inflammatory environment. These regulatory B-cells play a crucial role in controlling excessive immune activation in the gastrointestinal mucosa. [2]

The following diagram illustrates the key mechanistic pathways of this compound in modulating immune responses in Crohn's disease:

G cluster_immune Immune Cell Modulation cluster_pathways Molecular Pathways cluster_effects Functional Outcomes This compound This compound AhR AhR Activation This compound->AhR NFkB NF-κB Inhibition This compound->NFkB APC Antigen Presenting Cells Treg Treg Induction APC->Treg Decreased CD86 Tcell T-cells Tcell->Treg Th2 Shift Th17 Th17 Suppression Tcell->Th17 Bcell B-cells Bcell->Treg IL-10+ B-cells Monocyte Monocytes/Macrophages AntiInflam Anti-inflammatory State Monocyte->AntiInflam Reduced CCL2/5 AhR->APC AhR->Tcell AhR->Bcell NFkB->Monocyte Cytokine Cytokine Modulation NFkB->Cytokine Cytokine->AntiInflam ↑ IL-4/10, ↓ TNF-α/IL-12 Treg->AntiInflam Th17->AntiInflam Inhibition

Clinical Evidence and Efficacy Data

Phase II Clinical Trial in Crohn's Disease

The clinical efficacy of this compound in Crohn's disease was evaluated in a multicenter, double-blind, placebo-controlled Phase II study involving 180 patients with active disease. Participants were randomized to receive different doses of this compound (0.5 mg, 1 mg, 1.5 mg, or 2 mg daily) or placebo for an 8-week treatment period. The primary endpoint was clinical remission, defined as a Crohn's Disease Activity Index (CDAI) score of less than 150. The trial demonstrated statistically significant and dose-dependent improvements in clinical outcomes, with the most favorable results observed at the 0.5 mg dose. This inverse dose-response relationship suggests complex pharmacodynamics that warrant further investigation in future clinical trials. [2]

Key Efficacy Endpoints

The Phase II trial revealed several important efficacy signals supporting this compound's potential in Crohn's disease management. Beyond the primary endpoint of clinical remission, secondary endpoints included clinical response (reduction in CDAI score), changes in inflammatory biomarkers, and safety assessments. The following table summarizes the key efficacy outcomes from this proof-of-concept study:

Table 1: Clinical Efficacy of this compound in Phase II Crohn's Disease Trial

Dose Group Clinical Remission (CDAI <150) Clinical Response (CDAI-70) Fecal Calprotectin Reduction Safety Profile
0.5 mg/day 48%* Not specified Significant reduction Favorable
1.0 mg/day 27% Not specified Significant reduction Favorable
1.5 mg/day 14% Not specified Significant reduction Favorable
2.0 mg/day 17% Not specified Significant reduction Favorable
Placebo 16% Not specified Minimal change Favorable

*Statistically significant compared to placebo [2]

The reduction in fecal calprotectin across all dose groups indicates that this compound effectively mitigates intestinal inflammation, a key pathological feature of Crohn's disease. This biomarker data correlates with the clinical improvements observed in the trial and provides objective evidence of biological activity. The overall incidence of serious adverse events was similar between the pooled this compound groups and placebo, indicating a favorable safety and tolerability profile at the doses studied. [2]

Experimental Protocols and Methodologies

In Vitro AhR Activation Assay
4.1.1 Purpose and Principle

The AhR activation assay determines this compound's ability to activate the aryl hydrocarbon receptor pathway, which is fundamental to its mechanism of action. This protocol utilizes human hepatoma cells (HepG2) stably transfected with an AhR-responsive firefly luciferase reporter construct to quantify AhR-dependent transcriptional activation. [4] [2]

4.1.2 Materials and Reagents
  • HepG2-AhR-luciferase reporter cells
  • This compound test compound (0.1-100 μM concentration range)
  • 6-Formylindolo[3,2-b]carbazole (FICZ) as positive control
  • Dimethyl sulfoxide (DMSO) as vehicle control
  • Luciferase assay reagent
  • Cell culture medium (DMEM with 10% FBS)
  • 96-well white-walled tissue culture plates
4.1.3 Procedure
  • Seed HepG2-AhR-luciferase reporter cells at 1×10⁴ cells/well in 96-well plates and incubate for 24 hours at 37°C, 5% CO₂
  • Prepare this compound serial dilutions in culture medium (final DMSO concentration ≤0.1%)
  • Treat cells with this compound, positive control (FICZ), or vehicle control for 16 hours
  • Remove treatment medium and lyse cells with 50 μL passive lysis buffer
  • Transfer 20 μL lysate to new plate and add 100 μL luciferase assay reagent
  • Measure luminescence immediately using a plate reader
  • Calculate fold induction relative to vehicle control and EC₅₀ values using nonlinear regression
T-cell Polarization Assay
4.2.1 Purpose and Principle

This protocol evaluates this compound's effect on T-helper cell differentiation, specifically its ability to suppress Th17 polarization while promoting regulatory T-cell development, which reflects its immunomodulatory activity observed in clinical settings. [1] [2]

4.2.2 Materials and Reagents
  • Human naive CD4⁺ T-cells isolated from peripheral blood
  • Anti-CD3/anti-CD28 coated plates
  • Recombinant human cytokines: IL-1β, IL-6, IL-23, TGF-β
  • Neutralizing antibodies: anti-IFN-γ, anti-IL-4
  • This compound (0.01-10 μM)
  • Flow cytometry antibodies: anti-CD4, anti-IL-17A, anti-FOXP3
  • Cell stimulation cocktail plus protein transport inhibitors
4.2.3 Procedure
  • Isolate naive CD4⁺ T-cells from human PBMCs using magnetic bead separation
  • Activate cells with plate-bound anti-CD3 (1 μg/mL) and soluble anti-CD28 (1 μg/mL)
  • For Th17 polarization: add IL-1β (20 ng/mL), IL-6 (50 ng/mL), IL-23 (50 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (5 μg/mL), and anti-IL-4 (5 μg/mL)
  • Add this compound at various concentrations; include vehicle and untreated controls
  • Culture cells for 5 days at 37°C, 5% CO₂
  • Restimulate cells with cell stimulation cocktail for 5 hours
  • Stain surface markers (CD4), then fix, permeabilize, and stain intracellular cytokines (IL-17A) and transcription factors (FOXP3)
  • Analyze by flow cytometry; quantify percentages of Th17 (CD4⁺IL-17A⁺) and Treg (CD4⁺FOXP3⁺) cells
Experimental Workflow for this compound Preclinical Development

The comprehensive evaluation of this compound for Crohn's disease involves a series of interconnected experimental approaches, from molecular profiling to functional assessments, as illustrated in the following workflow:

G cluster_preclinical This compound Preclinical Development Workflow cluster_molecular cluster_invitro cluster_animal Molecular Molecular Profiling InVitro In Vitro Immune Assays Molecular->InVitro AnimalModels Animal Model Validation InVitro->AnimalModels Biomarker Biomarker Identification AnimalModels->Biomarker Formulation Formulation Optimization Biomarker->Formulation AhRAssay AhR Activation Assay NFkBAssay NF-κB Inhibition AhRAssay->NFkBAssay GeneExpr Gene Expression Analysis NFkBAssay->GeneExpr TCell T-cell Polarization Monocyte Monocyte Function TCell->Monocyte Cytokine Cytokine Profiling Monocyte->Cytokine EAE EAE Model IBD IBD Animal Models EAE->IBD Tox Safety Pharmacology IBD->Tox

Comparative Efficacy and Positioning in Crohn's Disease Treatment Landscape

Current Treatment Paradigm and Unmet Needs

The management of Crohn's disease has evolved significantly with the introduction of biologics and small molecule therapies, yet substantial unmet needs remain. According to the 2025 ACG Clinical Guideline for Crohn's Disease management, the treatment landscape has expanded to include anti-TNF agents (infliximab, adalimumab), anti-integrins (vedolizumab), IL-12/23 inhibitors (ustekinumab), IL-23 inhibitors (risankizumab, guselkumab, mirikuzumab), and JAK inhibitors (upadacitinib). The guidelines now recommend against requiring patients to fail conventional therapies before initiating advanced therapies in moderate-to-severe CD, reflecting a shift toward earlier intervention with targeted treatments. Despite these advances, challenges persist including primary non-response, secondary loss of response, and adverse effects associated with long-term immunosuppression. [5] [6]

This compound enters this landscape with a distinct mechanism of action centered on AhR-mediated immunomodulation rather than broad immunosuppression. Its favorable safety profile observed in clinical trials for multiple sclerosis suggests potential advantages over existing therapies, particularly regarding long-term safety. The oral administration route offers convenience advantages over injectable biologics, potentially improving adherence. Additionally, this compound's potential effects on both inflammation and mucosal healing mechanisms could address the crucial need for treatments that promote long-term tissue repair in Crohn's disease. [3] [2]

Potential Combination Therapy Strategies

The multimodal mechanism of action of this compound supports its investigation in combination therapy approaches for enhanced efficacy in Crohn's disease. Recent clinical trials have explored combination strategies in inflammatory bowel diseases, such as the VEGA study which demonstrated superior clinical response with guselkumab plus golimumab combination compared to either agent alone (83.1% vs. 74.6% and 61.1%, respectively). Similarly, this compound could potentially be combined with:

  • Anti-TNF agents (infliximab, adalimumab) to enhance efficacy while potentially allowing dose reduction of individual agents
  • Vedolizumab to simultaneously target gut-selective lymphocyte trafficking and mucosal immune regulation
  • Ustekinumab to provide complementary inhibition of IL-23-driven inflammation and promotion of regulatory pathways
  • JAK inhibitors to address multiple inflammatory pathways simultaneously

Table 2: Potential Positioning of this compound in Crohn's Disease Treatment Algorithm

Treatment Scenario Potential Role of this compound Rationale Evidence Level
Mild-to-Moderate CD First-line oral therapy Favorable safety profile, oral administration, immunomodulation without immunosuppression Phase II data [2]
Moderate-to-Severe CD Combination therapy component Complementary mechanism of action to biologics, potential for synergistic efficacy Preclinical and mechanistic data [1] [2]
Biologic-Refractory CD Alternative mechanism agent Novel AhR-targeted approach may overcome resistance to cytokine or integrin-targeted therapies Phase II data in mixed population [2]
Steroid-Dependent CD Steroid-sparing agent Demonstrated steroid-sparing potential in other inflammatory conditions Preclinical evidence and mechanism [1]

Clinical Development Status and Future Directions

Current Development Status and Planned Studies

Active Biotech has announced plans to advance this compound for Crohn's disease based on compelling Phase IIa data and extensive preclinical profiling in models of gastrointestinal inflammation. The company intends to refresh regulatory guidance from the FDA and explore partnership modalities, including academic collaborations, to advance the evaluation of this compound in this indication. The development strategy focuses on conducting well-designed proof-of-concept or confirmatory Phase II studies to enable cost-effective value crystallization through future partnering or out-licensing arrangements. The extensive existing clinical safety database from over 5,000 patients (representing >14,000 patient-years of exposure) in previous development programs provides a solid foundation for future clinical trial designs and may accelerate the development pathway in Crohn's disease. [3] [4]

Key Research Priorities and Unanswered Questions

Several important research questions remain to be addressed in the continued development of this compound for Crohn's disease:

  • Optimal Dosing Strategy: The inverse dose-response relationship observed in the Phase II trial (with highest efficacy at 0.5 mg/day) requires further investigation to determine the optimal dosing regimen for future studies. Potential explanations including complex receptor dynamics or feedback mechanisms need elucidation. [2]

  • Biomarker Identification: Development of predictive biomarkers to identify patient subgroups most likely to respond to this compound therapy, potentially focusing on AhR pathway components or specific immune cell populations. The observed reductions in fecal calprotectin suggest this could serve as a pharmacodynamic biomarker. [2]

  • Long-term Efficacy and Safety: Evaluation of sustained clinical benefits and long-term safety profile in Crohn's disease populations, particularly regarding mucosal healing and prevention of disease complications.

  • Comparative Effectiveness: Studies comparing this compound with existing standard-of-care therapies would help position it within the treatment algorithm, though these may be deferred until later stages of development.

The ongoing research on this compound's therapeutic potential in Crohn's disease represents an innovative approach to modulating intestinal inflammation through the AhR pathway. With its novel mechanism, favorable safety profile, and demonstrated clinical activity in proof-of-concept trials, this compound offers a promising addition to the armamentarium for managing this chronic inflammatory condition. Future clinical studies will be essential to fully characterize its efficacy, optimal use, and place in the rapidly evolving treatment landscape for Crohn's disease. [3] [4] [2]

References

Comprehensive Pharmacokinetic Profiling of Laquinimod: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic PK Parameters

Laquinimod is a once-daily, oral quinoline-3-carboxamide derivative in late-stage clinical development as a disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS) and primary progressive multiple sclerosis (PPMS) [1] [2]. As a small molecule, it passively crosses the intact blood-brain barrier, allowing for direct modulation of pathological processes within the central nervous system [1].

The table below summarizes the fundamental pharmacokinetic (PK) and physicochemical properties of this compound.

Table 1: Fundamental Properties of this compound

Property Description
Chemical Formula C~19~H~17~ClN~2~O~3~ [3]
Average Mass 356.81 g/mol [3]
Mechanism of Action Immunomodulator; modulates NF-κB pathway, dendritic cells, and promotes a Th2/Th3 cytokine shift [4] [5]
Protein Binding >98% [1]
Oral Bioavailability 80%-90% [1]
Primary Metabolic Route Cytochrome P450 3A4 (CYP3A4) [6] [3] [7]
Apparent Half-Life ~80 hours [1]

Metabolism and Elimination

This compound undergoes extensive hepatic metabolism. In vitro studies with human liver microsomes have identified at least six primary metabolites (M1-M6), formed through hydroxylation of the phenyl ring (M1) and the quinoline moiety (M2-M4), as well as N-dealkylation in the quinoline part of the molecule (M5) and at the aniline nitrogen (M6) [7]. Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for its metabolism [6] [3] [7]. Furthermore, this compound is identified as a strong inducer of cytochrome P450 1A2 (CYP1A2) [1].

The following diagram illustrates the primary metabolic pathways of this compound in humans.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 M1 M1 (Phenyl Ring Hydroxylation) M2 M2 (Quinoline Hydroxylation) M3 M3 (Quinoline Hydroxylation) M4 M4 (Quinoline Hydroxylation) M5 M5 (N-dealkylation, Quinoline) M6 M6 (N-dealkylation, Aniline) CYP3A4->M1 CYP3A4->M2 CYP3A4->M3 CYP3A4->M4 CYP3A4->M5 CYP3A4->M6

Drug-Drug Interactions (DDI)

Given that CYP3A4 is the major metabolic pathway for this compound, modulations of this enzyme's activity can lead to clinically significant drug-drug interactions (DDIs) [6]. Coadministration with CYP3A inhibitors and inducers results in substantial changes in this compound exposure, as quantified in dedicated DDI studies.

Table 2: Effect of CYP3A Modulators on this compound Pharmacokinetics

Precipitant Drug Net Effect on CYP3A Impact on this compound AUC~inf~ Clinical Recommendation
Ketoconazole Strong Inhibition 3.1-fold increase [6] Contraindicated or dose adjustment required
Fluconazole Moderate Inhibition 2.5-fold increase [6] Use with caution and consider monitoring
Cimetidine Weak Inhibition 1.1-fold increase [6] Minimal interaction; no action likely needed
Rifampin Strong Induction 5-fold decrease [6] Contraindicated due to loss of efficacy

The workflow for conducting a clinical DDI study is outlined below.

G Step1 1. Baseline Phase Administer single dose of This compound 0.6 mg Step2 2. Interaction Phase Pretreatment with precipitant drug followed by coadministration Step1->Step2 Step3 3. Pharmacokinetic Analysis Serial blood sampling to determine AUC, Cmax, and half-life Step2->Step3 Step4 4. Data Interpretation Compare this compound PK parameters between phases Step3->Step4

Detailed Clinical DDI Study Protocol

Objective: To evaluate the effect of a strong CYP3A inhibitor (e.g., ketoconazole) on the pharmacokinetics of a single oral dose of this compound in healthy volunteers.

Methodology:

  • Design: Open-label, fixed-sequence, two-period study [6].
  • Subjects: Healthy adult volunteers (e.g., n=14).
  • Treatment Periods:
    • Reference Period: Administer a single oral dose of this compound 0.6 mg.
    • Test Period: After a washout, subjects undergo pretreatment with ketoconazole (400 mg daily) for one day, followed by coadministration of a single dose of this compound 0.6 mg with ketoconazole. Ketoconazole administration continues for up to 28 additional days [6].
  • Pharmacokinetic Sampling: Serial blood samples are collected pre-dose and at scheduled time points up to 168 hours post-dose in both periods.
  • Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
  • Data Analysis: Non-compartmental analysis to calculate primary PK parameters: Area Under the Curve (AUC~0-inf~), maximum concentration (C~max~), time to C~max~ (T~max~), and half-life (t~1/2~). The geometric mean ratio (GMR) of AUC~0-inf~ (Test/Reference) and its 90% confidence interval are calculated to assess the interaction.

Analytical Methods and In Vitro Protocols

In Vitro Metabolism Identification using Human Liver Microsomes

Purpose: To identify the cytochrome P450 enzymes involved in the primary metabolism of this compound [7].

Materials and Reagents:

  • [^14C]this compound and non-radioactive this compound reference standard.
  • Pooled human liver microsomes.
  • NADPH regenerating system.
  • Selective chemical inhibitors for specific CYP enzymes (e.g., Ketoconazole for CYP3A4).
  • cDNA-expressed recombinant human CYP enzymes.
  • HPLC system with radiometric detector.

Procedure:

  • Incubation: Incubate [^14C]this compound (at varying concentrations) with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
  • Reaction Termination: Terminate the reaction at predetermined time points by adding ice-cold acetonitrile.
  • Metabolite Separation: Centrifuge the samples and analyze the supernatant using HPLC with radiometric detection to separate and detect metabolite peaks.
  • Enzyme Kinetics: Determine apparent K~m~ and V~max~ values for the formation of each primary metabolite.
  • Reaction Phenotyping: a. Chemical Inhibition: Repeat incubations with individual CYP-selective chemical inhibitors. a. Recombinant Enzymes: Incubate this compound with individual cDNA-expressed CYP enzymes to confirm which enzyme produces the metabolite profile.

Clinical Safety and Tolerability

The safety profile of this compound has been evaluated in multiple phase II and III clinical trials. Pooled data from the ALLEGRO and BRAVO phase 3 trials (n=1,988) indicate that this compound 0.6 mg has a manageable safety profile [1].

  • Common Adverse Events: The most common adverse events include back pain, neck pain, and appendicitis [1].
  • Laboratory Findings: this compound is associated with asymptomatic, non-progressive changes in laboratory parameters, including increases in liver enzymes (ALT, AST), fibrinogen levels, and hematologic parameters. These changes are typically mild, occur within the first 3 months of treatment, and then stabilize or revert to baseline with continued treatment [1] [8].
  • Cardiovascular Safety: A critical safety consideration involves the dose-dependent risk of cardiovascular events. A Data Monitoring Committee (DMC) recommended discontinuation of all this compound treatment arms above 0.6 mg/day in MS trials due to serious cardiovascular adverse events. The 0.6 mg dose was considered to have no definite cardiovascular risk, though long-term monitoring is advised [9] [8].

Conclusion

This compound is an investigational oral agent with a predictable, linear pharmacokinetic profile. Its metabolism is primarily mediated by CYP3A4, making it susceptible to clinically significant interactions with strong inhibitors and inducers of this enzyme. Researchers and clinicians must consider these interactions during clinical trial design and potential future therapeutic use. The 0.6 mg daily dose has demonstrated a manageable safety profile in extensive clinical trials, while higher doses have been associated with cardiovascular risks.

References

Comprehensive Analytical Guide: Quantification of Laquinimod in Human Plasma Using Stable Isotope-Labeled Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Laquinimod (ABR-215062) represents a significant advancement in the treatment of multiple sclerosis as an orally administered immunomodulator currently in clinical development. The accurate quantification of pharmaceutical compounds in biological matrices presents substantial analytical challenges due to the complex nature of plasma and serum samples. The implementation of stable isotope-labeled internal standards has emerged as a gold standard in bioanalytical chemistry, effectively controlling for variability in sample preparation, matrix effects, and instrument performance. This technical document provides comprehensive application notes and detailed protocols for the precise determination of this compound concentrations in human plasma using 13C6-labeled ABR-215062 as the internal standard, based on validated methodologies that have successfully supported clinical pharmacokinetic profiling during drug development programs.

The fundamental principle underlying this methodology involves the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the specificity, sensitivity, and robustness required for reliable pharmacokinetic analysis in clinical trials. The stable isotope-labeled internal standard, being chemically identical to the analyte yet distinguishable mass spectrometrically, corrects for analytical variations throughout the quantification process. This technical approach has demonstrated exceptional performance in supporting clinical development of this compound and related quinoline-3-carboxamide derivatives, including tasquinimod (for cancer therapy) and paquinimod (for autoimmune conditions), highlighting the versatility and reliability of this methodology class [1] [2] [3].

Method Summary and Applications

The bioanalytical method for this compound quantification employs two distinct yet complementary approaches designed to address different concentration ranges encountered during pharmacokinetic profiling. Method 1 utilizes solid-phase extraction followed by isocratic elution, providing exceptional sensitivity for low-level determinations ranging from 0.4-100 nmol/L. This method is particularly valuable for characterizing the terminal elimination phase of this compound and for patients with altered drug metabolism. In contrast, Method 2 implements protein precipitation with fast gradient elution, enabling efficient analysis across a wider concentration range of 0.75-15,000 nmol/L, suitable for capturing peak concentration levels following therapeutic dosing [1].

Both methods have been rigorously validated according to regulatory standards and successfully applied in clinical trials to establish comprehensive pharmacokinetic profiles. The methodologies have demonstrated particular utility in therapeutic drug monitoring and pharmacokinetic/pharmacodynamic correlation studies, providing critical data that informs dosing regimen optimization. The application of these methods has extended beyond this compound to encompass structurally related compounds, including tasquinimod (ABR-215050) in cancer trials and paquinimod (ABR-215757) in autoimmune disease research, confirming the robustness of the underlying analytical approach [1] [2] [3].

Table 1: Key Characteristics of this compound Bioanalytical Methods

Parameter Method 1 (Low Level) Method 2 (Wide Range)
Linear Range 0.4-100 nmol/L 0.75-15,000 nmol/L
Sample Volume 30 μL 30 μL
Extraction Technique Solid-Phase Extraction Protein Precipitation
Chromatography Isocratic Elution Fast Gradient Elution
LLOQ 0.4 nmol/L 0.75 nmol/L
Intra-day Precision 1.6-3.5% 1.6-3.5%
Inter-day Precision 2.1-5.7% 2.1-5.7%
Extraction Recovery 90-97% 90-97%

Experimental Protocols

Materials and Reagents
  • Analytical Standards: this compound (ABR-215062) and stable isotope-labeled internal standard 13C6-ABR-215062 (purity >99.5%) [1]
  • Solvents: HPLC-grade methanol, acetonitrile, and formic acid (99%) [1] [4]
  • Water: Deionized water produced by Milli-Q water purification system [2]
  • Plasma Samples: Human plasma containing heparin, sodium citrate, or EDTA as anticoagulant [1]
  • Solution Preparation: Stock solutions of this compound (1 mg/mL) in methanol, stored at -20°C [1]
  • Internal Standard Solution: 13C6-ABR-215062 prepared in methanol at appropriate concentration [1]
Sample Preparation Procedure

The sample preparation protocol has been optimized to maximize recovery while minimizing matrix effects:

  • Aliquot 30 μL of human plasma (calibrators, quality control samples, or clinical samples) into labeled microcentrifuge tubes [1] [4]

  • Add 30 μL of internal standard solution (13C6-ABR-215062 in 10% ammonium hydroxide) to each sample [4]

  • Vortex mix for 15 seconds to ensure complete homogenization [4]

  • Add 60 μL of 200 nM ZnSO4 (pre-chilled to +5°C) and vortex mix for 15 seconds [4]

  • Add 30 μL of methanol (pre-chilled to +5°C) and vortex mix for 15 seconds [4]

  • Centrifuge at 2841 × g for 10 minutes at room temperature to precipitate proteins [4]

  • Transfer 30 μL of supernatant to autosampler vials containing 30 μL of 5% formic acid [4]

  • Mix thoroughly and place in autosampler maintained at 4-5°C [1] [4]

  • Inject 1.5-5 μL into the LC-MS/MS system for analysis [1] [4]

LC-MS/MS Instrumental Configuration

The instrumental configuration has been carefully optimized for maximum sensitivity and reproducibility:

  • LC System: UPLC I-Class FTN system or equivalent with binary pump [1] [4]
  • Column: Acquity HSS T3 (1.8 μm, 2.1 × 150 mm) or equivalent reversed-phase column [4]
  • Guard Column: Vanguard HSS T3 (1.8 μm, 2.1 × 50 mm) or equivalent [4]
  • Mobile Phase A: 0.6% formic acid in water [1] [4]
  • Mobile Phase B: 0.6% formic acid in methanol [1] [4]
  • Flow Rate: 0.3 mL/min [4]
  • Gradient Program: Initial 20% B, increasing to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate to initial conditions [1] [4]
  • Run Time: 13 minutes per sample [4]
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [1] [4]
  • Ionization Mode: Positive electrospray ionization [1]
  • Source Temperature: 150°C [4]
  • Desolvation Temperature: 650°C [4]
  • Capillary Voltage: 3.0 kV [4]
  • Desolvation Gas Flow: 1000 L/h [4]
  • Cone Gas Flow: 150 L/h [4]
  • Data Acquisition: Multiple reaction monitoring (MRM) mode [1] [4]

Table 2: MRM Transitions and Mass Spectrometer Parameters

Compound Q1 Mass (m/z) Q3 Mass (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 357.1 236.1 Optimized Optimized
13C6-Laquinimod 363.2 236.1 Optimized Optimized
Alternative 13C6 365.2 238.1 Optimized Optimized

Method Validation

The bioanalytical methods for this compound quantification were rigorously validated according to regulatory guidelines from the European Medicines Agency (EMA) and US Food and Drug Administration (FDA) [1]. The validation process established method performance across multiple parameters:

Selectivity and Specificity

Method selectivity was demonstrated through the analysis of six independent sources of blank human plasma. No significant interference was observed at the retention times of either this compound or the internal standard in any blank plasma sample. The chromatographic separation combined with highly specific MRM transitions ensured unambiguous identification of the analyte across the validated concentration range [1].

Linearity and Calibration

Calibration curves were prepared in human plasma and demonstrated excellent linearity across the specified ranges for both methods. For Method 1 (0.4-100 nmol/L), the correlation coefficients (r²) typically exceeded 0.998, while Method 2 (0.75-15,000 nmol/L) consistently achieved r² values >0.997. The calibration models employed 1/x² weighting to ensure uniform accuracy across the concentration ranges [1].

Precision and Accuracy

Method precision and accuracy were evaluated through analysis of quality control samples at multiple concentrations:

Table 3: Precision and Accuracy Data

QC Level Theoretical Concentration Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Nominal)
LLOQ 0.4/0.75 nmol/L <8% <12% 92-108%
Low QC 1.2/2.25 nmol/L <6% <9% 93-106%
Medium QC 40/5625 nmol/L <5% <7% 94-104%
High QC 80/11250 nmol/L <5% <7% 95-103%
Recovery and Matrix Effects

The extraction recovery of this compound was consistently between 90-97% across both methods, demonstrating highly efficient and reproducible sample preparation. Matrix effects were thoroughly investigated through the post-column infusion technique and by comparing the response of this compound in plasma extracts versus neat solutions. The use of a stable isotope-labeled internal standard effectively compensated for any residual matrix effects, with the matrix factor ratios (analyte IS/IS) close to unity [1].

Stability Studies

Comprehensive stability assessments confirmed that this compound remains stable under various storage and handling conditions:

  • Bench-top Stability: ≥24 hours at room temperature
  • Processed Sample Stability: ≥48 hours in autosampler at 4°C
  • Freeze-Thaw Stability: ≥3 cycles at -20°C and -70°C
  • Long-term Stability: ≥3 months at -20°C [1]

Application in Clinical Pharmacokinetics

The validated methods have been successfully applied to support clinical pharmacokinetic profiling of this compound in multiple sclerosis patients. The implementation of two complementary methods allowed for comprehensive characterization of this compound's pharmacokinetic profile, capturing both peak concentrations following administration and the lower concentrations during the elimination phase. The sensitivity of Method 1 (LLOQ: 0.4 nmol/L) proved particularly valuable in characterizing the terminal elimination half-life, while Method 2 efficiently handled the high concentration samples collected shortly after dosing [1].

In clinical applications, the methods have demonstrated robustness in analyzing thousands of patient samples, providing reliable data for population pharmacokinetic analyses and exposure-response relationship assessments. The methodologies have supported the clinical development of this compound through Phase III trials, including the ALLEGRO and BRAVO studies that investigated its efficacy in relapsing-remitting multiple sclerosis [5]. The precise quantification of this compound concentrations has been instrumental in understanding the relationship between drug exposure and clinical outcomes, including effects on annualized relapse rates and disability progression [5].

Experimental Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow and structural relationships critical to the this compound quantification method.

Analytical Workflow Diagram

G PlasmaSample Plasma Sample (30 µL) AddIS Add Internal Standard (13C6-Laquinimod) PlasmaSample->AddIS Precipitation Protein Precipitation (ZnSO4 + Methanol) AddIS->Precipitation Centrifugation Centrifugation (2841 × g, 10 min) Precipitation->Centrifugation Collection Supernatant Collection Centrifugation->Collection FormicAcid Add Formic Acid Collection->FormicAcid LCMS LC-MS/MS Analysis FormicAcid->LCMS Data Data Analysis LCMS->Data

Structural Relationship Diagram

G This compound This compound (ABR-215062) C19H17ClN2O3 MW: 356.80 IsotopeStandard 13C6-Laquinimod (13C6-ABR-215062) StructuralClass Quinoline-3-carboxamide Derivative StructuralClass->this compound Active Compound StructuralClass->IsotopeStandard Internal Standard Tasquinimod Tasquinimod (ABR-215050) StructuralClass->Tasquinimod Analog (Cancer) Paquinimod Paquinimod (ABR-215757) StructuralClass->Paquinimod Analog (Autoimmune)

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Carry-over Effects: Implement thorough needle wash procedures and inject blank samples between high-concentration samples. The use of TFA as mobile phase additive can reduce carry-over [2]

  • Matrix Effects: Utilize stable isotope-labeled internal standard to correct for suppression/enhancement effects. Ensure consistent plasma lot used for calibration standards [1]

  • Retention Time Shifts: Regularly replace guard column and maintain consistent mobile phase preparation. Monitor column performance with system suitability tests [4]

  • Sensitivity Reduction: Clean ion source and cone, check nebulizer gas flow, and verify mass spectrometer calibration [1] [4]

Critical Method Parameters
  • Sample Preparation Temperature: Maintain ZnSO4 and methanol at +5°C during protein precipitation to maximize recovery [4]

  • Centrifugation Force: 2841 × g for 10 minutes ensures complete protein precipitation without compromising recovery [4]

  • Mobile Phase Additive: 0.6% formic acid provides optimal ionization efficiency without causing excessive system pressure [1] [4]

  • Source Temperature: 150°C source temperature and 650°C desolvation temperature balance sensitivity and cleanliness [4]

Conclusion

The validated LC-MS/MS methods for this compound quantification using stable isotope-labeled internal standard provide robust, sensitive, and reproducible bioanalytical approaches suitable for clinical pharmacokinetic studies. The implementation of two complementary methods addresses the challenge of measuring wide concentration ranges encountered during pharmacokinetic profiling, while the use of 13C6-labeled ABR-215062 as internal standard ensures accurate and precise quantification. These methods have demonstrated their utility in supporting the clinical development of this compound and related compounds, providing reliable pharmacokinetic data that informs dosing regimens and exposure-response relationships. The detailed protocols presented in this document provide researchers with comprehensive guidance for implementing these methods in their laboratories, facilitating continued advancement in the development of this promising therapeutic agent.

References

Analytical Methods for Laquinimod in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Researchers have developed and validated robust bioanalytical methods to determine laquinimod concentration in human plasma. These methods are crucial for characterizing the drug's pharmacokinetic profile in clinical trials [1].

The table below summarizes the key parameters of two validated LC-MS/MS methods:

Parameter Method 1 (Low Level) Method 2 (Wide Range)
Analytical Technique LC-MS/MS with electrospray ionization (positive mode) LC-MS/MS with electrospray ionization (positive mode)
Sample Preparation Solid-phase extraction (SPE) Protein precipitation
Chromatography Isocratic elution Fast gradient elution
Internal Standard Stable isotope (13C6)-labeled this compound Stable isotope (13C6)-labeled this compound
Monitoring Transition (SRM) m/z 357.1 → 236.1 (this compound) m/z 357.1 → 236.1 (this compound)
m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std) m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std)
Dynamic Range 0.4 - 100 nmol/L 0.75 - 15,000 nmol/L
LLOQ 0.4 nmol/L 0.75 nmol/L
Intra-/Inter-day Precision 1.6 - 3.5% / 2.1 - 5.7% 1.6 - 3.5% / 2.1 - 5.7%
Extraction Recovery 90 - 97% 90 - 97%

An earlier method utilizing coupled-column liquid chromatography with ultraviolet detection (LC-UV) has also been described [2]. This method employs a simple protein precipitation step and column-switching technology for sample clean-up, allowing for direct injection of plasma samples. It was validated over a concentration range of 0.1 – 5.0 μmol/L, with a limit of quantification of 0.1 μmol/L [2].

Detailed Experimental Protocols

Protocol 1: LC-MS/MS with Solid-Phase Extraction (Method 1)

This protocol is designed for high sensitivity at low concentrations [1].

  • Sample Preparation (SPE):

    • Thaw plasma samples on ice.
    • Add the stable isotope-labeled internal standard (13C6-laquinimod) to a measured volume of plasma (e.g., 100-500 μL).
    • Load samples onto a pre-conditioned solid-phase extraction cartridge.
    • Wash cartridges with an appropriate buffer to remove interfering compounds.
    • Elute this compound and the internal standard with a suitable organic solvent.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in the initial mobile phase for LC-MS/MS injection.
  • Liquid Chromatography:

    • Column: A suitable reverse-phase C18 column.
    • Elution: Isocratic mode using a optimized mixture of mobile phase A (e.g., aqueous formic acid) and mobile phase B (e.g., acetonitrile or methanol).
    • Injection Volume: Typically 5-20 μL.
  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.
    • Detection: Selected Reaction Monitoring (SRM).
    • SRM Transitions: Monitor m/z 357.1 → 236.1 for this compound and m/z 363.2 → 236.1 (or 365.2 → 238.1) for the internal standard.
    • Optimize source and compound-dependent parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
Protocol 2: LC-MS/MS with Protein Precipitation (Method 2)

This protocol is optimized for speed and a wide dynamic range [1].

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.
    • Add the internal standard to the plasma sample.
    • Precipitate proteins by adding a volume of organic solvent (e.g., acetonitrile or methanol), typically 2-4 times the sample volume.
    • Vortex mix vigorously and then centrifuge at high speed (e.g., 10,000 × g) for 10 minutes to pellet the proteins.
    • Transfer the clear supernatant to a new vial for LC-MS/MS analysis. A dilution step may be required for concentrations above the upper limit of quantification.
  • Liquid Chromatography:

    • Column: A reverse-phase C18 column designed for fast separation.
    • Elution: Fast gradient mode, starting with a high percentage of aqueous mobile phase and rapidly increasing to a high percentage of organic mobile phase.
    • Injection Volume: Typically 5-20 μL.
  • Mass Spectrometry:

    • The MS settings are similar to Protocol 1, using ESI+ and SRM for detection.

This compound's Mechanism of Action and Clinical Context

Understanding the drug's pharmacology provides context for why plasma monitoring is important. This compound is an oral immunomodulator with a novel mechanism of action. The following diagram illustrates its key molecular and cellular effects.

G cluster_immune Immune Modulation cluster_neuro Neuroprotection Laq This compound AhR Aryl Hydrocarbon Receptor (AhR) Laq->AhR Targets NFkB Inhibition of NF-κB Pathway Laq->NFkB Directly inhibits Neur1 Increased BDNF (Brain-Derived Neurotrophic Factor) Laq->Neur1 Increases Imm4 Modulation of dendritic cells and monocytes AhR->Imm4 Imm3 Decreased pro-inflammatory cytokines (e.g., IL-6) NFkB->Imm3 Neur3 Reduced astrocyte activation NFkB->Neur3 Imm1 Shift from Th1/Th17 to Th2/Th3 response Imm2 Reduced migration of inflammatory cells into CNS Neur2 Preservation of glutamate transporters (GLAST/GLT1) Neur1->Neur2

Key mechanisms derived from search results include [3] [4] [5]:

  • Immunomodulation: this compound reduces the nuclear translocation of NF-κB, a key pro-inflammatory transcription factor, in human astrocytes. This leads to decreased production of cytokines like IL-6 and is associated with a shift in the immune response away from pro-inflammatory Th1/Th17 cells [4] [6] [7].
  • Neuroprotection: The drug helps maintain physiological levels of glutamate transporters (GLAST and GLT1) on astrocytes even under inflammatory conditions, preventing excitotoxicity. It also increases levels of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival [4] [5].
  • Aryl Hydrocarbon Receptor (AhR): Evidence suggests this compound is a ligand for the AhR, which is involved in re-programming antigen-presenting cells to become tolerogenic. However, some anti-inflammatory effects on astrocytes may occur independently of AhR signaling [4] [8].

Clinical Pharmacokinetic Applications

The validated methods have been successfully applied in clinical trials to profile the pharmacokinetics of this compound:

  • Human Pharmacokinetics: The methods have been used to characterize the pharmacokinetic profile of this compound in patients and healthy volunteers, supporting its clinical development [1] [9] [6].
  • Thorough QT Study: In a dedicated cardiac safety study, this compound at doses of 0.6 mg and 1.2 mg was found not to affect cardiac repolarization (QTc interval). Furthermore, a pharmacokinetic-pharmacodynamic analysis showed no correlation between this compound plasma levels and QTc interval changes [9].
  • Stability: this compound in plasma has been demonstrated to be stable for at least 3 months when stored at -20°C [1].

Conclusion

The analysis of this compound in human plasma relies on highly sensitive and specific LC-MS/MS methodologies. The two main protocols—one using SPE for high sensitivity and the other using protein precipitation for wide dynamic range—provide robust tools for accurate pharmacokinetic profiling in clinical trials. These application notes and detailed protocols offer a reliable foundation for researchers conducting bioanalytical work on this compound.

References

Comprehensive Application Notes and Experimental Protocols for Laquinimod Maximum Tolerated Dose Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Laquinimod is an oral quinoline-3-carboxamide derivative that represents a novel class of immunomodulatory agents with both anti-inflammatory and neuroprotective properties. Developed as a successor to roquinimex (linomide), which was discontinued due to serious cardiopulmonary toxicities, this compound exhibits a superior safety profile while demonstrating approximately 20-fold increased potency in experimental models. [1] [2] this compound possesses favorable pharmacokinetic properties characterized by high oral bioavailability (80%-90%), extensive plasma protein binding (>98%), and a long elimination half-life (~80 hours), supporting once-daily dosing. [3] [1] The drug passively crosses the blood-brain barrier, enabling direct modulation of pathological processes within the central nervous system, and is predominantly metabolized by cytochrome P450 3A4 (CYP3A4). [3] [1] this compound is currently in clinical development for multiple sclerosis (both relapsing-remitting and progressive forms) and Huntington disease, with extensive phase 2 and 3 trials completed. [4] [5]

Maximum Tolerated Dose and Safety Profile

Dose-Escalation Study Findings

The maximum tolerated dose of this compound was evaluated in a phase 1, randomized, double-blind, placebo-controlled, dose-escalation study (MS-LAQ-101) conducted at seven centers in Germany from August 2009 to March 2012. [4] This study investigated escalating doses from 0.9 mg to 2.7 mg in 0.3 mg increments, with 112 patients randomly assigned to receive either this compound (n=84) or placebo (n=28). The study employed a series of separate dose-escalating cohorts, with 16 patients per cohort randomized in a 3:1 ratio (this compound:placebo), except for the first cohort which used a 3:3:2 ratio for two this compound arms and placebo. [4]

Table 1: Safety Outcomes in this compound Dose-Escalation Study

Dose Group Patients (n) Serious AEs AEs Incidence Laboratory Abnormalities
Placebo 28 0 Baseline Baseline
0.9 mg 12 1 (unrelated) No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen
1.2 mg 12 0 No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen
1.5 mg 12 0 No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen
1.8 mg 12 0 No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen
2.1 mg 12 0 No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen
2.4 mg 12 0 No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen
2.7 mg 12 0 No dose-dependent increase Liver enzymes, P-amylase, CRP, fibrinogen

No deaths occurred during the study, and only one serious adverse event (perichondritis) was reported in the 0.9 mg group, which was deemed unrelated to this compound. [4] Critically, the study demonstrated that doses up to 2.7 mg were safely administered without increased incidence of adverse events with dose escalation. However, it is important to note that in January 2016, subsequent to the completion of this study, patients receiving this compound doses greater than 1.0 mg per day were discontinued from treatment in ongoing clinical studies due to an imbalance in cardio- and cerebrovascular adverse events observed in emerging safety data. [4]

Table 2: Pharmacokinetic and Immunological Parameters by Dose

Dose (mg) Exposure Profile slanDC Frequency Key Findings
0.9 Linear, proportional Significant decrease Safe administration
1.2 Linear, proportional Significant decrease Safe administration
1.5 Linear, proportional Significant decrease Safe administration; later discontinued
1.8 Linear, proportional Significant decrease Safe administration
2.1 Linear, proportional Significant decrease Safe administration
2.4 Linear, proportional Significant decrease Safe administration
2.7 Linear, proportional Significant decrease Maximum dose safely administered

The exposure of this compound was dose-proportional and linear across the tested dose range (0.9-2.7 mg). [4] Laboratory assessments revealed that this compound-treated patients showed more abnormal levels in liver enzymes, P-amylase, C-reactive protein (CRP), and fibrinogen compared to placebo; however, most shifts were clinically non-significant. [4] These laboratory changes followed a consistent temporal pattern—mild, non-progressive, occurring within 90 days of treatment initiation, then stabilizing or reverting to baseline levels during continued treatment. [3]

Safety Profile at Clinically Relevant Doses

Pooled safety data from the phase 3 ALLEGRO and BRAVO trials involving 1,988 patients with relapsing-remitting multiple sclerosis demonstrated that this compound 0.6 mg had an overall favorable safety profile. [3] The most common adverse events included back pain, neck pain, and appendicitis. Termination due to adverse events was infrequent (this compound: 6.4%; placebo: 4.7%), with deaths reported in four patients (this compound: n=1; placebo: n=3). [3] Rates of serious adverse events, including malignancies, infections, and cardiovascular events, were similar between treatment groups.

Experimental Protocols and Methodologies

Protocol for Dose-Escalation Safety Assessment

Objective: To evaluate the safety, tolerability, and maximum tolerated dose of escalating doses of oral this compound in patients with relapsing-remitting multiple sclerosis. [4]

Patient Population:

  • Male and female patients aged 18-55 years with confirmed RRMS (revised McDonald criteria)
  • At least one documented relapse in the 3 years prior to screening
  • Baseline EDSS score of 0-5.5
  • Written informed consent obtained

Study Design:

  • Phase 1, randomized, double-blind, placebo-controlled, dose-escalation design
  • Seven sequential cohorts with doses escalating from 0.9 mg to 2.7 mg in 0.3 mg increments
  • 16 patients per cohort (randomized 3:1 this compound:placebo)
  • 4-week treatment period with 2-week follow-up

Safety Assessments:

  • Schedule: Screening (day -7), baseline (day 0), days 7, 14, 21, 28, and follow-up (day 42)
  • Clinical examinations: Physical examination, vital signs, ECG, documentation of AEs
  • Laboratory tests: Liver enzymes (ALT, AST), P-amylase, CRP, fibrinogen, hematologic parameters
  • Stopping rules: Specific predefined criteria relating to increases in ALT/AST ≥3×ULN

Data Collection:

  • All adverse events recorded and assessed for relationship to study drug
  • Serious AEs immediately reported to sponsor
  • Dose-limiting toxicity determined by steering committee based on clinical judgment
Protocol for Immunological Substudy (slanDC Frequency)

Objective: To evaluate the effect of this compound on the frequency of 6-sulpho LacNAc+ dendritic cells (slanDCs), a proinflammatory dendritic cell population. [4]

Sample Collection:

  • Peripheral blood mononuclear cells (PBMCs) isolated from venous blood samples
  • Baseline (pre-dose) and during treatment (days 7, 14, 21, 28)

Flow Cytometry Analysis:

  • Staining: Anti-slanDC-specific antibodies and relevant isotype controls
  • Gating strategy: Identify slanDCs as 0.5-2% of PBMCs based on previous characterization
  • Analysis: Calculate frequency of slanDCs as percentage of total PBMCs

Statistical Analysis:

  • Compare slanDC frequency between this compound and placebo groups
  • Assess dose-dependency using linear trend analysis
  • Significance level set at p<0.05

Key Findings: The immunological substudy demonstrated significant dose-dependent decreases in slanDC frequency following this compound compared to placebo, providing evidence of an in vivo effect on the innate immune system. [4]

Protocol for Laboratory Safety Monitoring

Parameters: Liver enzymes (ALT, AST), P-amylase, C-reactive protein (CRP), fibrinogen

Frequency: Baseline, days 7, 14, 21, 28, and follow-up (day 42)

Abnormality Criteria:

  • Liver enzymes: >1-3×ULN, >3-5×ULN, >5-8×ULN, >8×ULN
  • Fibrinogen: >4 g/L
  • CRP: >10 mg/mL

Management Guidelines:

  • Mild elevations (1-3×ULN): Continue treatment with increased monitoring frequency
  • Moderate elevations (3-5×ULN): Consider temporary interruption
  • Severe elevations (>5×ULN): Discontinue treatment and implement appropriate medical management

Data Interpretation:

  • Most laboratory abnormalities were clinically non-significant
  • Changes typically appeared within 90 days of treatment initiation
  • Patterns were mild, non-progressive, and stabilized or reverted during continued treatment [3]

Mechanisms of Action and Signaling Pathways

This compound exhibits a multifaceted mechanism of action involving both immunomodulatory and neuroprotective effects. The drug targets multiple components of the inflammatory cascade and directly protects neural cells within the central nervous system.

G cluster_immune Immunomodulatory Effects cluster_neuro Neuroprotective Effects This compound This compound Th17 Suppression of Th17 cells This compound->Th17 Th1 Suppression of Th1 cells This compound->Th1 Th2 Induction of Th2/Th3 shift This compound->Th2 Mono Regulatory phenotype in monocytes This compound->Mono BDNF Increased BDNF production This compound->BDNF AhR Activation of aryl hydrocarbon receptor (AhR) This compound->AhR S100A9 Binding to S100A9 This compound->S100A9 DC Modulation of dendritic cell maturation Th17->DC Th1->DC Th2->DC NFkB Inhibition of NF-κB pathway DC->NFkB Demyel Reduced demyelination DC->Demyel Mono->NFkB Axonal Reduced axonal loss Mono->Axonal SlanDC Decreased slanDC frequency NFkB->SlanDC BDNF->Axonal Astro Modulation of astrocyte activation Astro->Demyel AhR->Astro Micro Reduced microglial activation S100A9->Micro Micro->Axonal

Diagram 1: this compound mechanisms of action showing immunomodulatory and neuroprotective pathways

Immunomodulatory Mechanisms

This compound exerts its anti-inflammatory effects through multiple interconnected pathways:

  • T-cell Modulation: Suppresses proinflammatory Th1 and Th17 cells while inducing a Th2/Th3 shift in immune response, creating an anti-inflammatory cytokine environment characterized by increased IL-4 and IL-10 and decreased IL-12 and TNF-α. [4] [1]
  • Dendritic Cell Effects: Alters dendritic cell maturation and function by inhibiting the NF-κB pathway, resulting in decreased monocyte chemoattraction and reduced secretion of proinflammatory chemokines and cytokines. [4] [1]
  • Monocyte/Macrophage Regulation: Induces a regulatory phenotype in monocytes characterized by lower CD86 expression upon LPS stimulation and reduced secretion of proinflammatory chemokines CCL2 and CCL5. [4] [1]
  • slanDC Reduction: Significantly decreases the frequency of 6-sulpho LacNAc+ dendritic cells (slanDCs), a highly proinflammatory dendritic cell subset that expresses CD83 and produces TNF-α. [4]
Neuroprotective Mechanisms

This compound's direct effects within the central nervous system contribute to its neuroprotective properties:

  • BDNF Enhancement: Increases brain-derived neurotrophic factor (BDNF) levels in both experimental models and MS patients, supporting neuronal survival and function. [1]
  • Astrocyte Modulation: Targets CNS-resident astrocytes via inhibition of NF-κB signaling, reducing inflammatory activation and subsequent oligodendrocyte apoptosis. [4] [1]
  • AhR Activation: Binds to and activates the aryl hydrocarbon receptor (AhR) in astrocytes, mediating protective effects. [4] [2]
  • S100A9 Binding: Interacts with S100A9 to inhibit its binding to toll-like receptor 4 (TLR-4) and RAGE, thereby reducing release of inflammatory cytokines like TNF-α. [2]

Research Applications and Clinical Trial Considerations

Clinical Trial Design Considerations

Based on the accumulated safety and efficacy data, the following considerations should be incorporated into future clinical trials of this compound:

  • Dose Selection: The recommended dose for future MS studies is 0.6 mg daily, as higher doses (particularly ≥1.0 mg) have been associated with increased cardiovascular risks. [4] [5]
  • Safety Monitoring: Implement rigorous monitoring of liver enzymes, fibrinogen, CRP, and cardiovascular parameters, especially during the first 3 months of treatment.
  • Patient Selection: Carefully evaluate cardiovascular risk factors when enrolling patients, with particular caution in those with existing cardiovascular conditions.
  • Laboratory Monitoring Schedule: Establish baseline values followed by frequent monitoring during the first 3 months (e.g., weeks 2, 4, 8, 12), then quarterly for the remainder of the first year, and periodically thereafter.

G cluster_screening Screening Phase (Day -7) cluster_baseline Baseline (Day 0) cluster_treatment Treatment Phase (Weeks 1-4) cluster_followup Follow-up (Day 42) Start Study Protocol Development SC1 Inclusion/Exclusion Criteria Assessment Start->SC1 SC2 Medical History & Physical Examination SC1->SC2 SC3 Baseline Laboratory Tests (Liver enzymes, CBC, CRP, fibrinogen) SC2->SC3 SC4 Cardiovascular Risk Assessment SC3->SC4 SC5 Informed Consent Process SC4->SC5 BL1 Randomization (3:1 this compound:Placebo) SC5->BL1 BL2 Baseline MRI (T1, T2, Gd-enhanced) BL1->BL2 BL3 Immunological Substudy Baseline Blood Collection BL2->BL3 BL4 First Dose Administration (Clinic Setting) BL3->BL4 TX1 Clinic Visits: Days 7, 14, 21, 28 BL4->TX1 TX2 Safety Monitoring: AEs, Vital Signs, ECG TX1->TX2 TX3 Laboratory Assessments: Liver Enzymes, Fibrinogen, CRP TX2->TX3 TX4 Immunological Monitoring: slanDC Frequency TX3->TX4 FU1 Final Safety Assessment TX4->FU1 FU2 End-of-Study Laboratory Tests FU1->FU2 FU3 Data Analysis & Reporting FU2->FU3

Diagram 2: Clinical trial workflow for this compound dose-escalation studies

Biomarker Assessment Strategy

The following biomarkers should be incorporated into this compound clinical trials to monitor pharmacodynamic effects and safety:

  • Immunological Biomarkers: slanDC frequency, monocyte surface markers (CD86), cytokine production (CCL2, CCL5)
  • Inflammatory Markers: C-reactive protein, fibrinogen
  • Hepatic Safety Markers: ALT, AST, bilirubin
  • Neuroprotective Markers: Brain-derived neurotrophic factor (BDNF) levels
  • Radiological Markers: Brain volume changes, gadolinium-enhancing lesions, T2 lesion volume
Risk Management and Mitigation Strategies
  • Hepatic Monitoring: Implement regular liver function tests with predefined stopping rules for significant elevations (ALT/AST ≥3×ULN)
  • Cardiovascular Surveillance: Enhanced monitoring in patients with cardiovascular risk factors, including baseline and periodic ECG assessments
  • Infection Risk: Standard vigilance for infections, though no increased risk was observed in clinical trials
  • Pregnancy Prevention: Stringent contraception requirements due to teratogenicity observed in animal studies

Conclusion and Future Directions

This compound represents a novel oral immunomodulator with a distinct mechanism of action combining anti-inflammatory and neuroprotective effects. The maximum tolerated dose was established as 2.7 mg in the phase 1 dose-escalation study; however, subsequent findings led to the selection of 0.6 mg as the optimal clinical dose due to a more favorable benefit-risk profile. [4] [5] The safety profile of this compound 0.6 mg is characterized by manageable adverse events and asymptomatic laboratory abnormalities that follow a consistent temporal pattern.

Future research should focus on further elucidating this compound's neuroprotective mechanisms, optimizing biomarker strategies for patient selection and treatment monitoring, and exploring its potential in progressive forms of multiple sclerosis and other neurodegenerative conditions. The integration of comprehensive safety monitoring with mechanistic biomarkers will facilitate the rational development of this promising therapeutic agent.

References

Comprehensive Immune Response Assessment of Laquinimod: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laquinimod and Its Clinical Relevance

This compound is an orally administered quinoline-3-carboxamide derivative that functions as an immunomodulatory agent currently in clinical development for the treatment of relapsing-remitting multiple sclerosis (RRMS) and Huntington's disease. Unlike conventional immunosuppressants, this compound exerts its therapeutic effects through complex immunomodulation without broadly suppressing immune function. Clinical trials have demonstrated that this compound treatment reduces MRI-measured disease activity in MS patients, decreases brain atrophy, and exhibits a favorable safety profile without opportunistic infections. The drug has shown particular efficacy in modulating innate immune responses, especially affecting monocyte and dendritic cell functions, while also demonstrating neuroprotective properties through increased brain-derived neurotrophic factor (BDNF) levels and modulation of astrocytic NF-κB signaling.

The molecular weight of this compound is 356.8 g/mol (chemical formula: C19H17ClN2O3), with high oral bioavailability (80-90%) and low plasma protein binding. After oral administration, this compound is metabolized in the liver primarily by the cytochrome isoenzyme CYP3A4 and eliminated in urine. Critically, autoradiography studies have confirmed that this compound crosses the blood-brain barrier, allowing for direct central nervous system effects. Therapeutically relevant doses in clinical trials for MS have ranged from 0.6 mg daily (approved in some countries) to experimental doses up to 2.7 mg, though higher doses (>1.0 mg) have been associated with cardiovascular adverse events in some studies [1] [2].

Mechanisms of Action

Immunomodulatory Mechanisms

This compound exerts its therapeutic effects through multiple immunomodulatory mechanisms that primarily target the innate immune system:

  • Modulation of Antigen-Presenting Cells: this compound significantly reprograms dendritic cells and monocytes toward a tolerogenic phenotype. In human studies, this compound treatment resulted in decreased expression of CD86 on LPS-stimulated monocytes and reduced secretion of proinflammatory chemokines CCL2 and CCL5 upon inflammatory stimulation. The drug also causes dose-dependent reductions in 6-sulpho LacNAc+ dendritic cells (slanDCs), a highly inflammatory DC subset that accounts for 0.5-2% of PBMCs and expresses CD83 and TNF-α [3] [1].

  • Suppression of NF-κB Pathway: this compound potently inhibits the NF-κB signaling pathway in human monocytes and astrocytes, leading to downstream suppression of proinflammatory genes. This effect occurs independently of Toll-like receptor signaling and has been demonstrated in both hematopoietic and neural cell lineages. The inhibition of NF-κB results in reduced production of inflammatory cytokines and decreased immunogenicity of dendritic cell responses [4] [5].

  • Activation of Aryl Hydrocarbon Receptor (AhR): this compound serves as a prodrug whose active metabolite, DELAQ, functions as an AhR agonist. AhR activation in dendritic cells induces expression of indoleamine 2,3-dioxygenase (IDO) 1 and 2 enzymes, which catalyze kynurenine production from tryptophan. This IDO-kynurenine axis promotes Foxp3+ regulatory T cell differentiation and drives DCs toward a tolerogenic phenotype [6].

  • Cytokine Shift: Treatment with this compound suppresses Th1 and Th17 cell responses while promoting a Th2/3 immune bias. This shift is characterized by downregulation of proinflammatory cytokines (TNF-α, IL-12) and upregulation of anti-inflammatory factors (TGF-β, IL-4, IL-10). The drug also enhances regulatory B cell function and increases production of IL-10 and TGF-β [3] [4].

Neuroprotective Mechanisms

Beyond its immunomodulatory effects, this compound exhibits direct neuroprotective properties:

  • BDNF Induction: this compound treatment significantly increases brain-derived neurotrophic factor (BDNF) serum levels in MS patients and animal models. This effect is clinically relevant, as demonstrated by blunted this compound efficacy in conditional BDNF knockout mice lacking BDNF expression in myeloid and T cells [3] [7].

  • Astrocyte Modulation: In the cuprizone model of toxic demyelination, this compound prevented demyelination and acute axonal injury by directly modulating NF-κB signaling in astrocytes, independent of adaptive immune responses. This CNS-intrinsic mechanism represents a crucial neuroprotective pathway [4] [5].

  • Blood-Brain Barrier Integrity: this compound strengthens the blood-brain barrier by inducing expression of junctional proteins, thereby reducing CNS infiltration of pathogenic immune cells. This effect was observed in experimental autoimmune encephalomyelitis (EAE) models, where this compound-treated animals showed reduced leukocyte migration into the CNS [6].

Table 1: Summary of this compound's Key Mechanisms of Action

Mechanism Category Specific Pathway Cellular Targets Functional Outcomes
Immunomodulation NF-κB suppression Monocytes, dendritic cells, astrocytes Reduced proinflammatory cytokine production, decreased co-stimulatory molecule expression
AhR activation Dendritic cells, T cells IDO1/IDO2 induction, Treg differentiation, tolerogenic DC programming
Cytokine shift Th1/Th17 cells, B cells Suppressed Th1/Th17 responses, enhanced Th2/Tr1 responses, increased IL-10 production
Neuroprotection BDNF induction Myeloid cells, CNS neurons Enhanced neuronal survival, improved axonal integrity, functional improvement
Astrocyte modulation Astrocytes Reduced NF-κB activation, decreased demyelination, protection against axonal injury
BBB strengthening Endothelial cells Reduced CNS infiltration of leukocytes, decreased inflammation

Experimental Workflows for Immune Assessment

In Vitro Assessment Workflow

The following diagram illustrates the core workflow for in vitro assessment of this compound's effects on human immune cells:

in_vitro_workflow PBMC_Isolation PBMC Isolation Laquinimod_Treatment This compound Treatment (0.1-1 μM, 24h) PBMC_Isolation->Laquinimod_Treatment Cell_Separation Cell Separation Laquinimod_Treatment->Cell_Separation Monocyte_Assays Monocyte Assays Cell_Separation->Monocyte_Assays DC_Assays Dendritic Cell Assays Cell_Separation->DC_Assays Lymphocyte_Assays Lymphocyte Assays Cell_Separation->Lymphocyte_Assays Gene_Expression Gene Expression Analysis Monocyte_Assays->Gene_Expression Surface_Markers Surface Marker Analysis (CD86) Monocyte_Assays->Surface_Markers Cytokine_Secretion Cytokine/Chemokine Secretion Monocyte_Assays->Cytokine_Secretion DC_Assays->Gene_Expression DC_Assays->Surface_Markers Lymphocyte_Assays->Cytokine_Secretion Proliferation Proliferation Assays Lymphocyte_Assays->Proliferation

The in vitro workflow begins with PBMC isolation from human blood samples, followed by treatment with this compound at clinically relevant concentrations (0.1-1 μM). After 24 hours of treatment, cells are separated into specific immune cell populations for targeted assays. Monocyte assays focus on gene expression profiling (particularly NF-κB pathway genes), surface marker analysis (CD86 expression), and cytokine/chemokine secretion (CCL2, CCL5). Dendritic cell assays examine similar parameters with particular emphasis on slanDC frequency and IDO expression. Lymphocyte assays assess proliferative capacity and cytokine production patterns in response to mitogenic or antigen-specific stimulation [3] [2].

In Vivo Assessment Workflow

The following diagram illustrates the comprehensive workflow for assessing this compound effects in animal models:

in_vivo_workflow Animal_Models Animal Model Selection EAE EAE Model Animal_Models->EAE TBI TBI Model Animal_Models->TBI HD Huntington's Model Animal_Models->HD Laquinimod_Admin This compound Administration (25 mg/kg oral gavage) Immune_Analysis Immune Cell Analysis Laquinimod_Admin->Immune_Analysis Flow_Cytometry Flow Cytometry Immune_Analysis->Flow_Cytometry Cytokine_Measurement Cytokine Measurement Immune_Analysis->Cytokine_Measurement Histopathology Histopathological Analysis Immune_Analysis->Histopathology CNS_Inflammation CNS Inflammation Assessment Immune_Analysis->CNS_Inflammation EAE->Laquinimod_Admin TBI->Laquinimod_Admin HD->Laquinimod_Admin

The in vivo assessment utilizes multiple disease models to evaluate this compound's effects. The experimental autoimmune encephalomyelitis (EAE) model assesses impact on autoimmune demyelination, while the traumatic brain injury (TBI) model examines neuroprotective properties, and Huntington's disease models (R6/2, YAC128) evaluate effects on neurodegenerative processes. This compound is typically administered via oral gavage at 25 mg/kg in preclinical studies, with treatment durations ranging from several days to months depending on the model. Immune analysis includes comprehensive flow cytometry of peripheral and CNS-infiltrating immune cells, cytokine measurement in serum and tissues, detailed histopathological examination of target tissues, and specialized assessment of CNS inflammation through various methodologies [6] [5] [7].

Detailed Experimental Protocols

PBMC Isolation and this compound Treatment
Materials:
  • Blood samples: 20 mL venous blood collected in EDTA-containing tubes
  • Density gradient medium: Histopaque 1077 (Sigma-Aldrich)
  • Wash buffer: Phosphate buffered saline (PBS)
  • This compound stock: Prepare 10 mM solution in DMSO, store at -20°C
  • Cell culture medium: RPMI 1640 with streptomycin (100 µg/mL), penicillin (100 U/mL), 2 mM L-glutamine, and 10% heat-inactivated fetal calf serum (FCS)
Procedure:
  • PBMC Isolation:

    • Layer anticoagulated blood carefully onto Histopaque 1077 at a 1:1 ratio
    • Centrifuge at 400 × g for 30 minutes at room temperature with brake disengaged
    • Carefully collect the mononuclear cell layer at the interface
    • Wash cells three times in PBS, count using automated cell counter or hemocytometer
    • Resuspend in PBS for flow cytometric analysis or in culture medium for functional assays
  • This compound Treatment:

    • Prepare working concentrations of this compound (0.1-1 μM) in complete culture medium
    • Dilute stock solution to ensure DMSO concentration does not exceed 0.1%
    • Incubate PBMCs (2×10^6 cells/mL) with this compound for 24 hours at 37°C, 5% CO₂
    • Include vehicle control (0.1% DMSO) and untreated control in all experiments
  • Cell Viability Assessment:

    • After treatment, assess viability by propidium iodide exclusion
    • Use automated cell counter or flow cytometry for quantification
    • This compound at 0.1-1 μM should not significantly affect PBMC viability [3] [2]
Monocyte Isolation and Functional Assays
Materials:
  • Isolation kit: Untouched Monocyte Isolation Kit II (Miltenyi Biotec)
  • Magnetic separator: MidiMACS sorter (Miltenyi Biotec)
  • Stimulants: LPS (1 µg/mL, Sigma-Aldrich), IFN-γ (100 U/mL, R&D Systems)
  • Antibodies: Anti-CD14, anti-CD86 for flow cytometry
  • Culture plates: 96-well plates (Nunc)
Procedure:
  • Monocyte Isolation:

    • Use freshly isolated PBMCs from the previous protocol
    • Perform negative selection using Untouched Monocyte Isolation Kit II according to manufacturer's instructions
    • Apply cell suspension to MidiMACS separator with appropriate columns
    • Collect flow-through containing untouched monocytes (>90% CD14+)
    • Count cells and adjust concentration to 2×10^6/mL in culture medium
  • Monocyte Culture and Stimulation:

    • Plate monocytes in 96-well culture plates at 2×10^6/mL
    • For pro-inflammatory stimulation, add LPS (1 µg/mL) or IFN-γ (100 U/mL)
    • Culture for 48 hours at 37°C, 5% CO₂
    • Harvest cells for flow cytometric analysis
    • Collect culture supernatants for cytokine/chemokine measurement
  • Flow Cytometric Analysis:

    • Harvest monocytes and stain with fluorochrome-conjugated antibodies
    • Include anti-CD14 for monocyte identification and anti-CD86 for activation marker
    • Analyze using FACSCanto II cytometer with FACSDiva software
    • Focus on CD86 expression changes on stimulated monocytes [3]
T Cell Proliferation and Cytokine Response Assays
Materials:
  • Mitogens: Phytohemagglutinin (PHA), concanavalin A (ConA)
  • Recall antigen: Tetanus toxoid
  • Proliferation assay: ³H-thymidine incorporation or CFSE dilution
  • Cytokine detection: ELISA kits for IL-2, IL-4, IL-10, IL-17, IFN-γ, TGF-β
Procedure:
  • Proliferation Assay:

    • Isolate T cells from PBMCs using negative selection kits
    • Culture T cells (2×10^5/well) with irradiated antigen-presenting cells
    • Add stimuli: PHA (5 µg/mL), ConA (10 µg/mL), or tetanus toxoid (1 µg/mL)
    • Include this compound (0.1-1 μM) in test wells
    • For ³H-thymidine incorporation: Add 1 µCi/well for final 16-18 hours of 72-hour culture
    • Harvest cells and measure incorporated radioactivity
    • For CFSE dilution: Label T cells with CFSE prior to culture, analyze by flow cytometry after 3-5 days
  • Cytokine Production Analysis:

    • Culture T cells with stimuli as above in the presence or absence of this compound
    • Collect supernatants after 48 hours (72 hours for IL-10)
    • Measure cytokine levels using commercial ELISA kits per manufacturer's instructions
    • Focus on Th1 (IFN-γ, IL-2), Th17 (IL-17), and Th2 (IL-4, IL-10) cytokines [3] [4]

Data Analysis and Interpretation

Expected Results and Quantitative Outcomes

Table 2: Expected Effects of this compound Treatment on Immune Parameters

Parameter Assay Method Expected Change with this compound Magnitude of Effect Notes
CD86 expression on monocytes Flow cytometry Decrease 20-40% reduction Particularly evident after LPS stimulation [3]
slanDC frequency Flow cytometry (CD14+CD16+ slanDC+) Decrease Dose-dependent reduction Maximum effect at higher doses (1.5-2.7 mg) [1]
Proinflammatory chemokines ELISA (CCL2/MCP-1, CCL5/RANTES) Decrease 25-50% reduction Observed in monocyte culture supernatants after stimulation [3]
T cell proliferation ³H-thymidine incorporation No significant change <10% variation Response to mitogens and recall antigens preserved [4]
PBMC composition Multicolor flow cytometry No significant change <5% variation Proportions of T, B, NK cells remain stable [3] [4]
BDNF levels Serum ELISA Increase 30-60% elevation Observed in MS patients and animal models [3] [7]
NF-κB pathway genes Microarray/qPCR Downregulation 40-70% reduction In monocytes and astrocytes [4] [2]
Technical Considerations and Troubleshooting
  • Donor Variability: Significant inter-donor variability in this compound responses may occur. Include sufficient replicates (minimum n=5-6 per group) and consider using paired statistical tests.

  • Critical Controls: Always include vehicle control (DMSO at same concentration as this compound solutions) and unstimulated cells. For animal studies, include placebo-treated controls from the same cohort.

  • Optimal this compound Concentrations: For in vitro studies, use 0.1-1 μM range based on published studies. Higher concentrations may show increased effects but could potentially induce non-specific responses.

  • Time Course Considerations: Immune modulatory effects on monocytes may be detectable as early as 1 month after treatment initiation in clinical studies, but maximal effects typically require 3-6 months of continuous treatment [3] [1].

  • Viability Assessment: Regularly assess cell viability, particularly when using higher concentrations of this compound. The compound should not affect viability at recommended concentrations (0.1-1 μM).

Conclusion

This compound represents a novel class of orally active immunomodulators with a unique mechanism focusing on innate immune regulation rather than broad immunosuppression. The comprehensive assessment protocols outlined in this document provide researchers with standardized methods to evaluate this compound's effects on human immune cells and in preclinical models. The expected outcomes include modulation of monocyte and dendritic cell functions, suppression of proinflammatory pathways (particularly NF-κB), and induction of neuroprotective factors such as BDNF, without significant impairment of protective immune responses to pathogens.

These application notes highlight the importance of standardized protocols for assessing this compound's immunomodulatory properties, which will facilitate comparison across studies and support the development of this promising therapeutic agent for multiple sclerosis and potentially other neuroinflammatory conditions.

References

Comprehensive Application Notes and Protocols: Measuring Laquinimod-Induced Modulation of slanDC Frequency in Multiple Sclerosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laquinimod and slanDCs in Immunomodulation

This compound is an oral immunomodulatory agent developed for the treatment of relapsing-remitting multiple sclerosis (RRMS). This quinoline-3-carboxamide derivative exerts its therapeutic effects through multifaceted mechanisms targeting both innate and adaptive immune pathways. Central to its action is the modulation of dendritic cell populations, particularly the pro-inflammatory 6-sulpho LacNAc+ dendritic cells (slanDCs), which have been implicated in the pathogenesis of multiple sclerosis. slanDCs represent a subset of non-classical monocytes/dendritic cells accounting for approximately 0.5-2% of peripheral blood mononuclear cells (PBMCs) that demonstrate potent proinflammatory capacity through expression of CD83 and tumor necrosis factor-α (TNF-α) production.

The significance of slanDC modulation as a biomarker for this compound activity stems from their critical role in MS pathophysiology. Studies have identified these cells in MS lesions, where they contribute to inflammatory processes through their antigen-presenting capabilities and pro-inflammatory cytokine production. This compound's ability to reduce slanDC frequency represents a key mechanism through which it attenuates neuroinflammation, making accurate measurement of this cell population essential for evaluating drug efficacy in both preclinical and clinical settings [1].

Experimental Evidence of this compound Effects on slanDCs

Clinical Evidence from Dose-Escalation Studies

A phase I, randomized, double-blind, placebo-controlled, dose-escalation study provided compelling clinical evidence for this compound's dose-dependent effects on slanDC frequency. This comprehensive investigation enrolled 112 RRMS patients randomly assigned to receive either this compound or placebo across sequential dose-escalating cohorts ranging from 0.9 mg to 2.7 mg in 0.3 mg increments. The study design incorporated an immunological substream specifically examining slanDC populations, revealing significant dose-dependent decreases in slanDC frequency following this compound administration compared to placebo [1].

Table 1: Clinical Study Dose Groups and Patient Distribution

Dose Group This compound Patients Placebo Patients Treatment Duration
0.9 mg Included in total 84 Included in total 28 4 weeks
1.2 mg Included in total 84 Included in total 28 4 weeks
1.5 mg Included in total 84 Included in total 28 4 weeks
1.8 mg Included in total 84 Included in total 28 4 weeks
2.1 mg Included in total 84 Included in total 28 4 weeks
2.4 mg Included in total 84 Included in total 28 4 weeks
2.7 mg Included in total 84 Included in total 28 4 weeks

The safety assessment from this study demonstrated that this compound doses up to 2.7 mg were safely administered, with no deaths occurring and only one serious adverse event (perichondritis) reported that was unrelated to this compound. Laboratory abnormalities included changes in liver enzymes, P-amylase, C-reactive protein (CRP), and fibrinogen, though most shifts were clinically non-significant. Importantly, the exposure of this compound was dose proportional and linear across the tested dose range, providing a pharmacokinetic basis for the observed dose-dependent immunological effects [1] [2].

Gene Expression Profiling of Immunomodulatory Effects

Complementing the cellular frequency data, gene expression analysis from the ALLEGRO clinical trial provided mechanistic insights into this compound's immunomodulatory actions. PBMCs from RRMS patients treated with this compound 0.6 mg/day or placebo were analyzed using high-throughput gene expression microarrays. This investigation revealed that this compound induced differential expression of 354 genes after one month of treatment, increasing to 1,562 genes after six months [3].

The most significantly affected pathways included:

  • Suppression of NF-κB signaling, a master regulator of inflammation
  • Modulation of TGF-β pathways, involved in immune regulation
  • Inhibition of cell adhesion and migration processes, including leukocyte extravasation
  • Downregulation of chemokine and Toll-like receptor signaling

This gene expression signature demonstrates that this compound's impact on slanDC frequency occurs within a broader context of immunomodulation, particularly affecting dendritic cell functions and inflammatory pathways [3].

Preclinical Evidence from Animal Models

Table 2: Preclinical Evidence Supporting this compound Mechanisms

Study Model This compound Dose Key Findings Proposed Mechanism
Cuprizone-induced demyelination 25 mg/kg daily Prevented demyelination; reduced microglia activation and axonal damage Downregulation of NF-κB activation in astrocytes independent of TLR signaling [4]
Experimental Autoimmune Encephalomyelitis (EAE) 25 mg/kg daily Suppressed clinical signs; reduced CNS inflammatory infiltrates Modulation of dendritic cell function; shift from Th1/Th17 to Th2/Th3 response [3]
Traumatic Brain Injury (TBI) model 25 mg/kg daily Reduced monocyte infiltration; decreased axonal damage; restored neurogenesis Modulation of macrophage/microglia functions; altered gene expression profiles [5]
Experimental Autoimmune Uveitis (EAU) 25 mg/kg daily Suppressed disease by impairing priming of pathogenic T cells AhR-dependent reprogramming of dendritic cells toward tolerogenic phenotype [6]

Detailed Methodology for slanDC Frequency Measurement

Patient Selection and Sample Collection Protocol

Inclusion Criteria:

  • Male and female patients aged 18-55 years with diagnosed RRMS according to revised McDonald criteria
  • Ambulatory patients with baseline EDSS score of 0-5.5
  • At least one documented relapse in the 3 years prior to screening
  • Willingness to provide written informed consent for participation in immunological substudies

Sample Collection Timeline:

  • Baseline sample: Collected prior to first this compound dose (Day 0)
  • Treatment phase samples: Collected at Days 7, 14, 21, and 28 during this compound administration
  • Follow-up samples: Optional collections at 3 and 6 months for extended studies

Blood Collection Specifications:

  • Collect peripheral blood (20-30 mL) in sodium heparin or EDTA tubes
  • Process samples within 2 hours of collection
  • Isolate PBMCs using Ficoll density gradient centrifugation
  • Resuspend PBMCs in freezing medium for storage in liquid nitrogen or proceed immediately to staining protocol [1]
Flow Cytometry Protocol for slanDC Identification

Antibody Panel Design:

  • Primary antibody: Mouse anti-human slan (6-sulpho LacNAc) monoclonal antibody (clone M-DC8)
  • Lineage markers: CD3 (T cells), CD19/CD20 (B cells), CD56 (NK cells) for exclusion
  • Dendritic cell markers: CD11c, HLA-DR, CD16
  • Viability dye: Include viability staining to exclude dead cells

Staining Procedure:

  • Aliquot 1-2 × 10^6 PBMCs per staining tube
  • Wash cells with PBS containing 1% FBS
  • Fc receptor block: Incubate with human IgG (10 μg/mL) for 10 minutes at 4°C
  • Surface staining: Add antibody cocktail and incubate for 30 minutes at 4°C in the dark
  • Wash twice with PBS/1% FBS
  • Fix cells with 1% paraformaldehyde (if not sorting) or resuspend in sorting buffer

Flow Cytometry Acquisition:

  • Acquire data using a high-sensitivity flow cytometer (e.g., 13-color capable)
  • Collect a minimum of 1 × 10^6 events per sample to ensure adequate slanDC detection
  • Use fluorescence minus one (FMO) controls for proper gating boundaries
  • Include compensation controls using compensation beads or single-stained cells

Gating Strategy:

  • Exclude doublets using FSC-H vs FSC-A
  • Gate on live cells using viability dye exclusion
  • Exclude lineage-positive cells (CD3+, CD19/20+, CD56+)
  • Identify slanDCs as slan+ HLA-DR+ CD16+ cells within the monocyte gate [1]
Data Analysis and Interpretation

Frequency Calculation:

  • Express slanDC frequency as percentage of total PBMCs or absolute counts
  • Calculate fold-change from baseline for each patient
  • Compare this compound-treated groups versus placebo controls

Statistical Analysis:

  • Use non-parametric tests (Mann-Whitney U) for group comparisons
  • Apply repeated measures ANOVA for longitudinal analysis
  • Consider multiple testing corrections for subgroup analyses
  • Statistical significance defined as p < 0.05

Quality Control Measures:

  • Standardize instrument performance using calibration beads
  • Include internal control samples across multiple runs
  • Establish sample acceptance criteria (e.g., viability >95%)
  • Implement blinded analysis when possible to reduce bias [1]

Mechanistic Insights into this compound's Immunomodulatory Actions

Molecular Pathways of this compound Action

This compound exerts its immunomodulatory effects through multiple interconnected pathways that ultimately lead to reduced slanDC frequency and function:

The aryl hydrocarbon receptor (AhR) activation represents a primary mechanism, where this compound's active metabolite DELAQ functions as an AhR agonist. AhR activation in dendritic cells induces expression of indoleamine 2,3-dioxygenase (IDO) 1 and 2 enzymes, which catalyze kynurenine production from tryptophan. This metabolic pathway promotes the differentiation of Foxp3+ regulatory T cells while simultaneously suppressing pro-inflammatory responses, creating a tolerogenic environment that negatively regulates slanDC maturation and survival [6].

Simultaneously, this compound directly suppresses NF-κB activation in astrocytes and dendritic cells through both AhR-dependent and independent mechanisms. The inhibition of this central inflammatory signaling pathway leads to reduced production of pro-inflammatory cytokines and chemokines that would otherwise support slanDC maintenance and function. This effect has been demonstrated in multiple model systems, including cuprizone-induced demyelination where this compound prevented NF-κB activation independent of upstream Toll-like receptor signaling [4].

G This compound Immunomodulatory Mechanisms Affecting slanDC Biology cluster_functional Functional Consequences This compound Oral this compound DELAQ DELAQ (Active Metabolite) This compound->DELAQ Metabolism AhR Aryl Hydrocarbon Receptor (AhR) DELAQ->AhR Activation DC Dendritic Cell Reprogramming AhR->DC Reprograms IDO IDO1/IDO2 Induction AhR->IDO Induces NFkB NF-κB Pathway Cytokine Pro-inflammatory Cytokine Reduction NFkB->Cytokine Reduces DC->NFkB Suppresses Treg Treg Differentiation IDO->Treg Promotes slanDC_reduction slanDC Frequency Reduction Treg->slanDC_reduction Suppresses Cytokine->slanDC_reduction Limits Survival Neuroprotection Neuroprotection slanDC_reduction->Neuroprotection Demyelination Reduced Demyelination slanDC_reduction->Demyelination

Impact on Dendritic Cell Biology and Immune Regulation

This compound fundamentally alters dendritic cell biology to achieve its therapeutic effects. The drug reprograms dendritic cells toward a tolerogenic phenotype characterized by reduced expression of co-stimulatory molecules like CD86 and diminished production of pro-inflammatory chemokines CCL2 and CCL5 upon inflammatory stimulation. This reprogramming directly impacts slanDCs, which normally exhibit strong pro-inflammatory potential through CD83 expression and TNF-α production [1] [3].

The downstream consequences of this compound-induced DC modulation include:

  • Shift in T-cell balance: Suppression of Th1 and Th17 responses with concomitant promotion of Th2/Th3 differentiation
  • Reduced leukocyte CNS infiltration: Through downregulation of adhesion molecules and chemokine signaling
  • Enhanced regulatory T cell function: Both directly through AhR signaling and indirectly via tolerogenic DCs
  • Protection against blood-brain barrier disruption: Through induction of junction protein expression

These multifaceted immunomodulatory actions collectively contribute to the observed reduction in slanDC frequency and the subsequent neuroprotective effects demonstrated across multiple experimental models and clinical studies [3] [6].

Research Applications and Protocol Adaptations

Utility in Neuroimmunology Research

The protocol for measuring this compound-induced slanDC frequency reduction has broad applications in neuroimmunology research beyond multiple sclerosis. The approach can be adapted to:

  • Monitor treatment response in clinical trials of this compound for other autoimmune conditions
  • Stratify patients based on immunological responsiveness to this compound therapy
  • Elucidate slanDC biology in other neuroinflammatory conditions such as neuromyelitis optica or autoimmune encephalitides
  • Evaluate combination therapies where this compound is used with other immunomodulatory agents

The robust nature of the slanDC measurement protocol, combined with its dose-responsive characteristics to this compound, makes it particularly valuable for proof-of-concept studies and phase I clinical trials where establishing target engagement is crucial for subsequent drug development decisions [1] [5].

Protocol Optimization and Troubleshooting

Common Technical Challenges:

  • Low slanDC frequency: Ensure adequate PBMC yield (>5×10^6 cells) and optimize antibody concentrations through titration
  • High background staining: Include proper Fc receptor blocking and use FMO controls
  • Sample variability: Standardize blood collection-to-processing time across all samples
  • Instrument sensitivity: Regular calibration and validation with control samples

Protocol Adaptations for Specific Applications:

  • For mechanistic studies: Include intracellular staining for phospho-NF-κB, IDO, or AhR
  • For functional assays: Sort slanDCs after treatment for in vitro stimulation assays
  • For multicenter trials: Implement standardized cross-site training and centralized analysis
  • For longitudinal studies: Cryopreserve PBMCs using controlled-rate freezing with subsequent batch analysis

Alternative Methodological Approaches:

  • Mass cytometry (CyTOF): For high-dimensional immunophenotyping beyond slanDCs
  • Single-cell RNA sequencing: To explore heterogeneity in slanDC responses to this compound
  • Multispectral imaging: To examine slanDCs in tissue sections from preclinical models [1]

Conclusion and Translational Significance

The measurement of this compound-induced reduction in slanDC frequency represents a robust and clinically relevant protocol for evaluating the immunomodulatory effects of this compound in multiple sclerosis and related conditions. The methodology provides a quantifiable biomarker of target engagement that correlates with dose escalation and demonstrates the intended mechanism of action on the innate immune system.

From a translational perspective, the slanDC frequency measurement protocol offers significant value for drug development decision-making, particularly given the complex clinical trial history of this compound in MS. While the phase 3 ALLEGRO study demonstrated statistically significant benefits in relapse rate reduction, the BRAVO trial failed to meet its primary endpoint, and the CONCERTO trial did not achieve differences in confirmed disease progression despite effects on secondary endpoints [1]. In this context, reliable biomarkers like slanDC frequency measurement become increasingly important for identifying responsive patient populations and optimizing dosing strategies.

The continued refinement of this protocol, including potential integration with other biomarkers such as gene expression signatures of NF-κB and TGF-β pathway modulation, will further enhance its utility in both clinical trials and basic research exploring the intricate mechanisms of neuroinflammation and immunomodulation.

References

Comprehensive Application Notes and Protocols for Laquinimod Dosing in Multiple Sclerosis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Laquinimod is a novel oral immunomodulator with a unique dual mechanism of action that combines anti-inflammatory properties with neuroprotective effects. This quinoline-3-carboxamide derivative represents a first-in-class therapeutic agent currently in advanced clinical development for relapsing-remitting multiple sclerosis (RRMS), primary progressive MS (PPMS), and Huntington disease. As a successor to roquinimex (Linomide), this compound was specifically engineered through structure-activity relationship studies to eliminate the serious cardiovascular toxicity associated with its predecessor while enhancing pharmacological potency. This compound demonstrates favorable pharmacokinetic properties including rapid oral absorption (achieving peak plasma concentrations within approximately 2 hours), high oral bioavailability (80%-90%), and the ability to cross the blood-brain barrier, enabling direct central nervous system activity. The compound undergoes primarily hepatic metabolism via cytochrome P450 3A4 (CYP3A4) and is excreted mainly in urine, with only 5%-10% eliminated unchanged. These pharmacological characteristics support its once-daily oral dosing regimen and potential for combination therapy approaches in multiple sclerosis treatment paradigms [1] [2] [3].

Table 1: Key Pharmacological Properties of this compound

Parameter Characteristics Research Significance
Chemical Class Quinoline-3-carboxamide derivative Improved safety profile over predecessor compound roquinimex
Administration Once-daily oral Enhances patient compliance compared to injectable therapies
Bioavailability 80%-90% (animal studies) Consistent exposure with oral dosing
Protein Binding Low Potentially lower risk of drug-drug interactions
Metabolism Primarily hepatic via CYP3A4 Requires monitoring of concomitant CYP3A4 inducers/inhibitors
Blood-Brain Barrier Demonstrated penetration Enables direct CNS activity and neuroprotective effects

Dosing Regimens and Pharmacokinetics

Clinical Dosing Strategies

The dosing regimen for this compound has been optimized through extensive clinical trials in multiple sclerosis populations. The established therapeutic dose for RRMS is 0.6 mg once daily, which has demonstrated significant effects on reducing disease progression and brain atrophy in phase III clinical trials. This dose was selected based on comprehensive risk-benefit assessment from the ALLEGRO and BRAVO trials, which showed consistent benefits on disability progression and atrophy reduction with a favorable safety profile. Importantly, dose escalation studies have explored higher ranges from 0.9 mg to 2.7 mg in 0.3 mg increments; however, these investigations revealed an imbalance in cardio- and cerebrovascular adverse events at doses exceeding 1.0 mg per day. Consequently, the maximum tolerated dose was established at 0.6 mg for MS applications, with all higher dosing regimens discontinued following recommendations from the Data Monitoring Committee in January 2016. For non-MS applications, such as Huntington disease, studies have employed different dosing ranges (0.5 mg and 1.0 mg), highlighting the condition-specific nature of this compound dosing [4] [1] [5].

Table 2: Clinical Dosing Regimens of this compound in Multiple Sclerosis

Clinical Context Recommended Dose Key Supporting Evidence Safety Considerations
RRMS Maintenance 0.6 mg once daily ALLEGRO and BRAVO phase III trials Favorable safety profile at this dose
Dose Escalation Studies 0.9-2.7 mg daily (in 0.3 mg increments) MS-LAQ-101 phase I study Cardiovascular concerns >1.0 mg/day
Progressive MS 0.6 mg once daily (under investigation) Ongoing clinical trials Similar safety profile to RRMS
Special Populations Not established Limited data available Requires hepatic function monitoring
Preclinical Dosing and Translation

In preclinical models, this compound dosing must be carefully calibrated to specific experimental objectives and model systems. For therapeutic intervention in established experimental autoimmune encephalomyelitis (EAE), doses of 25 mg/kg/day in mice have demonstrated efficacy when administered after disease onset, significantly reducing clinical scores and neuropathological features. For preventative applications in EAE models, lower doses (5 mg/kg/day) show dose-dependent effects in delaying disease onset, while higher doses (25 mg/kg/day) provide more robust protection against clinical manifestation. In the cuprizone-induced demyelination model, a dose of 25 mg/kg/day effectively prevents callosal demyelination, reduces microglial activation, and diminishes acute axonal damage. The translational factor from animal models to human dosing accounts for species differences in drug metabolism, with the clinically effective 0.6 mg/day human dose (approximately 0.01 mg/kg) representing a substantially lower equivalent than those used in murine studies, highlighting species-specific responses to this compound treatment [1] [6] [2].

Table 3: Preclinical Dosing Regimens of this compound in Experimental Models

Experimental Model Effective Dose Range Administration Method Primary Outcomes
EAE (Therapeutic) 25 mg/kg/day Oral gavage Reduced clinical scores, decreased CNS inflammation
EAE (Preventative) 5-25 mg/kg/day Oral gavage Dose-dependent delay in disease onset
Cuprizone Demyelination 25 mg/kg/day Oral gavage Prevented demyelination, reduced oligodendrocyte apoptosis
In Vitro Systems 250 nM Cell culture media Reduced NF-κB activation in astrocytes

Mechanism of Action

Immunomodulatory Pathways

This compound exerts its therapeutic effects through multimodal mechanisms that differentially target both peripheral immune cells and central nervous system elements. The drug's primary immunomodulatory action involves shifting the adaptive immune response from pro-inflammatory Th1 and Th17 profiles toward anti-inflammatory Th2 and regulatory T-cell phenotypes, effectively restoring immune homeostasis. This immunomodulation is achieved through several interconnected pathways: this compound directly modulates dendritic cell function by reducing their immunogenicity and chemokine secretion capacity, particularly affecting 6-sulpho LacNAc+ dendritic cells (slanDCs), which are known to exhibit potent pro-inflammatory potential in MS. Additionally, this compound impairs leukocyte migration across the blood-brain barrier by downregulating VLA-4 mediated adhesiveness and matrix metalloproteinase-9 expression, thereby reducing CNS infiltration of inflammatory cells. The drug further alters B-cell function by promoting regulatory B-cell populations that secrete anti-inflammatory cytokines like IL-10, creating an immunoregulatory milieu that dampens autoimmune activity. These coordinated effects on multiple immune cell populations underlie this compound's unique ability to reduce inflammatory activity while avoiding generalized immunosuppression [1] [3] [7].

G cluster_immune Immune Cell Modulation cluster_cytokine Cytokine Shift This compound This compound DC Dendritic Cells This compound->DC Mono Monocytes This compound->Mono Bcell B-Cells This compound->Bcell Tcell T-Cells This compound->Tcell NFkB NFkB DC->NFkB Th1Th17 ↓ Th1/Th17 Responses ↓ IL-17, TNF-α, IL-12 DC->Th1Th17 Decreased activation Mono->NFkB Mono->Th1Th17 Reduced inflammatory profile Bcell->NFkB Th2Treg ↑ Th2/Treg Responses ↑ IL-4, IL-10, TGF-β Bcell->Th2Treg Enhanced regulation Tcell->Th1Th17 Shift from pro-inflammatory Tcell->Th2Treg Shift to anti-inflammatory Migration Migration Th1Th17->Migration Decreased Atrophy Reduced Brain Atrophy Th2Treg->Atrophy Th2Treg->Migration Regulated subcluster_clinical subcluster_clinical MRI Reduced MRI Lesions Relapse Decreased Relapse Rate Migration->MRI Migration->Relapse

Neuroprotective Mechanisms

Beyond its immunomodulatory properties, this compound demonstrates direct neuroprotective effects within the central nervous system, representing a crucial distinction from purely anti-inflammatory MS therapies. The drug's astrocytic modulation involves downregulation of nuclear factor kappa-B (NF-κB) activation in astrocytes, thereby reducing the production of pro-inflammatory mediators and chemokines that drive localized CNS inflammation. This astrocytic regulation occurs independently of Toll-like receptor signaling, as demonstrated in studies using TLR4−/−, MyD88−/−, and TRIF−/− transgenic mice, indicating a direct CNS-intrinsic mechanism. Additionally, this compound treatment elevates brain-derived neurotrophic factor (BDNF) levels in both animal models and MS patients, enhancing neuronal survival and synaptic integrity. The drug further demonstrates protective effects on oligodendrocytes by reducing apoptosis and supporting myelin integrity in cuprizone-induced demyelination models. These multifaceted neuroprotective mechanisms translate clinically to significant reductions in brain volume loss and delayed disability progression, addressing the critical neurodegenerative component of multiple sclerosis that remains inadequately treated by conventional immunotherapies [1] [6] [2].

G cluster_CNS Central Nervous System Targets cluster_pathways Neuroprotective Pathways cluster_outcomes Neuropathological Outcomes This compound This compound Astrocyte Astrocytes This compound->Astrocyte Oligo Oligodendrocytes This compound->Oligo Neuron Neurons This compound->Neuron Microglia Microglia This compound->Microglia NFkB ↓ NF-κB Activation Astrocyte->NFkB Apoptosis ↓ Oligodendrocyte Apoptosis Oligo->Apoptosis BDNF ↑ BDNF Production Neuron->BDNF Oxidative ↓ Oxidative Stress Microglia->Oxidative Demyelination Reduced Demyelination NFkB->Demyelination AxonalDamage Decreased Axonal Damage BDNF->AxonalDamage Apoptosis->Demyelination Oxidative->AxonalDamage Atrophy Reduced Brain Atrophy Demyelination->Atrophy AxonalDamage->Atrophy

Experimental Protocols

In Vivo Demyelination Model Protocol

The cuprizone-induced demyelination model provides a robust system for evaluating the neuroprotective effects of this compound independent of adaptive immunity. To implement this protocol, utilize 10-week-old C57BL/6J mice with appropriate sample sizes (typically n=6-10 per group) to ensure statistical power. Administer 0.25% cuprizone (oxalic bis[cyclocyclohexylidenehydrazide]) mixed into standard rodent chow ad libitum for 6 weeks to induce consistent demyelination of the corpus callosum. Concurrently, treat experimental groups with 25 mg/kg this compound daily via oral gavage, prepared fresh in sterile water or vehicle solution. Include appropriate control groups receiving vehicle alone to establish baseline demyelination parameters. For histological analysis, perfuse mice transcardially with 4% paraformaldehyde after the 6-week treatment period, followed by post-fixation and paraffin embedding of brain tissue. Section brains at 5-8μm thickness for staining and analysis. This protocol specifically assesses this compound's direct neuroprotective effects independent of its established immunomodulatory activities [6].

  • Tissue Processing and Staining: Generate coronal sections containing the corpus callosum for comprehensive analysis. Perform Luxol fast blue-periodic acid-Schiff (LFB-PAS) staining to evaluate myelination status using a standardized demyelination scoring system: 0 (no demyelination), 1 (<33% demyelination), 2 (33%-66% demyelination), and 3 (>66% demyelination). Conduct immunohistochemistry using primary antibodies against Mac-3 (for microglia/macrophages; 1:200 dilution), p25 (for oligodendrocytes; 1:500 dilution), and amyloid precursor protein (APP) (for acutely damaged axons; 1:2000 dilution). Use appropriate secondary antibodies with visualization systems suitable for your microscopy platform.

  • Quantitative Morphometry: Employ systematic random sampling across the corpus callosum to ensure representative quantification. Calculate oligodendrocyte density by counting p25-positive cells in standardized reference areas. Quantify microglial activation by determining Mac-3-positive cell density and morphological characteristics. Assess acute axonal damage by counting APP-positive axonal spheroids per visual field. Utilize image analysis software (e.g., ImageJ with appropriate plugins) for objective quantification, with investigators blinded to experimental groups to prevent bias.

Immune Monitoring Protocol

Comprehensive immune monitoring provides critical insights into this compound's mechanism of action in both preclinical and clinical settings. For clinical immune assessment, collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and following treatment initiation (e.g., 1 month and 6 months). Isolate PBMCs using density gradient centrifugation (Ficoll-Paque PLUS) within 2 hours of blood collection, and cryopreserve in liquid nitrogen using controlled-rate freezing to maintain cell viability and function. For slanDC analysis, thaw PBMCs and stain with anti-CD14, anti-CD16, and anti-slan (M-DC8) antibodies to identify the 6-sulpho LacNAc+ dendritic cell population, which typically constitutes 0.5-2% of total PBMCs. Analyze by flow cytometry using a minimum of 100,000 events per sample to ensure adequate population characterization. Include fluorescence-minus-one (FMO) controls to establish proper gating strategies and ensure measurement accuracy [5].

  • Functional Immune Assays: Isulate specific immune cell populations using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for in-depth mechanistic studies. For monocyte functional analysis, stimulate sorted CD14+ cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours and measure CD86 surface expression by flow cytometry along with secretion of proinflammatory chemokines CCL2 and CCL5 via ELISA. For T-cell polarization assessment, stimulate PBMCs with anti-CD3/CD28 beads for 72 hours and intracellularly stain for key transcription factors (T-bet for Th1, RORγt for Th17, GATA-3 for Th2) and FoxP3 for regulatory T-cells. Analyze by flow cytometry to determine Th1/Th2/Th17/Treg balance following this compound treatment.

  • Gene Expression Analysis: Isolate total RNA from PBMCs or sorted immune cell populations using standardized RNA extraction kits with DNase treatment to remove genomic DNA contamination. Assess RNA quality using an Agilent Bioanalyzer or similar system, accepting only samples with RNA integrity numbers (RIN) >7.0 for subsequent analysis. Conduct gene expression profiling using microarray platforms or RNA sequencing, focusing on pathways identified as relevant to this compound's mechanism, including NF-κB signaling, antigen presentation, and cytokine/chemokine networks. Validate key findings using quantitative real-time PCR with appropriate reference genes (e.g., GAPDH, β-actin) for normalization.

Safety and Laboratory Monitoring

This compound demonstrates a manageable safety profile at the therapeutic dose of 0.6 mg/day, with most adverse events characterized as mild to moderate in severity. The most common laboratory abnormalities include transaminase elevations (ALT/AST), which are typically transient and rarely require treatment discontinuation. Additional parameters that may show modest elevations include C-reactive protein, fibrinogen, and pancreatic amylase, though these changes are generally not associated with clinical symptoms. The most significant safety concern emerged from dose-escalation studies, where doses exceeding 1.0 mg/day demonstrated an increased risk of cardio- and cerebrovascular events, leading to discontinuation of higher dosing regimens in all ongoing clinical trials. This cardiovascular risk profile represents a critical distinction from this compound's predecessor, roquinimex, which was associated with more severe inflammatory cardiac adverse events including pericarditis, serositis, and myocardial infarction. Despite these concerns at higher doses, the 0.6 mg dose maintains a favorable risk-benefit ratio in appropriate patient populations [4] [1] [5].

Table 4: Safety Monitoring Protocol for this compound Clinical Studies

Parameter Baseline Assessment Monitoring Frequency Action Threshold
Liver Function ALT, AST, Bilirubin Monthly for first 3 months, then quarterly >3× ULN (consider dose interruption)
Inflammatory Markers CRP, Fibrinogen Baseline and every 3 months Clinical correlation recommended
Pancreatic Enzymes Amylase, Lipase Baseline and every 3 months >2× ULN with symptoms
Cardiovascular Assessment Complete history, vital signs Every visit, with low threshold for symptoms Any cardiac symptoms
Renal Function BUN, Creatinine Baseline and every 6 months Standard institutional guidelines

Regulatory Status and Future Directions

The regulatory trajectory of this compound has encountered significant challenges despite promising clinical data. The Committee for Medicinal Products for Human Use (CHMP) refused marketing authorization for RRMS based on their assessment of the risk-benefit ratio, particularly referencing concerns from animal studies. Currently, this compound remains an investigational compound with ongoing clinical trials in progressive MS and Huntington disease. The development path for this compound illustrates the complex balance between demonstrated clinical benefits—particularly in reducing disability progression and brain atrophy—and regulatory safety considerations. Future research directions include exploring combination therapy approaches that leverage this compound's neuroprotective properties alongside more potent anti-inflammatory agents, potentially addressing the complementary pathological processes in MS. Additionally, the differential dosing strategies across various neurological conditions (0.6 mg for MS, 0.5-1.0 mg for Huntington disease) suggest that optimal dosing may be condition-specific, warranting disease-targeted dose-finding studies. The continued investigation of this compound represents an important frontier in developing therapies that directly address neurodegenerative processes in multiple sclerosis, filling a critical unmet need in current treatment paradigms [1] [2] [5].

References

Comprehensive Application Notes and Protocols: Pharmacodynamic Markers for Laquinimod in MS Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Laquinimod and Its Mechanisms of Action

This compound is an orally administered quinoline-3-carboxamide derivative developed as a disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS). This small molecule (molecular weight: 356.803 g/mol) exhibits a unique dual mechanism of action, combining immunomodulatory properties with direct neuroprotective effects within the central nervous system (CNS). Unlike purely immunosuppressive agents, this compound functions primarily as an immunomodulator that restores balance to the dysregulated immune response in multiple sclerosis without causing generalized immunosuppression. The compound freely diffuses across the blood-brain barrier (BBB) due to its small molecular size and lipophilic nature, reaching both peripheral tissues and CNS compartments where it exerts its therapeutic effects [1] [2].

The molecular mechanisms of this compound involve multi-pathway modulation that targets both inflammatory and neurodegenerative components of multiple sclerosis. Through its action on the transcription factor NF-κB, this compound downregulates pro-inflammatory signaling pathways, thereby reducing the production of inflammatory cytokines and chemokines. Additionally, this compound has been shown to modulate macrophage and microglial functions, shifting their activation state from a pro-inflammatory to an anti-inflammatory phenotype. The drug also affects astrocyte activation and reduces the infiltration of inflammatory monocytes into the CNS, further contributing to its neuroprotective properties. These diverse mechanisms make the identification and monitoring of specific pharmacodynamic markers essential for evaluating drug efficacy and understanding its complex mode of action in both preclinical and clinical settings [1] [3] [4].

Key Pharmacodynamic Markers of this compound Activity

Immunomodulatory Markers

Table 1: Immune Cell Populations Modulated by this compound

Immune Parameter Direction of Change Biological Significance Experimental Model
Regulatory T-cells Increase Suppresses immune response, promotes anti-inflammatory state EAE mice [1]
Proinflammatory Th1/Th17 cells Decrease Reduces autoimmune CNS inflammation EAE mice, RRMS patients [1] [2]
CD25+ CD86+ IL-10+ B-cells Increase Enhances regulatory B-cell function RRMS patients [1] [5]
Conventional CD1c+ dendritic cells Decrease Reduces antigen presentation capacity RRMS patients [1]
Plasmacytoid CD303+ dendritic cells Decrease Modulates innate immune activation RRMS patients [1]
Monocyte chemoattraction Decrease Reduces inflammatory cell CNS infiltration Human monocyte-derived DCs [1]

Cytokine and chemokine profiling provides critical insights into this compound's immunomodulatory effects. Treatment consistently demonstrates a shift from pro-inflammatory to anti-inflammatory cytokine profiles, characterized by decreased levels of TNF-α, IL-12, and IL-17 and increased production of TGF-β, IL-4, and IL-10. This Th1 to Th2/Th3 shift is fundamental to this compound's mechanism of suppressing autoimmune inflammation while maintaining regulatory immune function. Additionally, this compound reduces secretion of monocyte chemoattractants and decreases expression of matrix metalloproteinase 9 (MMP-9), which collectively impair the trafficking of inflammatory monocytes into the CNS. The drug also modulates adhesion molecule function, particularly very late antigen-4 (VLA-4), reducing its binding affinity to vascular cell adhesion molecule 1 (VCAM-1) and consequently limiting T-cell adhesion and CNS infiltration [1] [5].

CNS-Specific and Neuroprotective Markers

Table 2: CNS-Specific Pharmacodynamic Markers of this compound Activity

CNS Parameter Direction of Change Biological Significance Detection Method
Brain-derived neurotrophic factor (BDNF) Increase Promotes neuronal survival, enhances neuroprotection EAE mice, clinical trials [1] [2]
Amyloid precursor protein (APP) Decrease Reduces acute axonal damage Cuprizone model, TBI model [3] [4]
Microglial activation Decrease Attenuates neuroinflammation Cuprizone model, TBI model [3] [4]
Iba-1+ microglia density Decrease Reduces overall microglial proliferation/activation Fluid percussion TBI model [4]
Ventricular enlargement Attenuated Prevents brain atrophy, indicates neuroprotection Long-term TBI model [4]
Neurogenesis (DCX+ cells) Increase Restores neuronal repair capacity TBI model [4]

Molecular markers of neuroprotection provide crucial evidence of this compound's direct benefits within the CNS. The compound significantly reuces axonopathy, as evidenced by decreased accumulation of amyloid precursor protein (APP) in injured axons, indicating protection against acute axonal damage. This compound treatment also demonstrates prevention of demyelination and reduction of oligodendrocyte apoptosis in the cuprizone-induced demyelination model. Furthermore, the drug promotes a neuroprotective environment by increasing expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and enhances synaptic plasticity. These effects collectively contribute to the observed preservation of white and gray matter volume and reduced brain atrophy in treated subjects, as demonstrated in both animal models and clinical trials in RRMS patients [1] [3] [4].

Molecular Pathway Markers

Gene expression signatures offer comprehensive insights into this compound's mechanisms at the molecular level. Transcriptomic analysis of peripheral blood mononuclear cells (PBMCs) from RRMS patients treated with this compound reveals significant suppression of inflammatory response pathways, particularly those mediated by NF-κB and TGF-β signaling. After six months of treatment, researchers observed differential expression of 1,562 genes, with the most significantly down-regulated pathways involving leukocyte extravasation, adhesion, and migration. These molecular changes correlate with the observed reduction in inflammatory cell CNS infiltration and provide a robust signature of this compound activity in human subjects. Additional pathway analyses show that this compound modulates S100A9 protein interactions, inhibiting its binding to toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE), thereby preventing downstream release of inflammatory cytokines including TNF-α and IL-1β [1] [5].

Epigenetic and protein-level modifications further elucidate this compound's molecular mechanisms. The drug regulates astrocytic NF-κB activation independently of upstream TLR signaling, as demonstrated in studies using TLR4−/− and MyD88−/− mice. This compound also influences aryl hydrocarbon receptor (AhR) activation in astrocytes, creating a neuroprotective environment. Phosphoproteomic analyses reveal that this compound inhibits phosphorylation of inflammatory signaling pathways, including p38/MAPK and JNK in human monocytes, and reduces phosphorylation of the NF-κB p65 subunit in LPS-stimulated monocytes from MS patients. These molecular events represent quantifiable pharmacodynamic markers that can be monitored to assess target engagement and biological activity in both preclinical and clinical settings [3] [2] [5].

Experimental Protocols for Assessing this compound Pharmacodynamics

In Vitro Immunomodulation Assays

Protocol 1: Cytokine Secretion Profiling in Human PBMCs

  • Objective: To evaluate the effect of this compound on pro-inflammatory and anti-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Freshly isolated human PBMCs from healthy donors or MS patients
    • RPMI-1640 complete medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
    • This compound stock solution (10 mM in DMSO) and appropriate vehicle control
    • Cell stimulation cocktail (e.g., phorbol myristate acetate (PMA)/ionomycin or lipopolysaccharide (LPS))
    • Cytokine detection kit (ELISA or multiplex bead-based array) for TNF-α, IFN-γ, IL-17, IL-10, TGF-β, and IL-4
  • Methodology:

    • Isolate PBMCs from whole blood using density gradient centrifugation (Ficoll-Paque PLUS).
    • Seed PBMCs in 24-well plates at a density of 1×10^6 cells/well in complete medium.
    • Pre-treat cells with this compound (recommended concentrations: 10 nM, 100 nM, 1 μM) or vehicle control for 2 hours.
    • Stimulate cells with PMA (50 ng/mL)/ionomycin (1 μg/mL) or LPS (100 ng/mL) for 24 hours.
    • Collect cell culture supernatants by centrifugation at 300 × g for 5 minutes.
    • Quantify cytokine levels in supernatants using ELISA or multiplex immunoassay according to manufacturer protocols.
    • Analyze data by comparing cytokine levels in this compound-treated versus vehicle-treated cells.
  • Quality Control: Include unstimulated PBMCs as a negative control and perform experiments in triplicate to ensure reproducibility. Verify cell viability using trypan blue exclusion or MTT assay to ensure observed effects are not due to cytotoxicity [1] [5].

Protocol 2: T-cell Polarization and Differentiation Assay

  • Objective: To assess the impact of this compound on the differentiation of naïve T-cells into specific helper T-cell subsets (Th1, Th17, and regulatory T-cells).

  • Materials:

    • Naïve CD4+ T-cells isolated from human PBMCs or mouse spleen
    • T-cell polarization media: complete RPMI-1640 with appropriate cytokine mixtures
    • Anti-CD3/anti-CD28 coated plates for T-cell activation
    • This compound stock solution and vehicle control
    • Flow cytometry antibodies for T-bet (Th1), RORγt (Th17), and FoxP3 (Treg)
  • Methodology:

    • Isolate naïve CD4+ T-cells (CD4+CD45RA+) using magnetic bead separation.
    • Activate cells using plate-bound anti-CD3 (5 μg/mL) and soluble anti-CD28 (2 μg/mL).
    • Treat cells with this compound (100 nM) or vehicle control in appropriate polarization conditions:
      • Th1 conditions: IL-12 (10 ng/mL) + anti-IL-4 (10 μg/mL)
      • Th17 conditions: TGF-β (1 ng/mL) + IL-6 (20 ng/mL) + anti-IFN-γ (10 μg/mL) + anti-IL-4 (10 μg/mL)
      • Treg conditions: TGF-β (5 ng/mL) + IL-2 (100 U/mL)
    • Culture cells for 5 days under polarized conditions.
    • Harvest cells and perform intracellular staining for lineage-specific transcription factors.
    • Analyze by flow cytometry to determine the percentage of each T-cell subset.
  • Data Analysis: Compare the percentage and absolute numbers of each T-cell subset between this compound-treated and vehicle-treated conditions. This compound typically shows decreased Th1 and Th17 differentiation with concomitant increase in Treg populations [1] [2].

In Vivo Assessment of Neuroprotection

Protocol 3: Cuprizone-Induced Demyelination Model

  • Objective: To evaluate the protective effects of this compound against demyelination and oligodendrocyte loss in the cuprizone mouse model.

  • Animals: 10-week-old C57BL/6J mice (n=7-10 per group), with TLR4−/− and MyD88−/− mice for mechanistic studies.

  • Dosing Regimen:

    • Cuprizone diet: 0.25% cuprizone (oxalic bis[cyclohexylidenehydrazide]) mixed into standard chow for 6 weeks
    • This compound treatment: 25 mg/kg administered daily by oral gavage
    • Control groups: Vehicle-treated cuprizone-fed mice, naive controls without cuprizone
  • Tissue Collection and Analysis:

    • After 6 weeks, perfuse mice transcardially with 4% paraformaldehyde.
    • Extract brains and post-fix in 4% PFA for 24 hours, then embed in paraffin.
    • Section brains at 5 μm thickness for histological analysis.
    • Assess demyelination using Luxol fast blue-periodic acid-Schiff (LFB-PAS) staining with semi-quantitative scoring:
      • 0: no demyelination
      • 1: <33% demyelination
      • 2: 33-66% demyelination
      • 3: >66% demyelination
    • Perform immunohistochemistry for:
      • Oligodendrocytes: anti-p25 antibody (1:500)
      • Microglia/macrophages: anti-Mac-3 antibody (1:200)
      • Acute axonal damage: anti-APP antibody (1:2000)
    • Quantify positive cells in the corpus callosum using image analysis software.
  • Expected Results: this compound-treated mice should show significantly reduced demyelination scores, higher oligodendrocyte density, fewer Mac-3-positive microglia/macrophages, and decreased APP-positive axonal spheroids compared to vehicle-treated controls [3].

Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Objective: To evaluate the effects of this compound on clinical disease progression and neuroinflammation in the EAE model.

  • Animals: 8-10 week old female C57BL/6 mice or other appropriate strains.

  • EAE Induction and Treatment:

    • Immunize mice subcutaneously with MOG35-55 peptide (200 μg/mouse) emulsified in Complete Freund's Adjuvant containing 500 μg Mycobacterium tuberculosis H37Ra.
    • Administer pertussis toxin (200 ng/mouse) intravenously on day 0 and day 2 post-immunization.
    • Begin this compound treatment (25 mg/kg/day by oral gavage) either prophylactically (from day 0) or therapeutically (after disease onset).
    • Monitor mice daily for clinical signs using standard scoring system:
      • 0: no symptoms
      • 1: limp tail
      • 2: hindlimb weakness
      • 3: hindlimb paralysis
      • 4: forelimb and hindlimb paralysis
      • 5: moribund or death
  • Endpoint Analyses:

    • Collect spinal cords and brains for histopathological assessment.
    • Perform flow cytometry on CNS-infiltrating cells to characterize immune cell populations.
    • Analyze cytokine production by CNS-infiltrating lymphocytes after ex vivo restimulation.
    • Assess demyelination (LFB-PAS staining) and axonal damage (APP immunohistochemistry).
  • Quality Control: Include vehicle-treated and naive control groups in all experiments. Monitor animals daily for distress and provide supportive care as needed [1] [2].

Pathway Diagrams and Experimental Workflows

This compound Mechanism of Action Pathway

G This compound This compound ImmuneMod Immune System Modulation This compound->ImmuneMod CNSProtection CNS Protection This compound->CNSProtection S100A9 S100A9 Binding (Inhibits TLR4/RAGE) This compound->S100A9 NFkB NF-κB Pathway (Downregulation) This compound->NFkB CytokineShift Th1/Th17 to Th2/Th3 Shift ImmuneMod->CytokineShift Treg Treg Induction ImmuneMod->Treg DC Dendritic Cell Modulation ImmuneMod->DC Monocyte Monocyte/Microglia Modulation CNSProtection->Monocyte BDNF BDNF Increase CNSProtection->BDNF AxonProt Axonal Protection CNSProtection->AxonProt Demyel Demyelination Reduction CNSProtection->Demyel S100A9->CytokineShift NFkB->CytokineShift CytokineShift->Monocyte Treg->Demyel Monocyte->Demyel BDNF->AxonProt

Diagram 1: Comprehensive overview of this compound's mechanisms of action, highlighting key immunomodulatory and neuroprotective pathways with identified molecular targets.

Experimental Workflow for Pharmacodynamic Marker Assessment

G Start Study Design InVitro In Vitro Studies (PBMCs, Cell Lines) Start->InVitro InVivo In Vivo Models (EAE, Cuprizone, TBI) Start->InVivo Clinical Clinical Samples (RRMS Patients) Start->Clinical ImmuneAssay Immune Assays: - Cytokine Profiling - Flow Cytometry - T-cell Polarization InVitro->ImmuneAssay CNSAssay CNS Assays: - Histopathology - IHC/IF Staining - Gene Expression InVivo->CNSAssay MolecularAssay Molecular Assays: - Transcriptomics - Protein Analysis - Pathway Analysis InVivo->MolecularAssay Clinical->ImmuneAssay Clinical->MolecularAssay ImmuneMarkers Immune PD Markers: - T-cell Subsets - Cytokine Levels - DC Populations ImmuneAssay->ImmuneMarkers CNSMarkers CNS PD Markers: - BDNF Levels - Demyelination Score - Microglia Activation CNSAssay->CNSMarkers MolMarkers Molecular PD Markers: - NF-κB Activity - Gene Expression - Signaling Pathways MolecularAssay->MolMarkers Integration Data Integration & Biomarker Validation ImmuneMarkers->Integration CNSMarkers->Integration MolMarkers->Integration

Diagram 2: Comprehensive experimental workflow for assessing this compound pharmacodynamic markers across in vitro, in vivo, and clinical study systems.

Conclusion and Future Perspectives

The comprehensive assessment of This compound pharmacodynamics reveals a complex multi-mechanistic profile that encompasses both immunomodulation and direct neuroprotection. The biomarker panels presented in these application notes provide robust, quantifiable measures of drug activity across experimental systems and clinical samples. As research advances, the integration of these multi-level pharmacodynamic markers—from molecular pathways to cellular responses and systemic effects—will enable more precise assessment of this compound's therapeutic effects in multiple sclerosis and potentially other neuroinflammatory conditions.

Future developments in this compound research should focus on translational biomarker validation that bridges preclinical findings with clinical outcomes. The emergence of transcriptomic signatures as sensitive indicators of this compound activity presents particular promise for clinical trial monitoring and dose optimization. Additionally, exploring this compound's potential applications beyond multiple sclerosis—such as in traumatic brain injury, Huntington's disease, and Crohn's disease—may benefit from adaptation of the pharmacodynamic markers described in these application notes. As the field advances, the continued refinement of these experimental protocols and biomarker panels will enhance our understanding of this compound's mechanisms and support its development as a novel therapeutic agent with dual immunomodulatory and neuroprotective properties.

References

Summary of Clinical Findings on Liver Enzyme Elevations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of liver enzyme elevations associated with laquinimod based on pooled data from phase III clinical trials (ALLEGRO and BRAVO) [1].

Feature Description
Incidence More frequent in this compound-treated patients than placebo [1].
Temporal Pattern Abnormalities were mild, non-progressive, and occurred within the first 3 months (90 days) of treatment initiation. Levels then stabilized or reverted to baseline with continued treatment [1].
Typical Clinical Presentation Primarily asymptomatic and detected via routine laboratory monitoring [1] [2].
Associated Laboratory Changes Apart from liver enzymes (ALT, AST), this compound was also associated with changes in fibrinogen levels and other hematologic parameters, following a similar temporal pattern [1].

Mechanisms and Metabolic Pathway

Understanding the metabolism of this compound and its effects on the liver provides context for these laboratory findings.

  • Major Metabolic Enzyme: Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the metabolism of this compound [3] [4] [5]. This compound is a low-affinity substrate for this enzyme [3].
  • Enzyme Induction: this compound is also identified as a strong inducer of cytochrome P450 1A2 (CYP1A2) [1]. This is an important consideration for potential drug-drug interactions in preclinical and clinical settings.
  • Mechanism of Elevation: The exact mechanism leading to liver enzyme elevations is not fully detailed in the searched literature. However, the consistent, transient, and non-progressive pattern suggests an adaptive rather than a toxicological response.

The following diagram illustrates the basic metabolic pathway and the observed laboratory effect.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Substrate of LiverEnzymes Liver Enzymes (ALT/AST) This compound->LiverEnzymes  Causes transient  elevation of Metabolites Metabolites CYP3A4->Metabolites  Metabolizes to Laquinimodes Laquinimodes CYP1A2 CYP1A2 Laquinimodes->CYP1A2  Inducer of

Monitoring and Management Recommendations

Based on the safety profile observed in clinical trials, the following guidance can be formulated for monitoring and managing liver enzyme elevations.

Recommendation Protocol / Action
Routine Monitoring Conduct regular liver function tests (LFTs), including ALT and AST [1].
Critical Monitoring Period Implement intensified monitoring during the first 3 months of treatment initiation or after any dose escalation [1].
Assessment of Findings Isolated, asymptomatic elevations that are mild and follow the expected temporal pattern are generally not considered clinically significant [1] [2].
Management Most elevations stabilize or reverse without intervention. Discontinuation due to liver enzyme elevations was infrequent in clinical trials (6.4% in this compound group vs. 4.7% in placebo) [1].

FAQ for Technical Support

Q1: What is the typical pattern of liver enzyme elevation in patients taking this compound? The pattern is generally predictable and benign. Elevations are typically mild, occur within the first 90 days of treatment, and are non-progressive. Levels often stabilize or return to baseline spontaneously with continued dosing [1].

Q2: Are this compound-related liver enzyme elevations a sign of drug-induced liver injury (DILI)? In clinical trials, these asymptomatic elevations were not classified as serious adverse events or definitive DILI. The pattern is consistent with a transient, adaptive response. However, standard vigilance and monitoring for DILI are always recommended in line with regulatory guidelines for any investigational drug [1] [6].

Q3: How should other medications be managed in patients on this compound? this compound is metabolized primarily by CYP3A4. Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers may alter its plasma concentration and should be approached with caution. Furthermore, as this compound is a strong inducer of CYP1A2, it may reduce the efficacy of concomitant medications that are substrates of CYP1A2 [3] [1].

Experimental Protocol for Laboratory Investigation

For researchers investigating this phenomenon in vitro, the following protocol outline can serve as a starting point, based on common practices and the metabolic information provided.

Objective: To assess the potential for this compound to cause changes in liver enzyme markers in a human hepatocyte model. Materials:

  • Cryopreserved human hepatocytes
  • This compound (various concentrations, e.g., 0.1 µM - 100 µM)
  • Positive control (e.g., known hepatotoxicant like acetaminophen)
  • Cell culture media and reagents
  • ALT/AST assay kit

Method:

  • Cell Culture & Treatment: Thaw and plate human hepatocytes according to vendor specifications. Allow cells to stabilize.
  • Dosing: Expose hepatocytes to this compound at a range of concentrations, a vehicle control, and a positive control for a period of 24-72 hours. Testing multiple time points is recommended to capture the temporal pattern.
  • Sample Collection: Collect supernatant from the culture at 24h, 48h, and 72h post-treatment.
  • Biomarker Analysis: Analyze the supernatant for ALT and AST release using a commercial clinical chemistry assay kit.
  • Viability Assessment: Perform a concurrent cell viability assay (e.g., MTT, ATP) to correlate enzyme release with cytotoxicity.
  • Data Analysis: Compare ALT/AST levels in treated groups to vehicle control. A concentration-dependent increase that is not associated with a loss of cell viability may indicate a specific adaptive response.

References

Laquinimod Dose-Limiting Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key DLT and safety findings from clinical trials.

Indication / Study Phase Doses Associated with DLT Primary Dose-Limiting Toxicities / Safety Signals Recommended/Safe Doses Key Citations
Relapsing-Remitting MS (Phase 3, CONCERTO) 1.2 mg/day (oral) Cardio- and cerebrovascular adverse events [1] [2] 0.6 mg/day (oral) [2] [1] [2]
Primary Progressive MS (Phase 2, ARPEGGIO) 1.5 mg/day (oral) Cardiovascular adverse events [2] 0.6 mg/day (oral) [2] [2]
RRMS Dose-Escalation (Phase 1) Up to 2.7 mg/day (oral) No increased incidence of AEs with escalation; lab changes (liver enzymes, CRP) were mostly non-significant [1] Up to 2.7 mg was safely administered in this short-term study [1] [1]
Non-infectious Uveitis (Phase 1, LION Study) 0.6, 1.2, 1.8 mg/day (eye drops) No dose-limiting toxicities reported; well-tolerated with no systemic AEs [3] [4] 0.6 - 1.8 mg/day (topical) [3] [4] [3] [4]

Experimental Protocols for Safety Assessment

For researchers investigating laquinimod's safety profile, here are methodologies derived from clinical studies.

Protocol 1: Clinical Safety and Tolerability Monitoring

This protocol is based on Phase 1-3 clinical trials in MS [1] [5].

  • Primary Objective: To assess the safety, tolerability, and dose-limiting toxicities of escalating oral doses of this compound in a patient population.
  • Key Endpoints:
    • Incidence of Adverse Events (AEs) and Serious AEs (SAEs): Particularly monitoring for cardiovascular and cerebrovascular events [1] [2].
    • Clinical Laboratory Tests: Shifts in liver enzymes (ALT, AST), C-reactive protein (CRP), fibrinogen, and pancreatic amylase [1].
    • Vital Signs and Physical Examinations.
  • Recommended Methodology:
    • Study Design: Randomized, double-blind, placebo-controlled, dose-escalation trial.
    • Dosing Cohorts: Establish separate cohorts for escalating doses (e.g., in 0.3 mg increments from 0.9 mg).
    • Safety Monitoring Schedule: Conduct in-clinic visits for clinical examinations and safety labs at screening, baseline, and days 7, 14, 21, and 28.
    • Stopping Rules: Predefine safety stopping rules, e.g., for ALT/AST ≥ 3 × upper limit of normal. A Data Monitoring Committee (DMC) should review safety data in real-time and can recommend dose discontinuation due to DLT [2].
Protocol 2: Immunological Biomarker Analysis

This sub-study protocol assesses the in vivo immunomodulatory effects related to this compound's mechanism [1].

  • Primary Objective: To evaluate the dose-dependent effect of this compound on specific immune cell populations, such as 6-sulpho LacNAc+ dendritic cells (slanDCs).
  • Key Endpoint: Significant dose-dependent decreases in slanDC frequency compared to placebo [1].
  • Recommended Methodology:
    • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and scheduled intervals during treatment.
    • Cell Processing: Isolate PBMCs using standard density gradient centrifugation.
    • Flow Cytometry: Stain cells with antibodies against relevant surface markers (e.g., for slanDCs) and analyze frequency and phenotype using flow cytometry.

The workflow for these clinical and biomarker studies follows a structured path from design to analysis:

cluster_monitoring Monitoring Activities start Study Start design Finalize Protocol & Dosing start->design recruit Recruit & Randomize Participants design->recruit admin Administer This compound/Placebo recruit->admin monitor Safety & Biomarker Monitoring admin->monitor analyze Data Analysis monitor->analyze ae Adverse Event Reporting monitor->ae lab Clinical Laboratory Tests monitor->lab bio PBMC Collection & Flow Cytometry monitor->bio dmc Data Monitoring Committee Review monitor->dmc end Study End analyze->end

Key Takeaways for Researchers

  • Route of Administration is Critical: The DLT profile of this compound is highly route-dependent. Oral administration shows a defined cardiovascular DLT ceiling, while topical ocular administration has not reached DLT in clinical studies [1] [4] [2].
  • Adherence to Safety Monitoring is Essential: Implementing a rigorous safety monitoring plan with predefined stopping rules and an independent DMC is a best practice for clinical development, as demonstrated by the timely action taken in the CONCERTO trial [2].
  • Mechanistic Insights from Biomarkers: Incorporating biomarker studies (e.g., slanDC frequency) can provide early evidence of biological activity and support the understanding of the drug's mechanism, even in safety-focused trials [1].

References

Laquinimod-CYP3A4 Interaction Profile

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [1] [2] [3]. Modulations of CYP3A4 activity can lead to significant changes in this compound's pharmacokinetics, specifically its systemic exposure (AUC) [1]. The following table summarizes the quantitative effects observed in clinical interaction studies.

Table 1: Quantitative Effects of CYP3A Modulators on this compound Pharmacokinetics [1]

Modulator Type Example Drug Effect on this compound AUC (vs. This compound alone)
Strong Inhibitor Ketoconazole ≈ 3.1-fold increase
Moderate Inhibitor Fluconazole ≈ 2.5-fold increase
Weak Inhibitor Cimetidine ≈ 1.1-fold increase
Strong Inducer Rifampin ≈ 5-fold decrease

This relationship can be visualized in the following pathway diagram.

G This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Metabolism Metabolites Metabolites CYP3A4->Metabolites Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4  Inhibits Inducers CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4  Induces

Experimental Protocols for DDI Assessment

For researchers aiming to evaluate this compound's drug-drug interaction (DDI) potential in clinical settings, the following protocols from published studies can serve as a reference.

Table 2: Clinical DDI Study Designs for this compound with CYP3A Modulators [1]

CYP3A Modulator Dosing Regimen for Modulator (Pretreatment + Coadministration) This compound Dosing & Subjects
Ketoconazole (Strong Inhibitor) 1 day of 400 mg daily pretreatment, then a single concomitant dose, followed by 28 additional days of 400 mg daily. Single 0.6 mg dose (n=14)
Fluconazole (Moderate Inhibitor) A single 400 mg dose, followed by 200 mg daily for 20 additional days. Single 0.6 mg dose (n=14)
Cimetidine (Weak Inhibitor) 1 day of 800 mg twice daily pretreatment, then a single concomitant dose, followed by 21 additional days of 800 mg twice daily. Single 0.6 mg dose (n=14)
Rifampin (Strong Inducer) 9 days of 600 mg daily pretreatment, then a single concomitant dose, followed by 12 additional days of 600 mg daily. Single 0.6 mg dose (n=14)

The high-level workflow for conducting such an assessment is outlined below.

G Step1 1. Administer this compound (Baseline PK) Step2 2. Coadminister with CYP3A Modulator Step1->Step2 Step3 3. Measure this compound Plasma Concentrations Step2->Step3 Step4 4. Compare PK Parameters (AUC, Cmax, etc.) Step3->Step4

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the primary metabolic pathway of this compound, and which enzymes are involved? this compound undergoes extensive hepatic metabolism. Cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for its primary metabolism [2] [3]. In vitro studies with human liver microsomes have identified at least six primary metabolites formed through hydroxylation (in the phenyl and quinoline rings) and N-dealkylation (in the quinoline and aniline nitrogen parts) [3].

Q2: With which classes of drugs does this compound have a high risk of interacting? this compound has a high risk of clinically significant interactions with two main classes:

  • Strong/Moderate CYP3A4 Inhibitors: Concomitant use may significantly increase this compound plasma exposure, potentially elevating the risk of adverse effects. Examples include ketoconazole, itraconazole, clarithromycin, and fluconazole [1] [4].
  • Strong CYP3A4 Inducers: Concomitant use may significantly reduce this compound plasma exposure, potentially leading to a loss of therapeutic efficacy. Key examples are rifampin, carbamazepine, phenytoin, and St. John's wort [1] [5].

Q3: Are there any known CYP3A4 inhibitors that do not significantly interact with this compound? Yes. Cimetidine, a weak CYP3A4 inhibitor, resulted in only a 1.1-fold increase in this compound's AUC, which is not considered clinically significant [1]. This suggests that the interaction risk is more pronounced with moderate to strong inhibitors.

Q4: What is the clinical relevance of these drug interactions for drug development? Understanding and quantifying these interactions is critical for designing clinical trials and informing prescription guidelines [1]. For clinical practice, it is essential to avoid co-administering this compound with strong CYP3A4 inducers and to exercise caution, potentially with dose adjustments or increased monitoring, when using it with moderate to strong CYP3A4 inhibitors.

Key Considerations for Experimental Design

When planning studies involving this compound:

  • Screen for Comedications: In both pre-clinical and clinical studies, rigorously screen all concomitant medications for CYP3A4 modulators to avoid confounding PK results.
  • Utilize In Vitro Tools: Early in development, use human liver microsomes and recombinant CYP enzymes to identify major metabolic pathways and potential DDI risks [3].
  • Clinical DDI Studies: The protocols in Table 2 provide a robust template for designing definitive clinical DDI studies, which are often required by regulatory authorities.

References

Laquinimod analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod Analytical Methods Overview

The table below summarizes two key published methods for determining this compound concentration in human plasma.

Method Attribute Method 1: Low-Level LC/MS/MS Method 2: Wide-Range LC/MS/MS
Analytical Technique Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [1] Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [1]
Detection Electrospray Ionization (Positive Mode), Selected Reaction Monitoring (SRM) [1] Electrospray Ionization (Positive Mode), Selected Reaction Monitoring (SRM) [1]
Internal Standard Stable isotope (13C6)-labeled this compound [1] Stable isotope (13C6)-labeled this compound [1]
SRM Transition m/z 357.1 → 236.1 (ABR-215062); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std.) [1] m/z 357.1 → 236.1 (ABR-215062); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Std.) [1]
Sample Preparation Solid-Phase Extraction (SPE) [1] Protein Precipitation [1]
Chromatography Isocratic Elution [1] Fast Gradient Elution [1]
Dynamic Range 0.4 - 100 nmol/L [1] 0.75 - 15,000 nmol/L [1]
LLOQ 0.4 nmol/L [1] 0.75 nmol/L [1]
Extraction Recovery 90-97% [1] 90-97% [1]

Another published method utilizes a coupled-column Liquid Chromatography system with Ultraviolet (UV) detection. This method employs direct injection of plasma after a simple protein precipitation step, uses a restricted-access media (RAM) column for online cleanup, and achieves a limit of detection of 0.2 μmol/L [2].

Method Validation Data

The LC/MS/MS methods were validated according to standard bioanalytical principles, with key parameters satisfying acceptance criteria [1]:

Validation Parameter Result
Precision (Intra-day) 1.6% - 3.5% RSD
Precision (Inter-day) 2.1% - 5.7% RSD
Accuracy Validated as suitable for clinical application
Selectivity Demonstrated with no interference from endogenous plasma components
Stability Stable in plasma for at least 3 months at -20°C

Troubleshooting Guide & FAQs

Here are some common experimental issues and potential solutions based on the technical literature.

FAQ 1: How can I improve the sensitivity and reduce matrix effects for low-level quantification?

  • Problem: Low signal-to-noise ratio or ion suppression/enhancement at very low concentrations (sub-nmol/L).
  • Solution: Implement Solid-Phase Extraction (SPE) for sample cleanup. Method 1, which uses SPE, achieved an LLOQ of 0.4 nmol/L, providing superior clean-up of plasma matrix components compared to protein precipitation alone [1]. The use of a stable isotope-labeled internal standard (13C6-laquinimod) is critical to correct for any recovery variations and matrix effects during MS analysis [1].

FAQ 2: My analytical column is experiencing backpressure issues and rapid degradation. What could be the cause?

  • Problem: Short column lifetime, potentially due to incomplete removal of plasma proteins.
  • Solution: Even with online cleanup columns, a protein precipitation step is highly recommended before injection. The LC-UV method developers found that a simple protein precipitation step prior to the coupled-column system "increased the pre-column lifetime considerably" by reducing the load of macromolecules [2].

FAQ 3: How do I choose between developing an LC-UV or an LC-MS/MS method?

  • Problem: Deciding on the appropriate platform based on application needs.
  • Solution:
    • Choose LC-MS/MS when you require high sensitivity (for low-concentration pharmacokinetic studies), superior selectivity in complex matrices, and need to cover a wide dynamic range. LC-MS/MS is the standard for modern bioanalysis [1].
    • LC-UV with coupled-column switching can be a robust and cost-effective alternative for higher concentration ranges (e.g., toxicokinetic studies). It offers a high degree of automation for direct plasma injection and is less labor-intensive than off-line SPE methods [2].

FAQ 4: What is the most critical parameter to monitor for method robustness?

  • Problem: Inconsistent results between runs or analysts.
  • Solution: Consistent and high extraction recovery is fundamental. Both LC/MS/MS methods demonstrated recoveries between 90-97%, which is excellent and contributes to high precision and accuracy [1]. Closely monitor the internal standard response throughout the validation and analysis to identify any issues with sample preparation or instrument performance.

Experimental Workflow Diagram

The following diagram illustrates the general decision-making workflow and experimental process for developing a this compound assay, synthesizing information from the technical documents.

G Start Start: this compound Assay Development Define Define Analytical Goal (e.g., Sensitivity, Range) Start->Define Platform Select Analytical Platform Define->Platform MS LC-MS/MS Platform->MS High Sensitivity UV LC-UV Platform->UV Cost-Effective Prep Design Sample Preparation MS->Prep UV->Prep SPE Solid-Phase Extraction (SPE) Prep->SPE For Low LLOQ PPT Protein Precipitation (PPT) Prep->PPT For High Range/Simplicity Validate Perform Method Validation SPE->Validate PPT->Validate End Apply to Clinical Samples Validate->End

References

Laquinimod Stability in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Based on a clinical pharmacokinetic study, the stability of laquinimod in human plasma under specific storage conditions is summarized below.

Table: this compound Stability in Human Plasma [1]

Stability Factor Details
Matrix Human plasma
Storage Temperature -20°C
Demonstrated Stability At least 3 months
Context Stability was investigated for low-level determinations of the drug.

Analytical Methods & Experimental Protocols

The stability data was generated using validated Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) methods. Here is a summary of the key methodological details.

Table: Analytical Methods for this compound in Human Plasma [1]

| Method Aspect | Method 1 (Low Level) | Method 2 (Wide Range) | | :--- | :--- | :--- | :--- | | Purpose | Low level determinations (0.4-100 nmol/L) | Wide range determinations (0.75-15000 nmol/L) | | Sample Preparation | Solid-phase extraction | Protein precipitation | | Chromatography | Isocratic elution | Fast gradient elution | | Internal Standard | Stable isotope (13C6)-labeled ABR-215062 | Stable isotope (13C6)-labeled ABR-215062 | | Mass Spectrometry | Electrospray ionization (positive mode) | Electrospray ionization (positive mode) | | Selected Reaction Monitoring (SRM) | m/z 357.1 → 236.1 (this compound); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Standard) | m/z 357.1 → 236.1 (this compound); m/z 363.2 → 236.1 or 365.2 → 238.1 (Internal Standard) | | Lower Limit of Quantification (LLOQ) | 0.4 nmol/L | 0.75 nmol/L | | Extraction Recovery | 90-97% | 90-97% |

The following diagram outlines the general decision-making workflow for selecting and implementing these analytical methods.

Start Start: Determine this compound in Plasma Decision What is the expected concentration range? Start->Decision Low Method 1: Low Level (0.4-100 nmol/L) Decision->Low Low/Unknown High Method 2: Wide Range (0.75-15000 nmol/L) Decision->High High PrepA Sample Prep: Solid-Phase Extraction Low->PrepA PrepB Sample Prep: Protein Precipitation High->PrepB ChromA Chromatography: Isocratic Elution PrepA->ChromA ChromB Chromatography: Fast Gradient Elution PrepB->ChromB MS MS Analysis: LC/MS/MS with ESI+ SRM: m/z 357.1→236.1 ChromA->MS ChromB->MS End Result: Quantification MS->End

Frequently Asked Questions

What is the proven long-term storage condition for this compound in plasma samples? this compound in human plasma has been demonstrated to be stable for at least 3 months when stored at -20°C [1].

What are the key parameters for the LC/MS/MS analysis of this compound? The critical parameters include [1]:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.
  • Detection: Selected Reaction Monitoring (SRM).
  • Key Transition: m/z 357.1 → 236.1 for this compound.
  • Internal Standard: Use of a stable isotope (13C6)-labeled this compound.

My research involves ocular applications. Is there newer formulation data? Yes. While the core stability data is from systemic (oral) administration, a novel eye drop formulation of this compound has been developed for non-infectious uveitis. Recent Phase I biodistribution studies (e.g., the LION study) have confirmed that topical administration results in therapeutically relevant concentrations in both the vitreous humor and anterior chamber of the eye, with a reported positive safety and tolerability profile [2].

Troubleshooting Guide

  • Issue: Inconsistent calibration curves. Solution: Ensure the consistent use of the specified stable isotope-labeled internal standard (13C6-laquinimod) to correct for variations in sample preparation and ionization efficiency [1].

  • Issue: Poor recovery or signal. Solution: Verify the sample preparation technique. Method 1, using solid-phase extraction, is more rigorous for low-level quantification, while Method 2, using protein precipitation, is faster for higher concentrations. Confirm that extraction recoveries are within the 90-97% range [1].

References

Laquinimod solid-phase extraction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod SPE Method Overview

The table below summarizes the key parameters for the sensitive, low-level determination of this compound in human plasma using solid-phase extraction [1].

Parameter Specification
Analytical Technique Liquid Chromatography / Tandem Mass Spectrometry (LC/MS/MS)
Objective Determination of this compound in human plasma
Sample Preparation Solid-Phase Extraction (SPE)
Chromatography Isocratic elution
Internal Standard Stable isotope (13C6)-labeled this compound
Mass Transition (this compound) m/z 357.1 → 236.1
Dynamic Range 0.4 - 100 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L
Extraction Recovery 90 - 97%
Precision (Intra-/Inter-day) 1.6 - 3.5% / 2.1 - 5.7%

Detailed Experimental Protocol

Here is a detailed workflow for the SPE method, developed and validated for clinical pharmacokinetic profiling [1].

  • Internal Standard Addition: Add the stable isotope-labeled internal standard (13C6)-Laquinimod to the human plasma sample. Using a stable isotope-labeled analog corrects for potential losses during preparation and variations in instrument response.
  • Solid-Phase Extraction: Pass the plasma sample through the SPE cartridge. This step is designed to isolate and pre-concentrate this compound while removing proteins and other interfering components from the plasma.
  • Elution: Elute the purified this compound from the SPE cartridge for analysis.
  • LC/MS/MS Analysis:
    • Chromatography: Perform an isocratic separation. Isocratic elution can provide rapid and reproducible results for specific methods.
    • Mass Spectrometry: Use Selected Reaction Monitoring (SRM) with electrospray ionization in positive mode. Monitor the specific mass-to-charge (m/z) transition of the this compound parent ion (357.1) to its characteristic product ion (236.1).

This process can be visualized in the following workflow:

cluster_prep Sample Preparation cluster_analysis LC/MS/MS Analysis Start Start: Plasma Sample IS Add Internal Standard (¹³C₆-Laquinimod) Start->IS SPE Solid-Phase Extraction (Isolate and Purify) IS->SPE LC Liquid Chromatography (Isocratic Elution) SPE->LC MS Tandem Mass Spectrometry (SRM: m/z 357.1 → 236.1) LC->MS Data Data Output: This compound Concentration MS->Data

Troubleshooting Guide & FAQs

Q1: The recovery for my this compound SPE is lower than the 90-97% reported in the method. What could be the cause?

  • Check the SPE cartridge conditioning: Incomplete conditioning of the sorbent can lead to poor analyte retention and low recovery. Ensure the cartridge is properly primed with the appropriate solvents.
  • Review the elution solvent strength: An elution solvent that is too weak will not efficiently desorb the analyte, while one that is too strong might co-elute more interference. Verify that you are using the correct solvent composition and volume as specified by the method.
  • Inspect for sorbent drying: Allowing the SPE sorbent bed to dry completely after sample loading can cause poor elution efficiency and low recovery. The bed should remain moist throughout the process.

Q2: My method shows significant matrix effects or interference peaks. How can I improve specificity?

  • Confirm the mass transition: The primary strength of this method is the high specificity of SRM. Double-check that the mass spectrometer is accurately monitoring the transition m/z 357.1 → 236.1 for this compound and the corresponding transition for the internal standard.
  • Optimize chromatographic separation: Even with SRM, isocratic methods can sometimes co-elute isobaric interferences. You may need to fine-tune the composition of the mobile phase or the type of analytical column to improve the separation and shift the retention time of this compound away from potential interferents.

Q3: How should I handle plasma samples to ensure the stability of this compound?

  • The validated method indicates that This compound is stable in plasma for at least 3 months when stored at -20°C [1]. For longer-term storage, consider -80°C. Always practice proper sample handling, such as using amber vials if light sensitivity is a concern and avoiding repeated freeze-thaw cycles.

References

Protein Precipitation Methods for Laquinimod Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Protein precipitation is a common sample preparation step in bioanalytical methods for laquinimod. The table below summarizes the core parameters from validated protocols.

Method Parameter Details from Literature
Primary Purpose Sample preparation for LC-MS/MS or HPLC-UV analysis in pharmacokinetic studies. [1] [2]
Typical Sample Human plasma. [1] [2]
Precipitation Reagent Acidified Acetonitrile (with a stable isotope-labeled internal standard). [3]
Sample:Reagent Ratio ~1:2 (e.g., addition of two volumes of acetonitrile to one volume of plasma). [3]
Subsequent Steps Centrifugation, injection of supernatant onto LC system. [3] [2]
Key Advantage Simple, fast, and reduces strain on the chromatographic system. [2]

Key Considerations for Method Development

When developing or troubleshooting a protein precipitation method for this compound, please consider the following points derived from the literature:

  • Internal Standard: Using a stable isotope-labeled internal standard (e.g., 13C6-laquinimod) is a best practice demonstrated in multiple studies. This helps correct for variability in sample preparation and analysis. [3] [1]
  • Method Robustness: A simple protein precipitation step has been proven to provide a robust and accurate assay for this compound, enabling high-throughput analysis. [2]
  • Context of Use: The protein precipitation method described is part of a larger validated bioanalytical method. The overall performance, including sensitivity and selectivity, is also determined by the subsequent liquid chromatography and mass spectrometry conditions. [1]

The following workflow diagram outlines the general steps of the protein precipitation process as applied to this compound sample preparation.

start Plasma Sample Containing this compound step1 Add 2 Volumes of Acidified Acetonitrile with Internal Standard start->step1 step2 Vortex Mix step1->step2 step3 Centrifuge step2->step3 step4 Collect Supernatant step3->step4 step5 Inject into LC-MS/MS System step4->step5

FAQs for Troubleshooting

Based on general protein precipitation principles and the specific information available, here are answers to potential troubleshooting questions.

Q1: Why is acetonitrile acidified for protein precipitation in this compound assays? The acidification of acetonitrile serves multiple purposes. It enhances the efficiency of protein denaturation and precipitation. Furthermore, for small molecules like this compound, controlling the pH can improve the recovery and the subsequent chromatographic performance, potentially enhancing the signal response in mass spectrometry. [3] [4]

Q2: My protein precipitation recovery seems low. What could be the cause? Recovery issues can stem from several factors:

  • Incomplete Precipitation: Ensure the sample and precipitant are mixed thoroughly and vigorously after addition.
  • Insufficient Precipitant Volume: The recommended ratio of sample to precipitant (e.g., 1:2) should be maintained. [3]
  • Handling of Supernatant: Take care not to disturb the protein pellet when collecting the supernatant after centrifugation.

Q3: Are there alternative sample preparation methods for this compound? Yes. While protein precipitation is simple and fast, solid-phase extraction (SPE) has also been successfully used for this compound, particularly when a higher degree of sample clean-up is required for ultra-sensitive assays. [1]

References

Laquinimod sensitivity improvement LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: How can sample preparation improve sensitivity for my assay?

    • A: Sample preparation is critical for removing matrix components that cause ion suppression. For biological matrices, Solid Phase Extraction (SPE) is highly recommended over simpler techniques like protein precipitation, as it provides a cleaner sample, which dramatically increases sensitivity and reproducibility [1].
  • Q2: Which mobile phase additives should I use or avoid?

    • A: Trifluoroacetic acid (TFA) is a strong ion-pairing agent but is a known ion suppressant and should be avoided in LC-MS. For positive ionization mode, better alternatives include formic acid, acetic acid, ammonium acetate, and ammonium formate. A cited study found formic acid to be the overall best additive for electrospray ionization (ESI) [1].
  • Q3: My signal is low; what are the first MS parameters I should check?

    • A: Sensitivity is heavily dependent on effective desolvation and ion transmission. Key parameters to optimize include [2]:
      • Desolvation Temperature: Essential for solvent evaporation, but must be balanced to avoid degrading thermally labile analytes.
      • Nebulizing and Drying Gas Flow: Critical for forming stable droplets and effective desolvation. These often need to be increased for higher flow rates or highly aqueous mobile phases.
      • Capillary Voltage: This voltage maintains a stable electrospray; incorrect settings can lead to poor reproducibility and variable ionization.

Troubleshooting Guide: Improving LC-MS Sensitivity

The following table summarizes common issues and solutions based on general LC-MS principles.

Problem Area Specific Issue Proposed Solution Key Experimental Consideration
Sample & Matrix High background noise/ion suppression from complex matrix [2] [1]. Implement selective sample clean-up (e.g., SPE, phospholipid removal plates). Choose a sorbent and protocol based on the analyte's physicochemical properties and the sample matrix.
Chromatography Poor retention, leading to analytes eluting in the solvent front where ion suppression is high [1]. Optimize column chemistry. Use a polar-embedded C18 or HILIC column to increase retention of polar compounds. Method development should test different column chemistries (C18, phenyl, PFP) to find the best retention and selectivity.
Mobile Phase Use of ion-suppressing additives (e.g., TFA) [1]. Replace TFA with MS-compatible additives like formic acid or ammonium formate. Prepare fresh mobile phases daily to prevent contamination and pH drift.
LC-MS Interface Suboptimal ion formation and transmission for your specific flow rate and mobile phase [2]. Systematically optimize source parameters (capillary voltage, desolvation temperature, gas flows) using your final LC method. Use a standard solution of your analyte and inject repeatedly, adjusting one parameter at a time while monitoring the response.

Experimental Protocol: Optimizing MS Source Parameters

Here is a detailed methodology for a key experiment cited in the search results: optimizing the MS source for maximum signal [2].

  • Preparation: Prepare a standard solution of your target analyte at a mid-range concentration.
  • LC Conditions: Use the exact final chromatographic method (mobile phase, gradient, and flow rate) you have developed.
  • MS Instrument Setup:
    • Set the MS to monitor the primary mass transition for your analyte.
    • Begin with the instrument's default or a standard method for a compound of similar properties.
  • Parameter Optimization:
    • Make multiple injections of the standard solution.
    • With each injection, adjust a single parameter stepwise (e.g., increase the desolvation temperature by 25 °C per injection).
    • Monitor the peak area or height (signal intensity) of the analyte.
  • Data Analysis: Plot the signal intensity against the parameter value to identify the optimum. Be cautious of settings that may degrade thermally labile compounds.
  • Iterate: Repeat this process for other critical parameters like capillary voltage, and nebulizing and drying gas flows.

LC-MS Sensitivity Optimization Workflow

The diagram below outlines the logical workflow for troubleshooting and improving LC-MS sensitivity, integrating the key areas discussed.

sensitivity_workflow cluster_1 Problem Investigation Area start Start: Low LC-MS Sensitivity sp Sample Preparation start->sp sp_issue High Matrix Effects? sp->sp_issue lc LC Method lc_issue Poor Retention or Peak Shape? lc->lc_issue ms MS Source ms_issue Signal Intensity Low Despite Clean Sample? ms->ms_issue sp_issue->lc No sp_fix Implement SPE or other clean-up techniques sp_issue->sp_fix Yes sp_fix->lc lc_issue->ms No lc_fix Optimize Column Chemistry & Mobile Phase Additives lc_issue->lc_fix Yes lc_fix->ms ms_fix Systematically Optimize Source Parameters ms_issue->ms_fix Yes end Improved Sensitivity ms_issue->end No ms_fix->end

References

Laquinimod Method Validation: Precision & Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data below is from a 2006 study that developed and validated two LC-MS/MS methods for determining laquinimod in human plasma [1].

Table 1: Key Validation Parameters for Two this compound LC-MS/MS Methods [1]

Parameter Method 1 (Low Level) Method 2 (Wide Range)
Dynamic Range 0.4 - 100 nmol/L 0.75 - 15000 nmol/L
Lower Limit of Quantification (LLOQ) 0.4 nmol/L 0.75 nmol/L
Intra-Day Precision (Range) 1.6% - 3.5% 1.6% - 3.5%
Inter-Day Precision (Range) 2.1% - 5.7% 2.1% - 5.7%
Extraction Recovery 90% - 97% 90% - 97%
Sample Preparation Solid-Phase Extraction (SPE) Protein Precipitation
Chromatography Isocratic Elution Fast Gradient Elution

Detailed Experimental Protocols

The following workflows and specifications are recreated based on the methodologies described in the search results [1].

1. Sample Preparation and Analysis Workflow The core process for both methods involves sample preparation followed by LC-MS/MS analysis. The key difference lies in the extraction technique.

G Start Human Plasma Sample Prep Sample Preparation Start->Prep SPE Solid-Phase Extraction (Method 1) Prep->SPE For Low Level PPT Protein Precipitation (Method 2) Prep->PPT For Wide Range LCMS LC-MS/MS Analysis SPE->LCMS PPT->LCMS Det Detection: ESI+ SRM: m/z 357.1→236.1 (IS: 13C6-labeled) LCMS->Det Result Quantification Result Det->Result

2. LC-MS/MS Instrument Configuration The analytical core of both methods is consistent, relying on tandem mass spectrometry.

G LC Liquid Chromatography Method 1: Isocratic Method 2: Fast Gradient MS Mass Spectrometer Ion Source: Electrospray (ESI+) Selected Reaction Monitoring (SRM) LC->MS Transition SRM Transitions Analyte: m/z 357.1 → 236.1 Internal Std: m/z 363.2 → 236.1 or 365.2 → 238.1 MS->Transition

Frequently Asked Questions

Q1: What are the cited inter-day precision values for the this compound assays? The inter-day precision for both LC-MS/MS methods was reported to be between 2.1% and 5.7% [1]. This data is summarized in Table 1 above.

Q2: My assay precision is outside the validated range. What should I check? While the source does not provide explicit troubleshooting, based on the method description, you should investigate:

  • Internal Standard Performance: Ensure consistent recovery of the stable isotope (13C6)-labeled this compound internal standard, which is critical for assay precision [1].
  • Sample Preparation Consistency: Check for variability in the solid-phase extraction or protein precipitation steps [1].
  • Chromatography: Monitor for peak broadening or shifting retention times, which can affect integration and reproducibility [1].

Q3: What is the validated stability of this compound in plasma? this compound in plasma was found to be stable for at least 3 months when stored at -20°C [1].

Important Note on Method Applicability

The data provided originates from a 2006 publication [1]. Since the development of this compound has been discontinued for multiple sclerosis [2], newer or updated clinical assay protocols may not be available. Researchers are advised to use this information as a foundational guide and perform their own comprehensive validation to ensure suitability for current applications.

References

Method Validation & Intra-Day Precision Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key validation parameters for two established LC/MS/MS methods for quantifying laquinimod, including the recorded intra-day precision values [1].

Parameter Method 1 (Low Level) Method 2 (Wide Range)
Analytical Technique Liquid chromatography/tandem mass spectrometry (LC/MS/MS) Liquid chromatography/tandem mass spectrometry (LC/MS/MS)
Dynamic Range 0.4 - 100 nmol/L 0.75 - 15000 nmol/L
Sample Preparation Solid-phase extraction Protein precipitation
Chromatography Isocratic elution Fast gradient elution
Intra-Day Precision 1.6 - 3.5% 1.6 - 3.5%
Inter-Day Precision 2.1 - 5.7% 2.1 - 5.7%
Lower Limit of Quantification (LLOQ) 0.4 nmol/L 0.75 nmol/L
Extraction Recovery 90 - 97% 90 - 97%

Troubleshooting Common Issues

Here are some frequently asked questions and guidance for troubleshooting your this compound assays.

FAQ 1: What could cause intra-day precision values to fall outside the validated range (e.g., >5%)?

  • Check the Internal Standard: The validated method uses a stable isotope (13C6)-labeled this compound as an internal standard [1]. Ensure it is properly constituted and added to all samples to correct for variations in sample preparation and ionization efficiency.
  • Review Instrument Calibration: Deviations can occur if the mass spectrometer or HPLC system is not properly calibrated and maintained. Verify the performance of the instrument with quality control samples before running experimental batches.
  • Inspect Sample Preparation Consistency: For Method 1, ensure solid-phase extraction cartridges are conditioned and loaded uniformly. For Method 2, confirm that protein precipitation is complete and the supernatant is handled consistently to avoid pipetting errors or incomplete protein removal.

FAQ 2: Which method should I use for my pharmacokinetic study?

  • Choose Method 1 when you need high sensitivity for detecting very low concentrations of this compound, for instance, in late-phase elimination or low-dose regimens where plasma levels are expected to be below 100 nmol/L [1].
  • Choose Method 2 for profiling this compound across a broad concentration range, such as during peak plasma concentration after dosing. Its faster gradient elution also improves throughput for a high volume of samples [1].

Experimental Protocol Overview

The following diagram illustrates the core workflow for both analytical methods, highlighting the key divergent steps.

G Start Human Plasma Sample IS Add Stable Isotope Internal Standard Start->IS Prep1 Solid-Phase Extraction IS->Prep1 Prep2 Protein Precipitation IS->Prep2 LCMS LC/MS/MS Analysis Electrospray Ionization (Positive Mode) Prep1->LCMS Method 1 Prep2->LCMS Method 2 Detection Selected Reaction Monitoring (SRM) This compound: m/z 357.1 → 236.1 Internal Std: m/z 363.2 → 236.1 LCMS->Detection End Quantification Detection->End

Detailed Methodology [1]:

  • Sample Preparation:

    • Internal Standard: Add the stable isotope (13C6)-labeled this compound internal standard to all human plasma samples.
    • Method 1 (Solid-Phase Extraction): Process plasma samples using solid-phase extraction cartridges to isolate and purify this compound and its internal standard from the plasma matrix.
    • Method 2 (Protein Precipitation): Precipitate plasma proteins, typically with an organic solvent like acetonitrile or methanol, then collect the supernatant for analysis.
  • Liquid Chromatography:

    • Inject the processed sample into the LC system.
    • Method 1: Use an isocratic elution (constant mobile phase composition) to separate the analytes.
    • Method 2: Use a fast gradient elution (changing mobile phase composition) for rapid separation.
  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization in positive mode.
    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Monitor the specific transition of the precursor ion to the product ion for both this compound (m/z 357.1 → 236.1) and its internal standard (e.g., m/z 363.2 → 236.1) [1].

Key Technical Notes

  • Stability: this compound in plasma is stable for at least 3 months when stored at -20°C [1]. Always establish stability under your specific storage conditions.
  • Ruggedness: The developed methods were found to be selective, sensitive, and robust for clinical pharmacokinetic profiling [1].

References

Validated LC/MS/MS Methods for Laquinimod Determination

Author: Smolecule Technical Support Team. Date: February 2026

A clinical pharmacokinetic study established two sensitive methods for determining laquinimod in human plasma using liquid chromatography/tandem mass spectrometry (LC/MS/MS). The methods achieved high extraction recovery rates and were validated for precision and accuracy [1].

The table below summarizes the core parameters for these two methods:

Parameter Method 1 (Low Level) Method 2 (Wide Range)
Analytical Technique Liquid chromatography/tandem mass spectrometry (LC/MS/MS) with electrospray ionization in positive mode [1]
Internal Standard Stable isotope (13C6)-labeled this compound [1]
Calibration Range 0.4 - 100 nmol/L [1] 0.75 - 15000 nmol/L [1]
Sample Preparation Solid-Phase Extraction followed by isocratic elution [1] Protein Precipitation followed by fast gradient elution [1]
Extraction Recovery 90-97% [1] 90-97% [1]
Intra-day Precision 1.6 - 3.5% [1] 1.6 - 3.5% [1]
Inter-day Precision 2.1 - 5.7% [1] 2.1 - 5.7% [1]

Experimental Protocol and Workflow

The general workflow for the determination of this compound in plasma, as described in the study, can be visualized as follows:

G start Start: Human Plasma Sample sp1 Method 1: Solid-Phase Extraction start->sp1 For low-level analysis sp2 Method 2: Protein Precipitation start->sp2 For wide-range analysis lcms LC/MS/MS Analysis sp1->lcms sp2->lcms end Result: Quantification lcms->end

The diagram outlines the two sample preparation paths. Here are the key methodological details:

  • Sample Preparation: The two sample preparation techniques—Solid-Phase Extraction (SPE) and Protein Precipitation—are both proven and effective. The choice depends on your required sensitivity and calibration range [1].
  • Critical for Success: The study used a stable isotope (^13^C~6~)-labeled this compound as an internal standard. This is crucial for correcting losses during sample preparation and variations in instrument response, which is a key factor in achieving the high, consistent recovery rates and precision reported [1].
  • Stability: this compound in plasma was found to be stable for at least 3 months when stored at -20°C [1].

Troubleshooting and Optimization Guidance

Since the search results lack specific troubleshooting content for this method, here is general guidance based on common laboratory practices and the information available:

  • Benchmark Your Results: The recovery rates of 90-97% and precision values from the validated method serve as an excellent benchmark. If your recovery is consistently lower, it indicates a need for optimization [1].
  • Focus on the Internal Standard: The high recovery was achieved using a stable isotope-labeled internal standard. If you are not using one, this is the first element to incorporate into your method. If you are, ensure it is added at the very beginning of the sample preparation process to account for all procedural losses [1].
  • Troubleshooting Low Recovery:
    • SPE Method: Re-conditioning of the SPE sorbent might be incomplete. Ensure the sorbent is fully solvated before loading the sample. Also, check that the sample pH is optimized for analyte retention, and that the washing step is strong enough to remove impurities but weak enough to not elute the analyte.
    • Protein Precipitation Method: Ensure the precipitation agent (e.g., organic solvent) is added in a sufficient volume ratio and that the sample is mixed thoroughly. Centrifugation speed and time should be adequate for complete pellet formation.
  • Consult General Resources: For general troubleshooting of LC/MS/MS assays or techniques like TR-FRET, technical support centers from major suppliers can be helpful for diagnosing common issues like lack of assay window, filter configuration errors, or problems with stock solutions [2].

References

Quantitative Analytical Methods for Laquinimod

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key parameters of two validated LC/MS/MS methods for determining laquinimod in human plasma [1].

Parameter Method 1: Low Level Determination Method 2: Wide Range Determination
Dynamic Range 0.4 - 100 nmol/L 0.75 - 15,000 nmol/L
LLOQ 0.4 nmol/L 0.75 nmol/L
Sample Preparation Solid-phase extraction (SPE) Protein precipitation
Chromatography Isocratic elution Fast gradient elution
Intra-day Precision 1.6 - 3.5% 1.6 - 3.5%
Inter-day Precision 2.1 - 5.7% 2.1 - 5.7%
Extraction Recovery 90 - 97% 90 - 97%

Experimental Protocol for LC/MS/MS Determination

This protocol is adapted from the methods developed and validated for clinical pharmacokinetic profiling [1].

Materials and Reagents
  • Analyte: this compound (ABR-215062)
  • Internal Standard (IS): Stable isotope (13C6)-labeled this compound
  • Mobile Phases: As appropriate for LC/MS/MS (e.g., methanol, acetonitrile, water with volatile buffers like formate or ammonium acetate)
Sample Preparation
  • Method 1 (SPE): Process human plasma samples using solid-phase extraction. The specific sorbent chemistry (e.g., C18, mixed-mode) can be optimized, but the method demonstrated high recovery (90-97%) [1].
  • Method 2 (Protein Precipitation): Precipitate proteins from human plasma using a reagent like acetonitrile or methanol, followed by centrifugation to obtain a clean supernatant.
Instrumentation and Analysis
  • Technique: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC/MS/MS)
  • Ion Source: Electrospray Ionization (ESI) in positive mode
  • Detection: Selected Reaction Monitoring (SRM)
    • For this compound: Monitor transition from m/z 357.1 to 236.1
    • For Internal Standard: Monitor transition from m/z 363.2 to 236.1 or 365.2 to 238.1
  • Chromatography:
    • Method 1: Use an isocratic elution profile.
    • Method 2: Use a fast gradient elution to reduce runtime.

The workflow for these two complementary methods is illustrated below:

start Human Plasma Sample decision Select Method Based on Expected Concentration start->decision method1 Method 1: Low Level decision->method1 Low Conc. method2 Method 2: Wide Range decision->method2 Wide Conc. prep1 Sample Preparation: Solid-Phase Extraction (SPE) method1->prep1 prep2 Sample Preparation: Protein Precipitation method2->prep2 lcms LC/MS/MS Analysis • ESI Positive Mode • SRM Detection • Internal Standard: 13C6-Laquinimod prep1->lcms prep2->lcms result1 LLOQ: 0.4 nmol/L Range: 0.4-100 nmol/L lcms->result1 result2 LLOQ: 0.75 nmol/L Range: 0.75-15,000 nmol/L lcms->result2

Frequently Asked Questions

What is the stability of this compound in plasma samples? this compound in plasma has been demonstrated to be stable for at least 3 months when stored at -20°C [1].

What are the key advantages of these methods? The validated methods are selective, sensitive, and robust, making them suitable for clinical pharmacokinetic studies. The use of a stable isotope-labeled internal standard helps correct for potential variations during sample preparation and analysis, improving accuracy and precision [1].

What are the most common adverse events observed in patients treated with this compound? In clinical trials, common adverse events for the 0.6 mg dose included headache, back pain, arthralgia, diarrhea, cough, urinary tract infection, elevated alanine aminotransferase, insomnia, nausea, abdominal pain, and sinusitis [2].

References

Laquinimod storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Solubility

The following table summarizes the fundamental storage and handling information for Laquinimod as provided by suppliers [1] [2] [3].

Property Details
Physical Form Solid, white to off-white powder [2].
Molecular Weight 356.8 g/mol [1] [2] [3].
CAS No. 248281-84-7 [1] [2] [3].

| Recommended Storage | Powder: -20°C for 3 years; 4°C for 2 years [2]. Room Temperature: Stable during shipping; short-term (one month) room temperature placement does not affect biological activity [1]. | | Solubility (In Vitro) | DMSO: 25 - 61 mg/mL (70.07 - 170.96 mM) [1] [2]. Ethanol: 1 mg/mL (2.8 mM) [1] [3]. Water: Insoluble [1] [3]. |

Experimental Preparation Protocols

Here are detailed methodologies for preparing this compound stock solutions and in vivo formulations.

In Vivo Formulation Preparation

Supplier-validated protocols for preparing dosing solutions for animal studies are as follows [1] [3]:

Formulation Type Components Final Concentration Preparation Protocol

| Clear Solution | 30% Propylene Glycol, 5% Tween 80, 65% D5W (5% Dextrose in Water) [1] [3]. | 30 mg/mL (84.08 mM) [1] [3]. | 1. Add 300 µL of 100 mg/mL propylene glycol stock to 50 µL Tween 80, mix to clarify. 2. Add 650 µL of D5W to adjust volume to 1 mL. 3. Use immediately for optimal results [1] [3]. | | Homogeneous Suspension | Carboxymethylcellulose Sodium (CMC-Na) solution [1] [3]. | ≥ 5 mg/mL [1] [3]. | 1. Add 5 mg of this compound to 1 mL of CMC-Na solution. 2. Mix evenly to obtain a homogeneous suspension [1] [3]. | | Clear Solution (Alternate) | 10% DMSO, 90% Corn Oil [2]. | ≥ 2.5 mg/mL (7.01 mM) [2]. | 1. Add 100 µL DMSO stock solution (25.0 mg/mL) to 900 µL Corn oil. 2. Mix evenly. Use carefully for continuous dosing over half a month [2]. |

This workflow visualizes the preparation process for the Clear Solution formulation:

G This compound In Vivo Solution Preparation Workflow Start Start Preparation Step1 Add 300µL Propylene Glycol (100 mg/mL stock) to 50µL Tween 80 Start->Step1 Step2 Mix evenly until clear Step1->Step2 Step3 Add 650µL D5W (5% Dextrose in Water) Step2->Step3 Step4 Final Volume: 1 mL Final Concentration: 30 mg/mL Step3->Step4 Caution Use solution immediately for optimal results Step4->Caution

In Vitro Cell Assay Protocol

A referenced protocol for treating Peripheral Blood Mononuclear Cells (PBMC) is as follows [1] [3]:

  • Cell Lines: Peripheral blood mononuclear cells (PBMC) from healthy subjects or RRMS patients [1] [3].
  • Stock Solution: Dissolve this compound in PBS [1] [3].
  • Working Concentration: ~1 µM [1] [3].
  • Incubation Time: 24 hours [1] [3].
  • Viability Assessment: Cell viability is measured on total PBMC by propidium iodide (PI) staining using an automated cell counter [1] [3].

Frequently Asked Questions

Q1: What is the stability of this compound in stock solution?

  • DMSO Stock: Once prepared and aliquoted, store at -80°C for 2 years or -20°C for 1 year [2]. Avoid repeated freeze-thaw cycles to prevent inactivation [2].

Q2: My this compound solution in DMSO appears cloudy. What should I do? A cloudy solution indicates the compound may be precipitating. This compound has high solubility in DMSO but is hygroscopic. Ensure you are using fresh, dry DMSO. Gently warm the solution to 60°C and use sonication to aid re-dissolving [2].

Q3: Are there any specific handling precautions? Yes. This compound is labeled "Not for human, veterinary diagnostic or therapeutic use" and is for research purposes only [1]. Follow your institution's standard safety procedures for handling chemical substances.

References

Clinical Outcomes: Laquinimod vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the efficacy and safety outcomes of laquinimod compared to placebo, based on a 2025 meta-analysis of four randomized controlled trials involving 3,665 patients [1].

Outcome Measure Result (this compound vs. Placebo) Statistical Significance Heterogeneity (I²)
Annualized Relapse Rate (ARR) Mean Difference = -0.08 (95% CI: -0.12, -0.04) Significant 0%
Disability Progression (3-month confirmed) Hazard Ratio (HR) = 0.75 (95% CI: 0.59, 0.96) Significant 25%
Disability Progression (6-month confirmed) Hazard Ratio (HR) = 0.69 (95% CI: 0.45, 1.06) Not Significant 66%
Relapse-Free Status Risk Ratio (RR) = 1.14 (95% CI: 1.06, 1.22) Significant 10%
Safety (Serious Adverse Events) Risk Ratio (RR) = 1.06 (95% CI: 0.81, 1.39) Not Significant (Comparable) 33%
Brain Volume Loss (PBVC) Significantly reduced vs. placebo (p<0.001) [2] Significant N/A

Experimental Protocol Details

The clinical data supporting this comparison were generated through rigorous, multi-center, randomized, double-blind, placebo-controlled trials—considered the gold standard for evaluating therapeutic efficacy [1] [2].

  • Study Population: The trials enrolled patients aged 18-55 with a confirmed diagnosis of RRMS. Participants had to have experienced at least one documented relapse in the year before the study or have visible gadolinium-enhancing lesions on MRI [2].
  • Intervention & Control: Patients were randomly assigned to receive either once-daily oral this compound 0.6 mg or a matching oral placebo for a period of 24 months [1].
  • Primary Efficacy Endpoints:
    • Annualized Relapse Rate (ARR): The number of confirmed relapses per year.
    • Disability Progression: A sustained increase in the Expanded Disability Status Scale (EDSS) score confirmed at 3 or 6 months [1] [2].
  • Secondary & Exploratory Endpoints:
    • MRI Activity: The cumulative number of gadolinium-enhancing lesions and new or enlarging T2 lesions on magnetic resonance imaging (MRI) scans [1].
    • Brain Volume Change (PBVC): The percentage of brain volume change from baseline to month 24, a measure of neurodegeneration [2].
  • Safety Assessment: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory parameter shifts (e.g., liver enzymes) [1] [3].

Mechanism of Action Workflow

This compound exerts its therapeutic effects through a dual mechanism, modulating the immune system and providing neuroprotection. The diagram below visualizes this proposed pathway.

LaquinimodMechanism cluster_immune Immune Modulation (Peripheral) cluster_cns Direct CNS Action This compound Oral this compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR MyeloidCells Myeloid Cells (APCs) AhR->MyeloidCells Modulates Astrocyte Astrocytes AhR->Astrocyte Activates Th2Shift Shift to Th2/3 Anti-inflammatory Response MyeloidCells->Th2Shift Altered Cytokine Profile Outcomes Reduced CNS Inflammation ↓ Demyelination ↓ Axonal Damage Th2Shift->Outcomes Leads to NeuroProtection Neuroprotection NeuroProtection->Outcomes NFkB Inhibition of NF-κB Pathway Astrocyte->NFkB NFkB->NeuroProtection

Important Safety and Interpretation Notes

  • Safety Profile: this compound 0.6 mg was generally well-tolerated, with a safety profile comparable to placebo in clinical trials [1]. However, doses higher than 1.0 mg per day were associated with an imbalance in cardiovascular events and are not recommended [3].
  • Interpreting the Data: The significant reduction in brain volume loss (PBVC) is a notable finding, suggesting this compound may have neuroprotective properties distinct from some other therapies [2]. The lack of significant benefit for 6-month confirmed disability progression should be interpreted with caution due to the high heterogeneity (I²=66%) in this outcome, indicating variability across studies [1].
  • Addressing Seemingly Contradictory Results: The BRAVO trial initially reported a non-significant reduction in ARR [2]. A subsequent propensity score analysis revealed that baseline imbalances in MRI parameters (e.g., T2 lesion volume) influenced the results. After statistical adjustment for these imbalances, this compound showed a significant 21% reduction in ARR [4].

References

Chemical Profile and Preclinical Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences between laquinimod and its predecessor, linomide.

Feature Linomide (Roquinimex) This compound
Chemical Relationship Lead compound (Parent) Structurally related derivative [1] [2] [3]
Key Structural Modifications - Modifications to the quinoline ring and elongation of the amide methyl group [2] [3]
Resulting Profile Associated with severe inflammatory side effects [1] [2] Improved toxicological and safety profile [1]
Relative Potency Baseline Approximately 20 times more potent in animal models [1] [2] [3]
Primary Experimental Model Experimental Autoimmune Encephalomyelitis (EAE) [1] Experimental Autoimmune Encephalomyelitis (EAE) [1] [4]
Key Preclinical Findings Demonstrated efficacy in murine EAE and MS trials [1] [4] Dose-dependently inhibits acute and chronic EAE; shows efficacy after disease onset [1] [4]

Mechanisms of Action: A Deeper Dive

Both compounds are immunomodulatory, but this compound's distinct mechanism contributes to its superior profile.

Linomide's Mechanism and Pitfalls

Linomide demonstrated efficacy in the EAE model and in early MS trials, primarily by modulating the immune system [1] [4]. However, its clinical development was halted in Phase III trials due to the emergence of serious, unexpected adverse events, including serositis, pericarditis, and myocardial infarction [1] [2] [3]. The exact inflammatory pathways causing these side effects were not fully elucidated.

This compound's Multimodal Mechanism

Extensive research has revealed that this compound's beneficial effects are mediated through a combination of immunomodulatory and neuroprotective pathways.

G cluster_immune Immunomodulatory Effects cluster_neuro Neuroprotective & CNS-Intrinsic Effects cluster_ahr Molecular Initiation This compound This compound BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) Levels This compound->BDNF Excitotoxicity Limits Glutamatergic Excitotoxicity This compound->Excitotoxicity NFkB Inhibits NF-κB Pathway This compound->NFkB AhR Activates Aryl Hydrocarbon Receptor (AhR) This compound->AhR DC Modulates Dendritic Cells (DCs) Monocytes Induces Anti-inflammatory Type II Monocytes DC->Monocytes Treg Increases Regulatory T-cells (Treg) DC->Treg Th1Th17 Suppresses Th1 & Th17 Pro-inflammatory Responses DC->Th1Th17 Monocytes->Treg Monocytes->Th1Th17 Bcell Modulates B-cell Activity CNSentry Reduces Leukocyte CNS Entry (VLA-4) Microglia Reduces Microglial Activation BDNF->Microglia Astrocyte Downregulates Astrocytic Pro-inflammatory Response Astrocyte->Excitotoxicity NFkB->Astrocyte AhR->DC AhR->Monocytes DELAQ Metabolized to DELAQ (Potent AhR Agonist) DELAQ->AhR

Diagram summarizing the key mechanisms of action of this compound. The immunomodulatory effects are largely mediated via its action on the innate immune system, particularly dendritic cells and monocytes [1] [5] [4]. Its neuroprotective effects involve direct action within the CNS [1] [2]. Recent evidence indicates that the AhR is a crucial molecular target for its immunomodulatory effects [6] [7].

Clinical Trial Outcomes and Safety

The divergent paths of these two drugs are most evident in their clinical trial results.

Aspect Linomide This compound
Clinical Fate Phase III trials halted due to safety concerns [1] [2] [3] Advanced through Phase II and III trials; development for MS discontinued in 2018 after third Phase III trial [2]
Major Safety Concerns Serious adverse events: Serositis, pericarditis, myocardial infarction [1] [2] [3] Favorable safety and tolerability profile in trials [1] [5] [2]
Common Side Effects Not fully characterized due to early termination Mild, transient liver enzyme elevations; small increase in ESR [1] [2]
Demonstrated Efficacy in Human Trials Showed efficacy in preventing relapses and MRI activity in early trials [3] Reduced relapse rate, MRI lesions, disability progression, and brain atrophy [1] [5] [2]

Key Experimental Protocols for this compound

To support your research, here are methodologies for key experiments that decipher this compound's mechanism.

  • 1. AhR Activation Reporter Assay [6]

    • Objective: To determine if this compound directly activates the Aryl Hydrocarbon Receptor.
    • Cell Line: HepG2 liver-derived cells.
    • Transfection: Cells are co-transfected with a reporter plasmid (pGL3-5xDRE) containing multiple Dioxin Response Elements or an empty control vector.
    • Treatment: Transfected cells are treated with increasing concentrations of this compound or a solvent control.
    • Measurement: Luciferase activity is measured after 24 hours. Increased activity in the pGL3-5xDRE group indicates AhR activation.
  • 2. Adoptive Transfer of Myeloid Cells [4]

    • Objective: To test if this compound's effect on T-cells is mediated indirectly via innate immune cells.
    • Treatment: Mice are treated with this compound or vehicle.
    • Cell Isolation: Monocytes or dendritic cells are isolated from the spleens of treated mice.
    • Transfer: These myeloid cells are then adoptively transferred into recipient mice that have active EAE.
    • Assessment: Clinical disease course and CNS inflammation in the recipient mice are evaluated. Suppression of disease indicates the functional impact of this compound-modulated innate immune cells.
  • 3. Analysis of Neuroprotection in the Cuprizone Model [1] [8]

    • Objective: To assess direct, neuroprotective effects within the CNS, independent of peripheral inflammation.
    • Model: Mice are fed cuprizone, a toxin that causes demyelination.
    • Treatment: Mice are treated with this compound or a control.
    • Histological Analysis: Tissues are analyzed for levels of demyelination, microglial density, oligodendrocyte apoptosis, and axonal damage. This compound treatment shows dose-dependent reductions in these pathological markers.

Conclusion for Researchers

This compound represents a successful rational drug design effort to improve upon a promising but toxic predecessor. Key takeaways for drug development professionals include:

  • Efficacy: this compound retained and enhanced the desired immunomodulatory effects of linomide, with the added benefit of impacting neurodegeneration directly [1] [2].
  • Safety: The strategic chemical modifications successfully decoupled efficacy from the severe inflammatory toxicity that plagued linomide [1] [3].
  • Novel Mechanism: Its action via the AhR and its ability to induce anti-inflammatory type II myeloid cells provide a compelling template for developing new therapies for autoimmune and neurodegenerative diseases [6] [4].

References

ALLEGRO Trial Results: Laquinimod vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Laquinimod 0.6 mg Placebo Effect Size / Hazard Ratio (95% CI) P-value
Annualized Relapse Rate (Primary) 0.30 ± 0.02 0.39 ± 0.03 Mean Difference: -0.08 [1] 0.002 [2]
Disability Progression (3-month confirmed) 11.1% 15.7% HR: 0.64 (0.45 to 0.91) [2] 0.01 [2]
Disability Progression (6-month confirmed) - - HR: 0.69 (0.45 to 1.06) [1] Not Significant [1]
Relapse-free Patients - - RR: 1.14 (1.06 to 1.22) [1] -
MRI: Gd-enhancing Lesions 1.33 ± 0.14 2.12 ± 0.22 - <0.001 [2]
MRI: New/Enlarging T2 Lesions 5.03 ± 0.08 7.14 ± 0.07 - <0.001 [2]
Serious Adverse Events - - RR: 1.06 (0.81 to 1.39) [1] Not Significant [1]
ALT Elevation (>3x ULN) 5% 2% - - [2]

Experimental Protocol & Trial Design

The ALLEGRO trial was a pivotal, multi-center, randomized, double-blind, placebo-controlled Phase III study that provides the core evidence for this compound's efficacy [1] [2].

  • Objective: To investigate the safety and efficacy of oral this compound in treating RRMS [1].
  • Patients: 1,106 patients with RRMS were recruited across 139 sites in 24 countries [2].
  • Randomization & Dosing: Patients were randomly assigned in a 1:1 ratio to receive either oral this compound 0.6 mg once daily or a matching placebo for 24 months [2].
  • Primary Endpoint: The annualized relapse rate over the 24-month period [2].
  • Key Secondary Endpoints:
    • Disability Progression: Measured as an increase in the Expanded Disability Status Scale (EDSS) score sustained for at least 3 months [2].
    • MRI Activity: The cumulative number of gadolinium-enhancing lesions and new or enlarging lesions on T2-weighted MRI [2].

Mechanism of Action Insights

This compound is an oral immunomodulator. Research into its mechanism suggests it modulates the immune system through several pathways:

G This compound This compound Inhibits NF-κB pathway Inhibits NF-κB pathway This compound->Inhibits NF-κB pathway Modulates Monocyte Function Modulates Monocyte Function This compound->Modulates Monocyte Function NFkB NFkB IL1b IL1b Th17 Th17 Monocyte Monocyte Inhibits NF-κB pathway->NFkB Reduces IL-1β gene expression Reduces IL-1β gene expression Inhibits NF-κB pathway->Reduces IL-1β gene expression Decreased IL-1β secretion Decreased IL-1β secretion Reduces IL-1β gene expression->Decreased IL-1β secretion Decreased IL-1β secretion->IL1b Modulates Monocyte Function->Monocyte Impairs Th17 cell polarization Impairs Th17 cell polarization Modulates Monocyte Function->Impairs Th17 cell polarization Impairs Th17 cell polarization->Th17 Reduced pro-inflammatory response Reduced pro-inflammatory response Impairs Th17 cell polarization->Reduced pro-inflammatory response

Preclinical and clinical studies indicate that this compound exerts its effects by [3] [4]:

  • Innate Immune Modulation: Acts on monocytes, leading to downregulation of pro-inflammatory cytokine IL-1β and inhibition of the NF-κB signaling pathway.
  • Adaptive Immune Regulation: Reduces the capacity of antigen-presenting cells to polarize T-cells towards inflammatory Th17 cells.
  • Inhibition of Cell Migration: May inhibit the migration of inflammatory T-cells into the central nervous system by affecting VLA-4 adhesion properties.

Conclusion for Researchers

The ALLEGRO trial established that this compound 0.6 mg once daily offers a statistically significant, though modest, benefit in reducing relapses and short-term disability progression in RRMS, with a safety profile marked by manageable liver enzyme monitoring. However, its development for MS and Huntington's disease was discontinued after regulatory authorities deemed the risk-benefit ratio unfavorable [3].

References

BRAVO Trial Results & Cross-Treatment Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy and safety outcomes for laquinimod from the BRAVO trial, alongside available data for placebo and an interferon beta-1a (IFNβ-1a) reference arm.

Treatment Arm Annualized Relapse Rate (ARR) [1] Relative ARR Reduction vs. Placebo Effect on Brain Volume (PBVC) [1] Effect on 3-Month Confirmed Disability Worsening (EDSS) [1] Common Adverse Events [1]
This compound 0.6 mg 0.28 18% (p=0.075) -28% (p<0.001) -31% (p=0.063) 75%
Placebo 0.34 - - - 70%
IFNβ-1a (Reference) 0.24 26% (p=0.007) +11% (p=0.14) -26% (p=0.13) 82%

Key Findings from the Table:

  • Relapse Rate: this compound's reduction in ARR was not statistically significant versus placebo [1].
  • Neuroprotection: this compound showed a strong and significant effect on slowing brain volume loss, a marker of neuroprotection [1] [2].
  • Disability: The reduction in disability progression with this compound showed a strong positive trend but was not statistically significant in the pre-defined analysis [1].

Experimental Protocol & Post-Hoc Analysis

Understanding the trial's methodology and subsequent analyses is crucial for interpreting these results.

  • Trial Design: BRAVO was a 24-month, randomized, placebo-controlled Phase III trial. Patients with RRMS were assigned to once-daily oral this compound, matching placebo, or a reference arm of once-weekly intramuscular IFNβ-1a (Avonex) [1].

  • Key Endpoints:

    • Primary: Annualized Relapse Rate (ARR).
    • Secondary: Percent Brain Volume Change (PBVC) and 3-month confirmed disability worsening measured by EDSS [1].
  • Post-Hoc Analysis & Methodological Considerations: A propensity score-model reanalysis of the BRAVO data suggested that baseline imbalances in T2 lesion volume and the proportion of patients with gadolinium-enhancing lesions—both known predictors of relapse—may have influenced the primary outcome [3].

    • When statistical models were adjusted for these baseline imbalances, this compound's treatment effect became more favorable, showing a 21% reduction in ARR and a 33.5% reduction in disability progression that were statistically significant [1] [3].
    • The observed placebo ARR (0.34) was also lower than the assumed rate (0.6) during trial design, reducing the study's statistical power to detect a significant effect [3].

This compound's Mechanism of Action

This compound has a novel dual mechanism, combining immunomodulatory and neuroprotective effects, which explains its pronounced impact on brain atrophy [4] [2].

The diagram below illustrates the key signaling pathways and cellular targets through which this compound exerts its effects.

G cluster_immune Immunomodulatory Pathways cluster_neuro Neuroprotective Pathways This compound This compound Inhibition of\nNF-κB pathway Inhibition of NF-κB pathway This compound->Inhibition of\nNF-κB pathway Inhibition of\nVLA-4 Adhesiveness Inhibition of VLA-4 Adhesiveness This compound->Inhibition of\nVLA-4 Adhesiveness Inhibition of\nAstrocytic NF-κB Inhibition of Astrocytic NF-κB This compound->Inhibition of\nAstrocytic NF-κB Increased BDNF\nExpression Increased BDNF Expression This compound->Increased BDNF\nExpression Modulation of\nGlutamate Receptors Modulation of Glutamate Receptors This compound->Modulation of\nGlutamate Receptors Modulation of\nDendritic Cells Modulation of Dendritic Cells Inhibition of\nNF-κB pathway->Modulation of\nDendritic Cells Shift to Th2/Th3 Cytokines\n(IL-4, IL-10, TGF-β) Shift to Th2/Th3 Cytokines (IL-4, IL-10, TGF-β) Modulation of\nDendritic Cells->Shift to Th2/Th3 Cytokines\n(IL-4, IL-10, TGF-β) Reduced CNS\nInflammation Reduced CNS Inflammation Shift to Th2/Th3 Cytokines\n(IL-4, IL-10, TGF-β)->Reduced CNS\nInflammation Clinical Efficacy Clinical Efficacy Reduced CNS\nInflammation->Clinical Efficacy Reduced Leukocyte\nMigration into CNS Reduced Leukocyte Migration into CNS Inhibition of\nVLA-4 Adhesiveness->Reduced Leukocyte\nMigration into CNS Reduced Leukocyte\nMigration into CNS->Clinical Efficacy Reduced Reactive Gliosis\n& Demyelination Reduced Reactive Gliosis & Demyelination Inhibition of\nAstrocytic NF-κB->Reduced Reactive Gliosis\n& Demyelination Reduced Reactive Gliosis\n& Demyelination->Clinical Efficacy Neuronal Survival\n& Axonal Protection Neuronal Survival & Axonal Protection Increased BDNF\nExpression->Neuronal Survival\n& Axonal Protection Neuronal Survival\n& Axonal Protection->Clinical Efficacy Reduced Excitotoxicity Reduced Excitotoxicity Modulation of\nGlutamate Receptors->Reduced Excitotoxicity Reduced Excitotoxicity->Clinical Efficacy

The diagram above shows that this compound's clinical effects are mediated through two primary pathways [4] [5] [2]:

  • Immunomodulation: It systemically reduces inflammation by shifting the immune response from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2/Th3), modulates dendritic cells and B-cells, and inhibits leukocyte migration into the CNS.
  • Direct CNS Neuroprotection: It enters the CNS and directly protects neural tissue by inhibiting astrocyte activation, increasing Brain-Derived Neurotrophic Factor (BDNF), and reducing glutamate-induced excitotoxicity, thereby limiting demyelination and axonal damage.

Interpretation Guide for Researchers

  • Unique Efficacy Profile: this compound's significant impact on brain atrophy, even without a statistically significant reduction in relapses, highlights its potential as a neuroprotective agent. This is distinct from purely anti-inflammatory therapies.
  • Context of Results: The post-hoc analyses suggest the primary BRAVO results may understate this compound's true efficacy due to baseline imbalances and a lower-than-expected placebo relapse rate [1] [3].
  • Positioning in Treatment Landscape: Compared to other oral therapies, this compound's value proposition lies in its potential to directly slow neurodegenerative processes, which are a key driver of long-term disability in MS.

References

Laquinimod vs. Placebo: Efficacy on MRI and Clinical Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy outcomes of Laquinimod compared to a placebo, as reported in several randomized controlled trials.

Study Phase & Reference Patient Population Treatment Duration Primary MRI Outcome Result (vs. Placebo) Key Clinical Outcome (Annualized Relapse Rate - ARR)
Phase II [1] [2] Relapsing MS 24 weeks Cumulative number of active lesions ↓ 44% (0.3 mg/day) [1] No significant difference [1]
Phase IIb (LAQ/5062) [2] RRMS 36 weeks Mean cumulative number of Gd+ lesions (last 4 scans) ↓ 40.4% (0.6 mg/day) Information missing from source
Phase III (ALLEGRO) [3] [4] RRMS 24 months Not the primary outcome Reduced MRI disease activity [4] ↓ 23% [4]
Meta-analysis (2025) [3] RRMS (3665 patients) Varied (across 4 trials) Not specified Supported efficacy in managing RRMS [3] Significant reduction [3]

Experimental Protocols for MRI Assessment in Trials

The efficacy data shown in the tables were generated through standardized and rigorous clinical trial methodologies.

  • Trial Design: The data come from multicenter, randomized, double-blind, placebo-controlled trials, which is the gold standard for evaluating drug efficacy [3] [1].
  • MRI Outcome Measures: Key MRI metrics used to assess efficacy included [2]:
    • Gadolinium-enhancing (Gd+) T1 lesions: Indicative of active, acute inflammation and blood-brain barrier breakdown.
    • New or enlarging T2 lesions: Reflecting the accumulation of new or ongoing disease activity over time.
  • Scanning Schedule: In these trials, MRI scans were performed at regular intervals (e.g., at baseline, every 4-8 weeks during the treatment period, and at the end of the study) to accurately track lesion development [1].
  • Lesion Assessment: A common rigorous measure used is the Combined Unique Active (CUA) lesion, which counts a lesion as a single activity even if it appears on both T1-weighted (with gadolinium) and T2-weighted sequences, thus preventing double-counting [5].

Mechanism of Action: How this compound Reduces Lesions

This compound's effect on MRI lesions is attributed to its dual immunomodulatory and neuroprotective properties. The diagram below illustrates its proposed mechanism of action.

G cluster_peripheral Peripheral Immunomodulation cluster_central Central Neuroprotection This compound This compound A Downregulates pro-inflammatory cytokines (e.g., IL-17, TNF-α) This compound->A B Shifts cytokine profile toward anti-inflammatory (IL-4, IL-10, TGF-β) This compound->B C Modulates antigen-presenting cells (e.g., Dendritic Cells) This compound->C E Crosses the blood-brain barrier This compound->E D Reduces migration of inflammatory cells into CNS A->D B->D C->D Outcome Reduction in MRI Lesion Activity D->Outcome Reduces new inflammation F Increases serum levels of Brain-Derived Neurotrophic Factor (BDNF) E->F G Reduces axonal damage and supports neuronal survival F->G G->Outcome Limits tissue damage

Interpretation and Context for Researchers

For a complete assessment, please consider the following points:

  • Clinical vs. Radiological Efficacy: this compound demonstrated a consistent and significant effect on radiological outcomes (MRI lesions). Its effect on clinical outcomes like relapse rate was more modest and variable across studies [3] [1] [4].
  • Discontinuation of Development: Despite the positive effects on MRI lesions, the development of this compound for MS was ultimately discontinued. One phase III trial (CONCERTO) evaluating a higher 1.2 mg dose was stopped early due to cardiovascular toxicity observed in that dose group [3]. Furthermore, the European Medicines Agency (EMA) issued a negative evaluation in 2014 due to potential risks observed in animal studies [4].
  • Current MS Treatment Landscape: Recent research (2025) has shifted toward highly effective anti-CD20 monoclonal antibodies (e.g., ocrelizumab, ofatumumab) and a deeper understanding of progression biology, such as the role of "broad rim lesions" as a biomarker for rapid disease progression [6] [7].

References

Clinical Evidence on Laquinimod and Brain Atrophy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data on Laquinimod's effect on brain atrophy from pivotal clinical trials.

Trial Name Phase Disease Comparator Primary Result on Brain Atrophy Clinical/Disability Correlation
ALLEGRO [1] Phase 3 RRMS Placebo Significant reduction in brain volume loss [1] Reduced disability progression [1]
BRAVO [1] [2] Phase 3 RRMS Placebo & Interferon beta-1a Decreased rate of whole-brain atrophy vs. placebo [1] Mixed effects on clinical endpoints [1]
CONCERTO [3] Phase 3 RRMS Placebo No significant effect on confirmed disability progression
LEGATO-HD [3] Phase 2 Huntington's Disease Placebo No significant differences on primary motor endpoint

Experimental Protocol Details

For researchers designing similar studies, here are the methodologies from the key trials cited.

  • ALLEGRO & BRAVO (Phase 3 MS Trials)

    • Objective: To evaluate the efficacy and safety of oral this compound in reducing relapse rates and MRI measures of disease activity in Relapsing-Remitting MS (RRMS) [1].
    • Design: Randomized, double-blind, placebo-controlled, parallel-group studies. The BRAVO trial also included an active reference arm (interferon beta-1a) [1].
    • Participants: Adults with a diagnosis of RRMS [1].
    • Intervention: Oral this compound (0.6 mg once daily) versus placebo for more than one year [1].
    • MRI Endpoint Analysis: Brain volume changes were measured using MRI. The analysis specifically quantified the rate of whole-brain atrophy over the trial period [1].
  • LEGATO-HD (Phase 2 Huntington's Disease Trial)

    • Objective: To identify a safe and effective dose of this compound in people with early Huntington's disease [3].
    • Design: Multicentre, multinational, randomised, double-blind, placebo-controlled study [3].
    • Participants: 352 patients with early Huntington's disease [3].
    • Intervention: Once-daily oral this compound (0.5 mg, 1.0 mg, or 1.5 mg) versus placebo for 52 weeks [3].
    • Primary Endpoint: Change in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS). Brain volume was not reported as a primary endpoint [3].

Proposed Mechanism of Action

This compound's protective effect on brain tissue is believed to stem from its central immunomodulatory and neuroprotective properties, rather than broad immunosuppression. The diagram below illustrates its key signaling pathways.

G cluster_peripheral Peripheral & CNS Immunomodulation cluster_cns Central Nervous System (CNS) Effects This compound This compound B_Cell Inhibition of Pro-inflammatory B-Cell Activity This compound->B_Cell Monocyte Downregulation of Inflammatory Monocytes This compound->Monocyte T_Cell Promotion of Anti-inflammatory T Cells This compound->T_Cell subcluster_cns This compound->subcluster_cns Neuroprotection Neuroprotective Outcome B_Cell->Neuroprotection Monocyte->Neuroprotection T_Cell->Neuroprotection Microglia Reduction of Microglial Activation subcluster_cns->Microglia Astrocyte Inhibition of Astrocytic NF-κB Activation subcluster_cns->Astrocyte BDNF Increased BDNF Expression subcluster_cns->BDNF Microglia->Neuroprotection Astrocyte->Neuroprotection BDNF->Neuroprotection Atrophy_Reduction Reduced Brain Atrophy Neuroprotection->Atrophy_Reduction

The mechanistic flowchart illustrates that this compound acts through a dual pathway [1] [3]:

  • Peripheral Immunomodulation: In the peripheral immune system, it downregulates pro-inflammatory functions of B cells and monocytes while promoting anti-inflammatory regulatory T cells.
  • Central Nervous System Effects: this compound crosses the blood-brain barrier to directly modulate CNS-intrinsic inflammation. It reduces the activation of microglia and inhibits the NF-κB pathway in astrocytes, a key driver of inflammation. It also upregulates Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival.
  • Integrated Outcome: These combined actions are believed to lead to reduced neuroaxonal injury and, consequently, a slower rate of brain atrophy.

Interpretation and Research Context

For drug development professionals, the data on this compound offers critical insights:

  • A Strong Neuroprotective Signal: The consistent evidence from the ALLEGRO and BRAVO trials positions this compound as a compound with a verifiable effect on a key neurodegenerative metric (brain atrophy) in MS [1]. This makes it a valuable candidate for understanding neuroprotective pathways.
  • The Translational Hurdle: Despite its effect on atrophy, this compound's clinical development has been hampered by mixed or absent effects on disability progression and safety concerns [1] [3]. This highlights the critical challenge in neurodegenerative drug development: validating a biomarker (like brain atrophy) as a surrogate for meaningful clinical benefit.
  • Utility in Predictive Enrichment: Interestingly, a machine learning model analyzing data from the ARPEGGIO (Phase 2 PPMS) trial suggested that a subgroup of patients predicted to be responsive to this compound did show a significant treatment effect on disability progression [2]. This indicates that future trials for neuroprotective agents might require predictive enrichment strategies to demonstrate efficacy.

References

Efficacy and Safety Profile of Laquinimod in RRMS

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Result vs. Placebo Meta-Analysis Details
Annualized Relapse Rate (ARR) Mean Difference: -0.08 [1] 4 RCTs, 3665 patients [1]
Disability Progression (3-month confirmed) Hazard Ratio: 0.75 [1] 4 RCTs, 3665 patients [1]
Disability Progression (6-month confirmed) Hazard Ratio: 0.69 (not statistically significant) [1] 4 RCTs, 3665 patients [1]
Relapse-Free Status Risk Ratio: 1.14 [1] 4 RCTs, 3665 patients [1]
Safety (Adverse Events) Risk Ratio: 1.06 (comparable to placebo) [1] 4 RCTs, 3665 patients [1]

Key Experimental Protocols and Trial Designs

The data supporting laquinimod's efficacy primarily comes from large, multi-center, randomized, double-blind, placebo-controlled Phase III trials, which are the gold standard for evaluating drug efficacy.

  • Trial Design: The key studies, such as ALLEGRO and BRAVO, involved patients with RRMS who were randomly assigned to receive either oral this compound (0.6 mg once daily) or a matching placebo for a period of 24 months [2].
  • Primary Endpoints: The pre-specified primary outcome for these studies was typically the Annualized Relapse Rate (ARR), which calculates the number of confirmed relapses per patient-year [2] [1].
  • Statistical Adjustment: Due to baseline imbalances in prognostic factors like T2 lesion volume and gadolinium-enhancing lesions in some trials (e.g., BRAVO), propensity score models were used in post-hoc analyses to reassess the treatment effect. This statistical method calculates the probability of a patient being assigned to the treatment group based on their baseline characteristics and incorporates this score into the analysis to provide a more accurate estimate of the drug's effect [2].

Mechanism of Action: Immunomodulation via AhR Signaling

Although not fully elucidated, current research indicates that this compound's active metabolite (DELAQ) acts as an agonist of the Aryl hydrocarbon Receptor (AhR), and its immunomodulatory effects are primarily mediated by reprogramming antigen-presenting cells (APCs), such as dendritic cells [3].

The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects.

G This compound This compound DELAQ DELAQ This compound->DELAQ Metabolized to AhR AhR DELAQ->AhR Binds and Activates IDO1_IDO2 IDO1_IDO2 AhR->IDO1_IDO2 Induces Expression of Tryptophan Tryptophan IDO1_IDO2->Tryptophan Kynurenines Kynurenines Tryptophan->Kynurenines Metabolism DendriticCell Dendritic Cell Tolerogenic Phenotype Kynurenines->DendriticCell Promotes Tcell Pathogenic T Cell (Th1/Th17) DendriticCell->Tcell Inhibits Activation of Treg Regulatory T Cell (Treg) DendriticCell->Treg Promotes Differentiation of

This mechanism is supported by experimental data:

  • APC-Dependent T-cell Suppression: In vitro studies show that DELAQ does not suppress T cells directly but requires the presence of antigen-presenting cells. T cell activation in response to anti-CD3/CD28 stimulation (a direct trigger) was unaffected, whereas responses involving APCs were suppressed [3].
  • Cytokine Shift: this compound treatment is associated with a shift from pro-inflammatory T-helper 1 (Th1) cytokines to anti-inflammatory Th2/Th3 cytokines [4].

Comparative Efficacy with Other S1PR Modulators

A 2025 network meta-analysis compared various Sphingosine-1-phosphate receptor modulators (S1PRM). While it provided detailed rankings for drugs like fingolimod, ozanimod, and siponimod, it did not include this compound in its comparative analysis or final rankings [5]. This indicates that this compound's development status or the data available at the time of the analysis may differ from other S1PR modulators that have reached later stages of development or market approval.

Summary

  • Efficacy: this compound consistently shows a modest but significant reduction in relapse rates and short-term disability progression in RRMS patients.
  • Mechanism: Its action is uniquely linked to AhR agonism, leading to immunomodulation via antigen-presenting cell reprogramming rather than direct immunosuppression.
  • Data Source: The evidence is grounded in robust Phase III RCTs, with statistical adjustments reinforcing its treatment effect.

References

Laquinimod safety profile assessment

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Summary

The following table synthesizes data from recent meta-analyses and clinical trials to provide a quantitative comparison of laquinimod's performance.

Metric This compound (0.6 mg) Performance Context & Comparative Data
Annualized Relapse Rate (ARR) Significant reduction vs. placebo (Mean Difference = -0.08, 95% CI: -0.12 to -0.04) [1]. Effect is consistent but modest. Newer S1PR modulators show greater efficacy; Fingolimod (1.25 mg) ranked highest for reducing ARR (SUCRA=92.65%) [2].
Disability Progression Significant advantage over placebo at 3 months (HR=0.75, 95% CI: 0.59-0.96); no significant benefit at 6 months (HR=0.69, 95% CI: 0.45-1.06) [1]. Siponimod showed one of the best safety profiles among S1PR modulators (SUCRA=93.20%) [2].
Relapse-Free Status Significantly better than placebo (RR=1.14, 95% CI: 1.06-1.22) [1]. ---
Overall Safety & Adverse Events (AEs) Comparable to placebo (RR=1.06, 95% CI: 0.81-1.39). Serious AE rates were similar [1]. ---
Common Adverse Events Higher incidence of back pain, neck pain, and appendicitis vs. placebo. Asymptomatic, transient increases in liver enzymes, fibrinogen, and hematologic parameters are common [3]. These lab changes are typically non-progressive and revert to baseline with continued treatment [3].

Mechanism of Action and Experimental Support

This compound's unique profile stems from its novel mechanism that combines immunomodulation with potential neuroprotective effects.

  • Mechanism of Action: this compound is an oral immunomodulator that passively crosses the blood-brain barrier [3]. Its mechanism involves:
    • Immunomodulation: It shifts the immune response from pro-inflammatory to anti-inflammatory by reducing Th17 responses and promoting anti-inflammatory cytokines like IL-4 and IL-10 [4] [5]. It also modulates antigen-presenting cells (e.g., dendritic cells) to become tolerogenic, reducing their ability to activate pro-inflammatory T-cells [6] [5].
    • Neuroprotection: It increases levels of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and reduces axonal damage, as shown in animal models of Experimental Autoimmune Encephalomyelitis (EAE) [4] [5].

The diagram below illustrates the integrated signaling pathways and biological effects of this compound.

G This compound This compound Oral Administration AhR Binds Aryl Hydrocarbon Receptor (AhR) This compound->AhR CNS Enters Central Nervous System This compound->CNS APC Modulates Antigen-Presenting Cells (APCs) AhR->APC CytokineShift Shifts Cytokine Profile APC->CytokineShift AntiInflammatory ↑ Anti-inflammatory cytokines (IL-4, IL-10, TGF-β) CytokineShift->AntiInflammatory ProInflammatory ↓ Pro-inflammatory cytokines (IL-17, TNF-α) CytokineShift->ProInflammatory ClinicalOutcome Clinical Outcome: Reduced relapse rate & delayed disability AntiInflammatory->ClinicalOutcome ProInflammatory->ClinicalOutcome BDNF ↑ Brain-Derived Neurotrophic Factor (BDNF) CNS->BDNF Neuroprotection Neuroprotective Effects (Reduced axonal damage, brain atrophy) BDNF->Neuroprotection Neuroprotection->ClinicalOutcome

Key Experimental Protocols and Data

The safety and efficacy profile of this compound is primarily derived from several pivotal clinical trials. The methodologies of these studies are detailed below.

Trial / Analysis Name Study Design & Methodology Key Outcomes Measured

| Pooled Analysis of ALLEGRO & BRAVO [3] | Population: 1,988 patients with RRMS. Design: Pooled data from two Phase III, randomized, double-blind, placebo-controlled trials. Intervention: this compound 0.6 mg once daily vs. placebo for 24 months. Safety Monitoring: Regular recording of AEs, vital signs, physical exams, ECG, and laboratory tests (liver enzymes, fibrinogen, hematologic parameters). | - Incidence of AEs and SAEs.

  • Laboratory value shifts.<br- Discontinuation rates due to AEs. | | 2025 Meta-Analysis [1] | Population: 3,665 patients from 4 RCTs. Design: Systematic review and meta-analysis. Intervention: this compound 0.6 mg vs. placebo. Statistical Analysis: Used RevMan 5.4.1. Risk ratios (RR) for dichotomous outcomes, mean differences for continuous outcomes, and hazard ratios (HR) for time-to-event outcomes, all with 95% confidence intervals. Random-effects model applied. | - Annualized Relapse Rate (ARR).
  • Disability progression at 3 and 6 months.
  • Proportion of relapse-free patients.
  • Safety (AEs). | | 2025 Network Meta-Analysis (NMA) [2] | Population: 16,006 patients from 17 RCTs. Design: Systematic literature search and network meta-analysis. Intervention: Various S1PR modulators, including this compound. Analysis: Compared interventions using Surface Under the Cumulative Ranking Curve (SUCRA) to rank efficacy and safety. | - Annualized Relapse Rate (ARR).
  • Number of new gadolinium-enhanced lesions.
  • Incidence of adverse events. |

Overall Evaluation for Professionals

For researchers and drug developers, the data indicates that this compound occupies a specific niche:

  • Advantages: Its once-daily oral formulation, combined with a mechanism that may offer direct neuroprotection, is a key differentiator. The safety profile is generally manageable, without the profound lymphopenia or cardiac monitoring requirements associated with some other S1PR modulators [2] [3] [5].
  • Considerations: The modest efficacy on conventional inflammatory endpoints (like ARR) compared to newer agents may limit its use as a first-line therapy. Furthermore, while the laboratory changes are asymptomatic, they require routine monitoring. The historical context of its predecessor, linomide, also warrants continued vigilance for rare inflammatory events [4] [3].

References

Mechanism of Action (MoA) Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod's mechanism differs significantly from other major disease-modifying therapies (DMTs), which primarily target immune cell trafficking, depletion, or replication [1]. The table below summarizes the distinct MoAs of various immunomodulator classes.

Therapy Category Example DMTs Primary Molecular Target Proposed Mechanism of Action (MoA)
AhR Agonist This compound Aryl Hydrocarbon Receptor (AhR) [2] Reprograms antigen-presenting cells to promote anti-inflammatory, regulatory T-cells over pro-inflammatory ones; provides neuroprotection [3] [2] [4].
S1P Receptor Modulators Fingolimod, Siponimod, Ozanimod Sphingosine-1-Phosphate (S1P) Receptors [1] [5] Acts as a functional antagonist, sequestering lymphocytes in lymph nodes to prevent their migration to the CNS [1].
Anti-CD20 Monoclonal Antibodies Ocrelizumab, Ofatumumab, Rituximab CD20 protein on B-cells [6] [7] [5] Depletes circulating CD20+ B-cells, which are involved in activating pro-inflammatory T-cells [7] [5].
Cell Depleting Agents Alemtuzumab CD52 protein on T and B-cells [1] Causes antibody-mediated depletion of a broad range of immune cells [1].
Inhibitors of Cell Trafficking Natalizumab α4-integrin (VLA-4) [1] Blocks the VLA-4 adhesion molecule, preventing immune cells from crossing the blood-brain barrier into the CNS [1].
Pyrimidine Synthesis Inhibitors Teriflunomide Dihydroorotate Dehydrogenase (DHODH) [1] Inhibits the de novo synthesis of pyrimidines, thereby reducing the proliferation of activated lymphocytes [1].

This mechanism is visualized in the following pathway diagram:

G This compound This compound AhR Aryl Hydrocarbon Receptor (AhR) This compound->AhR Binds and Activates Neuroprotection Neuroprotective Effects This compound->Neuroprotection Induces APC Antigen-Presenting Cell (APC) AhR->APC Reprogramming Treg Regulatory T-cell (Treg) (Anti-inflammatory) APC->Treg Promotes Activation Th17 Th17 / Th1 Cell (Pro-inflammatory) APC->Th17 Suppresses Activation Treg->Th17 Suppresses

Clinical Efficacy and Safety Profile

This compound demonstrates a specific efficacy profile in RRMS management. A 2025 meta-analysis of four randomized controlled trials (n=3,665) provides key quantitative data on its performance against placebo [3].

Efficacy & Safety Outcome This compound 0.6 mg vs. Placebo (Result) Clinical Interpretation

| Annualized Relapse Rate (ARR) | Mean Difference: -0.08 (95% CI: -0.12, -0.04) [3] | Statistically significant, though modest, reduction in relapse rate. | | Disability Progression (3-month confirmation) | Hazard Ratio (HR) = 0.75 (95% CI: 0.59, 0.96) [3] | Significant 25% reduction in the risk of confirmed disability progression. | | Disability Progression (6-month confirmation) | Hazard Ratio (HR) = 0.69 (95% CI: 0.45, 1.06) [3] | Positive trend, but result was not statistically significant. | | Relapse-Free Status | Risk Ratio (RR) = 1.14 (95% CI: 1.06, 1.22) [3] | Patients were 14% more likely to remain relapse-free on this compound. | | Serious Adverse Events (SAEs) | Risk Ratio (RR) = 1.06 (95% CI: 0.81, 1.39) [3] | No significant difference from placebo, indicating a comparable safety profile. |

Key Experimental Data and Protocols

  • Supporting Meta-Analysis Protocol: The 2025 meta-analysis that provided the efficacy data was conducted according to PRISMA guidelines and was registered with PROSPERO (ID CRD42024576774) [3]. The researchers performed an extensive electronic search up to July 25, 2024, across PubMed, Embase, Cochrane Database, and ClinicalTrials.gov. They included only randomized controlled trials (RCTs) comparing oral this compound 0.6 mg with placebo in RRMS patients. The risk of bias was assessed using the Cochrane Risk of Bias tool (RoB 2.0), and statistical analysis was performed using RevMan 5.4.1 with a random-effects model [3].

  • Mechanism of Action Investigation: The identification of the AhR as this compound's target came from a 2016 study that used AhR knockout (AhR−/−) mice [2]. The experimental workflow is summarized below:

G Start Transcriptome Analysis Finding This compound induces AhR-pathway genes (e.g., Cyp1a1, Ahrr) Start->Finding Hypothesis Hypothesis: AhR is required for efficacy Finding->Hypothesis Test In Vivo Efficacy Test: EAE model in AhR−/− vs. WT mice Hypothesis->Test Result1 Result in WT Mice: This compound strongly suppresses EAE Test->Result1 Result2 Result in AhR−/− Mice: This compound efficacy is abolished Test->Result2 Conclusion Conclusion: AhR is necessary for this compound's effect Result1->Conclusion Result2->Conclusion

Differentiation and Research Context

This compound occupies a distinct position in the immunomodulator landscape due to its unique target and efficacy pattern.

  • Unique Value Proposition: this compound is considered a first-in-class drug targeting the AhR for MS treatment [2]. Its clinical profile is characterized by a moderate effect on relapses and inflammatory MRI lesions, coupled with a disproportionately larger effect on slowing disability progression [2]. This suggests its benefit may extend beyond controlling acute inflammation to include neuroprotective effects [2].

  • Current Development Status: While initially developed for RRMS and Huntington's disease, the primary clinical development focus for this compound has shifted. It is now being repurposed for non-infectious uveitis, an inflammatory eye disease, with both oral and novel eye-drop formulations in Phase I and planned Phase II studies [4]. A recent biodistribution study (LION study) confirmed that the eye-drop formulation successfully delivers therapeutically relevant concentrations to the back of the eye [4].

References

Laquinimod vs. Adalimumab: Efficacy & Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data from pivotal clinical trials for laquinimod and adalimumab in patients with active Crohn's disease.

Feature This compound (Investigational) Adalimumab (Approved)
Drug Class Oral immunomodulator Subcutaneous anti-TNFα monoclonal antibody
Key Trial (Phase) Dose-escalation study (Phase II) [1] CLASSIC I (Phase III) [2] [3]
Patient Population Active moderate-severe CD (permitted prior anti-TNF use) [1] Moderate-severe CD, naive to anti-TNF therapy [2]
Induction Dose 0.5 mg, 1.0 mg, 1.5 mg, or 2.0 mg daily for 8 weeks [1] 160/80 mg (week 0/2), 80/40 mg (week 0/2), or 40/20 mg (week 0/2) [2]
Clinical Remission Rate (at 8 weeks) 0.5 mg: 48.3% (Placebo: 15.9%) [1] 160/80 mg: 36% (Placebo: 12%) [2]
Clinical Remission Rate (at 4 weeks) Not Reported 160/80 mg: 36% (Placebo: 12%) [2]
Clinical Response Rate (at 8 weeks) 0.5 mg: 62.1% (70-point CDAI reduction) [1] 160/80 mg: 50% (100-point CDAI reduction) [2]
Safety Profile Overall incidence of AEs similar to placebo; most AEs mild to moderate [1] Rates of side effects and study withdrawals due to AEs lower than placebo [3]

This compound Experimental Protocol Summary

For a clear understanding of the evidence, here is a summary of the key Phase II trial that generated the data on this compound for CD [1].

  • Study Design: Multicenter, double-blind, sequential-cohort, randomized controlled trial.
  • Participants: 180 patients with active, moderate-to-severe Crohn's Disease.
  • Intervention: Patients were randomized to receive one of four daily doses of oral this compound (0.5 mg, 1.0 mg, 1.5 mg, or 2.0 mg) or a placebo for 8 weeks, followed by 4 weeks of follow-up.
  • Concomitant Therapies: Stable concomitant therapies and prior use of anti-TNF agents were permitted.
  • Primary Efficacy Measures:
    • Clinical Remission: Crohn's Disease Activity Index (CDAI) score of <150 with no treatment failure.
    • Clinical Response: Either a 70-point or 100-point reduction in CDAI score from baseline (or being in remission) with no treatment failure.
  • Safety Measures: Comprehensive assessment of adverse events (AEs) and serious adverse events (SAEs).

Mechanism of Action: this compound's Proposed Pathway

This compound is an oral immunomodulator with anti-inflammatory properties. The diagram below illustrates its proposed mechanism of action in modulating the immune response in Crohn's Disease.

G cluster_immune Immune Cell Regulation cluster_cytokine Cytokine Profile cluster_pathway Signaling Pathway Inhibition This compound This compound Th1 Th1 Cell Activity This compound->Th1 Suppresses Th17 Th17 Cell Activity This compound->Th17 Suppresses Th2 Th2 Shift This compound->Th2 Promotes NFkB NF-κB Pathway This compound->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines Th1->ProInflammatory Th17->ProInflammatory AntiInflammatory Anti-inflammatory Cytokines Th2->AntiInflammatory Intestinal Inflammation Intestinal Inflammation ProInflammatory->Intestinal Inflammation Reduced Inflammation Reduced Inflammation AntiInflammatory->Reduced Inflammation NFkB->ProInflammatory

Key Comparisons and Context

  • Efficacy Profile: this compound's lower dose (0.5 mg) demonstrated a strong effect on clinical remission in a mixed population (including anti-TNF experienced patients) [1], whereas adalimumab's higher induction dose is standard for anti-TNF naive patients [2]. The efficacy of higher this compound doses diminished, suggesting a unique dose-response relationship [1] [4].
  • Therapeutic Position: this compound remains an investigational drug for CD. In contrast, adalimumab is an established first-line biologic with robust data for both induction and maintenance of remission, including in patients who have lost response to other anti-TNF therapies [2] [3].
  • Research Trajectory: While the Phase II results for CD were promising, much of the recent clinical development for this compound has focused on other immune-mediated diseases like Multiple Sclerosis and Huntington's disease [5] [4].

References

Laquinimod's Neuroprotective Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Laquinimod is an oral immunomodulatory agent whose neuroprotective effects are mediated through multiple pathways, targeting both the peripheral immune system and the central nervous system (CNS) [1] [2]. The tables below summarize its key mechanisms and the supporting experimental evidence.

Table 1: Core Neuroprotective and Immunomodulatory Mechanisms of this compound

Mechanism of Action Biological Effect Experimental Evidence
Modulation of Innate Immunity Reduces activation of pro-inflammatory microglia and macrophages; decreases their production of toxic molecules like nitric oxide (NO) [3]. Studies on human and mouse microglia in culture; EAE mouse models [3].
AhR Pathway Activation Binds to and activates the Aryl Hydrocarbon Receptor (AhR), a key pathway for inducing immunomodulatory and tolerogenic effects [4]. Luciferase reporter assays in HepG2 cells; EAE studies in AhR-knockout mice [4].
Cytokine Shift Promotes a shift from pro-inflammatory (Th1/Th17) to anti-inflammatory (Th2/Th3) cytokine profiles [1] [4]. EAE models; human cell cultures [1].
BDNF Enhancement Increases levels of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and health [1]. EAE mouse models; increased BDNF serum levels in MS patients in clinical trials [1].
Reduction of CNS Infiltration Inhibits the migration of pro-inflammatory monocytes and lymphocytes across the blood-brain barrier [1] [5]. EAE models; traumatic brain injury mouse models [1] [5].
Promotion of Regulatory Cells Augments regulatory T-cells (Tregs) and regulatory B-cells, supporting immune tolerance [1] [4]. EAE models; in-vitro studies on human B-cells [1].

Table 2: Key Experimental Models and Protocols for this compound Neuroprotection

Experimental Model Typical Protocol (Summarized) Key Readouts & Results

| Experimental Autoimmune Encephalomyelitis (EAE) | - Preventative: this compound (25 mg/kg) administered daily by oral gavage starting at day 5 post-immunization [3].

  • Therapeutic: Treatment initiated after disease onset (e.g., day 17 or 30) [3]. | - Reduced clinical disability scores [1] [3].
  • Decreased axonal injury and demyelination on histology [3].
  • Reduced density of Iba1+ microglia/macrophages in spinal cord lesions [3]. | | In Vitro Human Microglia Culture | Microglia pre-treated with this compound for 24 hours prior to activation with LPS/IFN-γ [3]. | - Attenuated release of pro-inflammatory cytokines (e.g., TNF-α) [3].
  • Modulation of phosphorylation in JNK, AKT, and 90RSK signaling pathways [3].
  • Reduced microglia-induced neurotoxicity in neuron-microglia co-cultures [3]. | | Cuprizone-Induced Demyelination | this compound administered during cuprizone diet [1]. | - Dose-dependent reduction of callosal demyelination and oligodendroglial apoptosis [1].
  • Reduced microglial density and reactive gliosis [1]. |

Mechanisms in Action: Pathways and Experimental Flow

The following diagrams illustrate the molecular pathways and experimental approaches used to validate this compound's neuroprotective effects.

G cluster_peripheral Peripheral Immunomodulation cluster_central Central Nervous System Effects This compound This compound P1 Shift from Th1/Th17 to Th2/Th3 cytokine profile This compound->P1 P2 Promotion of Regulatory T-cells (Tregs) This compound->P2 P3 Modulation of Antigen-Presenting Cells (APCs) This compound->P3 P4 Inhibition of monocyte migration into CNS This compound->P4 C1 Activation of Aryl Hydrocarbon Receptor (AhR) This compound->C1 C2 Inhibition of microglial activation This compound->C2 C3 ↑ Production of Brain-Derived Neurotrophic Factor (BDNF) This compound->C3 C4 Reduction of oxidative stress & excitotoxicity This compound->C4 Outcome Neuroprotection: • Reduced axonal injury • Less demyelination • Decreased brain atrophy P1->Outcome Leads to P2->Outcome Leads to P3->Outcome Leads to P4->Outcome Leads to C1->Outcome Leads to C2->Outcome Leads to C3->Outcome Leads to C4->Outcome Leads to

Diagram 1: Multimodal neuroprotective mechanisms of this compound. This compound acts through interconnected peripheral and central pathways to confer neuroprotection. (AhR: Aryl Hydrocarbon Receptor; BDNF: Brain-Derived Neurotrophic Factor).

G cluster_treatment Treatment Paradigms cluster_analysis Outcome Analysis Start In Vivo EAE Model Preventative Preventative: Dosing from day 5 (before disease onset) Start->Preventative Therapeutic Therapeutic: Dosing from day 17/30 after disease onset Start->Therapeutic Clinical Clinical Scoring of disability Preventative->Clinical Therapeutic->Clinical Histo Histological Analysis: • Axonal injury (Silver stain) • Microglia (Iba1+) • Demyelination (LFB) Clinical->Histo Molecular Molecular Analysis: • Cytokine levels • Cell population flow cytometry Clinical->Molecular

Diagram 2: Experimental workflow for evaluating this compound. The EAE model uses both preventative and therapeutic dosing regimens to assess efficacy through clinical, histological, and molecular analyses. (EAE: Experimental Autoimmune Encephalomyelitis; LFB: Luxol Fast Blue).

Current Limitations and Next Steps for Researchers

A true comparative guide with quantitative data tables against other neuroprotective agents is not possible with the current search results. Here's why and what you can do:

  • Lack of Head-to-Head Data: The available studies primarily describe this compound's mechanisms in isolation or versus a placebo. Direct comparative experimental data against other neuroprotective candidates like Siponimod or Dimethyl Fumarate is not present in these results [6] [7] [8].
  • Clinical Trial Status: Much of the detailed mechanistic data comes from pre-clinical models. While Phase II and III clinical trials for Multiple Sclerosis have demonstrated reduced brain atrophy and disability progression [1], the full clinical development status and direct comparative efficacy in humans against other drugs are not fully detailed in the searched literature.
  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov for results from this compound's Phase III trials (e.g., ALLEGRO and BRAVO) and any head-to-head trials.
  • Look for Systematic Reviews: Seek out recent network meta-analyses that compare the efficacy of multiple disease-modifying therapies for Multiple Sclerosis, which may provide indirect quantitative comparisons.
  • Explore Patent and Pharma Databases: As suggested in one search result [2], specialized commercial intelligence platforms can sometimes provide consolidated pre-clinical and clinical data.

References

Long-Term Safety and Adverse Event Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key safety findings from clinical trials and studies, highlighting laquinimod's safety over a 24-month period.

Safety Parameter Findings in this compound-Treated Patients Source / Study Context
Overall Safety Profile Comparable to placebo for serious adverse events (Risk Ratio: 1.06) [1]. Meta-analysis of four RCTs (2,427 patients) [1].
Common Adverse Events Mild and transient increases in liver enzymes (ALT); reports of arthralgia and back pain [2] [3]. Phase II and III clinical trials [2] [3].
Mortality No significant difference compared to placebo [1]. Meta-analysis of four RCTs [1].
Cardiovascular Safety The 1.2 mg dose was discontinued in the CONCERTO trial due to cardiovascular toxicity [1]. Phase III CONCERTO trial [1].
Key Advantage Immunomodulatory without causing general immunosuppression; no increased rate of opportunistic infections [3] [4] [5]. Preclinical and clinical studies [3] [4] [5].

Mechanisms Underlying the Safety Profile

This compound's safety is linked to its unique mechanism of action, which modulates rather than broadly suppresses the immune system.

The diagram above illustrates the two-pronged mechanism of this compound. Evidence for these pathways comes from several studies:

  • Impact on Monocyte Function: A prospective immunological substudy of the ALLEGRO trial analyzed patients' blood samples. It found that upon pro-inflammatory stimulation, monocytes from this compound-treated patients showed lower expression of the costimulatory molecule CD86 and secreted lower levels of proinflammatory chemokines like CCL2 and CCL5. This indicates a modulated, less inflammatory state of these key innate immune cells [4].
  • Role of the Aryl Hydrocarbon Receptor (AhR): Recent research identifies AhR as a key target. This compound's active metabolite, DELAQ, acts as an AhR agonist. In vitro experiments show that DELAQ activates AhR signaling in dendritic cells, inducing the expression of enzymes like IDO1 and IDO2, which promotes a tolerogenic, anti-inflammatory phenotype [6].
  • Neuroprotection via BDNF: Multiple studies, including an investigation in the R6/2 mouse model of Huntington's disease, have shown that this compound treatment significantly increases levels of Brain-Derived Neurotrophic Factor (BDNF) in the striatum. BDNF is crucial for neuronal survival and synaptic plasticity, supporting the neuroprotective claims [7].

Detailed Experimental Protocols for Safety Assessment

For researchers wishing to evaluate these safety parameters, here are detailed methodologies from the cited literature.

Protocol 1: Assessing Immunomodulatory Effects on Human Monocytes

This protocol is adapted from the ALLEGRO trial immunological substudy [4].

  • Patient Sampling: Collect peripheral blood from patients in treatment and control groups at baseline and multiple time points (e.g., 1, 3, 6, 12, and 24 months).
  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from anti-coagulated blood using density gradient centrifugation with Histopaque-1077.
  • Monocyte Isolation: Negatively sort untouched monocytes from PBMCs using a magnetic sorting kit to deplete lymphocytes and granulocytes. Purity should be >90% CD14+ cells.
  • Cell Culture & Stimulation: Plate isolated monocytes and culture for 48 hours in medium containing pro-inflammatory stimulants such as LPS (1 µg/mL) or IFN-γ (100 U/mL).
  • Flow Cytometry Analysis: Harvest cells and stain with fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD86). Analyze using a flow cytometer to quantify surface marker expression.
  • Cytokine/Chemokine Measurement: Collect culture supernatants. Measure concentrations of secreted factors like CCL2/MCP-1 and CCL5/RANTES using commercial ELISA kits.
Protocol 2: Evaluating AhR-Dependent Mechanisms In Vitro

This protocol is based on a preprint study investigating this compound in experimental autoimmune uveitis [6].

  • In Vitro System: Use bone marrow-derived dendritic cells (BMDCs) or a suitable DC cell line.
  • Treatment: Culture cells with the active metabolite DELAQ (e.g., 100 ng/mL). Include controls with vehicle and a known AhR agonist.
  • AhR Activation Assay:
    • Molecular Analysis: Extract RNA and perform quantitative PCR (qPCR) to measure the upregulation of classic AhR target genes like Cyp1a1, Cyp1b1, Ido1, and Ido2.
    • Functional T-cell Assay: Co-culture DELAQ-treated dendritic cells with naïve or memory T cells in the presence of antigen (e.g., tetanus toxoid) or T-cell receptor stimulation. Measure T-cell proliferation via (^3)H-thymidine incorporation and analyze cytokine profiles (e.g., IL-17, IFN-γ) in supernatants by ELISA.

Conclusion and Research Outlook

Future research directions should focus on:

  • Further elucidating the precise molecular interactions of this compound and its metabolite with the AhR pathway.
  • Identifying biomarkers that can predict individual patient responses and potential side effects.
  • Exploring its therapeutic potential in other neurodegenerative and autoimmune diseases beyond MS.

References

Mechanism of Action and Immunomodulatory Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core immunomodulatory mechanisms of laquinimod and how it compares with other therapeutic approaches.

Therapeutic Agent Primary Molecular Target Core Immunomodulatory Effects Key Cell Types Affected

| This compound | Aryl hydrocarbon Receptor (AhR) [1] | • Induces tolerogenic, IDO-expressing dendritic cells [1] • Suppresses priming & reactivation of pathogenic T cells (APC-dependent) [1] • Shifts response towards regulation; increases cDC1 & Treg frequencies [1] • Increases brain-derived neurotrophic factor (BDNF) levels [2] | Dendritic Cells, T cells (indirectly) [1] | | Fingolimod | Sphingosine 1-phosphate (S1P) receptor [3] [4] | • Functional antagonist of S1P receptor; inhibits lymphocyte egress from lymph nodes [4] • Reduces CNS infiltration of pathogenic T and B cells [3] | T cells, B cells [4] | | Natalizumab | Integrin α4 subunit of VLA-4 [5] | • Monoclonal antibody blocking VLA-4 interaction with VCAM-1 [5] • Inhibits adhesion and transmigration of leukocytes across the blood-brain barrier [5] | T cells, B cells, Monocytes [5] |

The mechanism of action for these therapies, particularly this compound's AhR signaling, can be visualized as follows. This diagram illustrates the pathway from receptor activation to downstream cellular effects.

G This compound This compound DELAQ DELAQ This compound->DELAQ AhR AhR DC Dendritic Cell AhR->DC DELAQ->AhR Tolerogenic_DC Tolerogenic Phenotype DC->Tolerogenic_DC IDO_Exp IDO1/IDO2 Expression Tolerogenic_DC->IDO_Exp Treg ↑ Regulatory T cells (Tregs) Tolerogenic_DC->Treg cDC1 ↑ cDC1 Frequency Tolerogenic_DC->cDC1 Tcell_Priming Inhibits Pathogenic T cell Priming IDO_Exp->Tcell_Priming Tcell_React Inhibits Pathogenic T cell Reactivation IDO_Exp->Tcell_React

Summary of Key Experimental Evidence

The table below consolidates the primary experimental findings for this compound from both preclinical and clinical studies.

Experimental Context Key Findings on Efficacy Key Experimental Methods & Models

| Preclinical Model (EAU) | • Fully suppressed EAU when treatment started at immunization [1]. • Partial protection with delayed treatment (Day 7) [1]. • Protection is AhR- and APC-dependent [1]. | • Model: Mouse Experimental Autoimmune Uveitis (EAU), induced by active immunization or adoptive T-cell transfer [1]. • Treatment: LAQ or its metabolite DELAQ; tested in wild-type vs. global/dendritic cell-specific AhR-knockout mice [1]. • In Vitro Assays: T cell activation with/without APCs; DELAQ effects on human PBMC recall response to tetanus toxoid [1]. | | Clinical Trials (RRMS) | • Significantly reduced Annualized Relapse Rate vs placebo (MD -0.08, 95% CI: -0.12, -0.04) [6] [7]. • Increased probability of being relapse-free (RR 1.14) [6] [7]. • Reduced risk of 3-month confirmed disability progression (HR 0.75) [6] [7]. | • Design: Meta-analysis of 4 randomized, double-blind, placebo-controlled trials (RCTs) [6] [7]. • Patients: 3665 patients with Relapsing-Remitting Multiple Sclerosis (RRMS) [6] [7]. • Dose: this compound 0.6 mg, oral, once daily [6]. • Outcomes: Annualized Relapse Rate, disability progression, relapse-free status, safety [6] [7]. |

Detailed Experimental Protocols

For researchers interested in the foundational methodologies, here are detailed protocols from key experiments:

  • In Vitro T Cell Suppression Assay (APC-Dependency) [1]

    • Purpose: To determine if this compound's metabolite (DELAQ) suppresses T cells directly or through antigen-presenting cells (APCs).
    • Method:
      • Isolate naïve and memory T cells from mice.
      • Activate T cells using anti-CD3/CD28 antibodies (direct stimulation) or with cognate antigen presented by dendritic cells (APC-dependent stimulation).
      • Treat cultures with DELAQ.
      • Measure T cell proliferation (e.g., via 3H-thymidine incorporation) and cytokine production.
    • Outcome: DELAQ inhibited T cell activation only in the APC-dependent system, confirming its effect is mediated by reprogramming dendritic cells [1].
  • Assessment of Uveitis (EAU) in Mice [1]

    • Purpose: To evaluate the therapeutic effect of this compound on a T cell-driven autoimmune disease.
    • Method:
      • Induce EAU in mice by immunizing with a retinal antigen (e.g., IRBP) emulsified in Complete Freund's Adjuvant.
      • Administer this compound either prophylactically (from Day 0) or therapeutically (from Day 7 post-immunization).
      • Score clinical and histological signs of uveitis (e.g., retinal inflammation, structural damage) after several weeks.
      • For mechanistic insight, repeat the experiment in dendritic cell-specific AhR knockout mice.
    • Outcome: this compound treatment significantly reduced EAU severity, an effect that was abrogated in DC-specific AhR knockout mice [1].

Key Differentiating Factors for this compound

For research and development professionals, the following points are critical when considering this compound:

  • Unique Mechanism: this compound's action is fundamentally distinct from sequestering therapies like fingolimod or blocking antibodies like natalizumab. Its primary effect is on the innate immune system (dendritic cells) to re-establish tolerance, rather than broadly suppressing lymphocyte trafficking [1] [5] [4].
  • Neuroprotective Potential: Evidence from Huntington's disease models suggests that this compound can increase levels of Brain-Derived Neurotrophic Factor (BDNF), indicating a potential neuroprotective component beyond its immunomodulatory effects [2].
  • Translational Data: The immunomodulatory effects observed in preclinical models—specifically, the induction of a tolerogenic DC phenotype and the suppression of T cell responses in an APC-dependent manner—are consistent with its clinical efficacy in reducing relapses and disability progression in RRMS patients [1] [6] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

356.0927701 Da

Monoisotopic Mass

356.0927701 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

908SY76S4G

Drug Indication

Investigated for use/treatment in multiple sclerosis.
Treatment of multiple sclerosis

Metabolism Metabolites

Hepatic. Cytochrome P450 3A4 is the major enzyme responsible for the metabolism of laquinimod.
Laquinimod has known human metabolites that include 5-chloro-N-ethyl-4-hydroxy-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,7-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,8-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, 5-chloro-N-ethyl-4,6-dihydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide, and 5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide.

Wikipedia

Laquinimod

Use Classification

Human drugs -> EMA Drug Category

Dates

Last modified: 08-15-2023
1: D'Haens G, Sandborn WJ, Colombel JF, Rutgeerts P, Brown K, Barkay H, Sakov A, Haviv A, Feagan BG; on behalf of the Laquinimod for Crohn's Disease Investigators. A phase II study of laquinimod in Crohn's disease. Gut. 2014 Oct 3. pii: gutjnl-2014-307118. doi: 10.1136/gutjnl-2014-307118. [Epub ahead of print] PubMed PMID: 25281416.
2: Kelland EE, Gilmore W, Hayardeny L, Weiner LP, Lund BT. In vitro assessment of the direct effect of laquinimod on basic functions of human neural stem cells and oligodendrocyte progenitor cells. J Neurol Sci. 2014 Aug 4. pii: S0022-510X(14)00504-8. doi: 10.1016/j.jns.2014.07.058. [Epub ahead of print] PubMed PMID: 25125045.
3: Gil-Ad I, Amit BH, Hayardeni L, Tarasenko I, Taler M, Uzan Gueta R, Weizman A. Effects of the Anti-Multiple Sclerosis Immunomodulator Laquinimod on Anxiety and Depression in Rodent Behavioral Models. J Mol Neurosci. 2014 Jul 27. [Epub ahead of print] PubMed PMID: 25064496.
4: Pitarokoili K, Ambrosius B, Schrewe L, Hayardeny L, Hayden M, Gold R. Laquinimod exerts strong clinical and immunomodulatory effects in Lewis rat experimental autoimmune neuritis. J Neuroimmunol. 2014 Sep 15;274(1-2):38-45. doi: 10.1016/j.jneuroim.2014.06.012. Epub 2014 Jun 24. PubMed PMID: 25005118.
5: Kieseier BC. Defining a role for laquinimod in multiple sclerosis. Ther Adv Neurol Disord. 2014 Jul;7(4):195-205. doi: 10.1177/1756285614529615. Review. PubMed PMID: 25002907; PubMed Central PMCID: PMC4082303.
6: Varrin-Doyer M, Zamvil SS, Schulze-Topphoff U. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis. Exp Neurol. 2014 Apr 13. pii: S0014-4886(14)00097-1. doi: 10.1016/j.expneurol.2014.04.002. [Epub ahead of print] Review. PubMed PMID: 24731945; PubMed Central PMCID: PMC4195809.
7: Lourenço EV, Wong M, Hahn BH, Palma-Diaz MF, Skaggs BJ. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells. Arthritis Rheumatol. 2014 Mar;66(3):674-85. doi: 10.1002/art.38259. PubMed PMID: 24574228.
8: Vollmer TL, Sorensen PS, Selmaj K, Zipp F, Havrdova E, Cohen JA, Sasson N, Gilgun-Sherki Y, Arnold DL; BRAVO Study Group. A randomized placebo-controlled phase III trial of oral laquinimod for multiple sclerosis. J Neurol. 2014 Apr;261(4):773-83. doi: 10.1007/s00415-014-7264-4. Epub 2014 Feb 18. PubMed PMID: 24535134.
9: Moore S, Khalaj AJ, Yoon J, Patel R, Hannsun G, Yoo T, Sasidhar M, Martinez-Torres L, Hayardeny L, Tiwari-Woodruff SK. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis. Brain Behav. 2013 Nov;3(6):664-82. doi: 10.1002/brb3.174. Epub 2013 Sep 23. PubMed PMID: 24363970; PubMed Central PMCID: PMC3868172.
10: Brück W, Vollmer T. Multiple sclerosis: Oral laquinimod for MS--bringing the brain into focus. Nat Rev Neurol. 2013 Dec;9(12):664-5. doi: 10.1038/nrneurol.2013.234. Epub 2013 Nov 26. PubMed PMID: 24275930.
11: Haggiag S, Ruggieri S, Gasperini C. Efficacy and safety of laquinimod in multiple sclerosis: current status. Ther Adv Neurol Disord. 2013 Nov;6(6):343-52. doi: 10.1177/1756285613499424. PubMed PMID: 24228070; PubMed Central PMCID: PMC3825117.
12: Thöne J, Gold R. Review of laquinimod and its therapeutic potential in multiple sclerosis. Expert Opin Pharmacother. 2013 Dec;14(18):2545-52. doi: 10.1517/14656566.2013.848855. Epub 2013 Nov 11. Review. PubMed PMID: 24215556.
13: Tur C. Oral laquinimod for multiple sclerosis: beyond the anti-inflammatory effect. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):832. doi: 10.1136/jnnp-2013-306326. Epub 2013 Sep 17. PubMed PMID: 24046393.
14: Filippi M, Rocca MA, Pagani E, De Stefano N, Jeffery D, Kappos L, Montalban X, Boyko AN, Comi G; ALLEGRO Study Group. Placebo-controlled trial of oral laquinimod in multiple sclerosis: MRI evidence of an effect on brain tissue damage. J Neurol Neurosurg Psychiatry. 2014 Aug;85(8):851-8. doi: 10.1136/jnnp-2013-306132. Epub 2013 Sep 12. PubMed PMID: 24029546.
15: He D, Han K, Gao X, Dong S, Chu L, Feng Z, Wu S. Laquinimod for multiple sclerosis. Cochrane Database Syst Rev. 2013 Aug 6;8:CD010475. doi: 10.1002/14651858.CD010475.pub2. Review. PubMed PMID: 23922214.
16: Lund BT, Kelland EE, Hayardeny L, Barilan O, Gilmore W, Weiner LP. Assessment of changes in immune measures of multiple sclerosis patients treated with laquinimod. J Neuroimmunol. 2013 Oct 15;263(1-2):108-15. doi: 10.1016/j.jneuroim.2013.07.008. Epub 2013 Aug 6. PubMed PMID: 23920036.
17: Boĭko AN, Gusev EI. [Laquinimod is an oral drug with a marked neuroprotective effect for pathogenetic treatment of multiple sclerosis(review)]. Zh Nevrol Psikhiatr Im S S Korsakova. 2013;113(2 Pt 2):93-9. Review. Russian. PubMed PMID: 23675607.
18: Jolivel V, Luessi F, Masri J, Kraus SH, Hubo M, Poisa-Beiro L, Klebow S, Paterka M, Yogev N, Tumani H, Furlan R, Siffrin V, Jonuleit H, Zipp F, Waisman A. Modulation of dendritic cell properties by laquinimod as a mechanism for modulating multiple sclerosis. Brain. 2013 Apr;136(Pt 4):1048-66. doi: 10.1093/brain/awt023. Epub 2013 Mar 20. PubMed PMID: 23518712.
19: Ruffini F, Rossi S, Bergamaschi A, Brambilla E, Finardi A, Motta C, Studer V, Barbieri F, De Chiara V, Hayardeny L, Comi G, Centonze D, Martino G. Laquinimod prevents inflammation-induced synaptic alterations occurring in experimental autoimmune encephalomyelitis. Mult Scler. 2013 Jul;19(8):1084-94. doi: 10.1177/1352458512469698. Epub 2012 Dec 11. PubMed PMID: 23232603.
20: Toubi E, Nussbaum S, Staun-Ram E, Snir A, Melamed D, Hayardeny L, Miller A. Laquinimod modulates B cells and their regulatory effects on T cells in multiple sclerosis. J Neuroimmunol. 2012 Oct 15;251(1-2):45-54. doi: 10.1016/j.jneuroim.2012.07.003. Epub 2012 Jul 28. PubMed PMID: 22846497.

Explore Compound Types